1-Bromo-3-iodo-2-nitrobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-iodo-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXDVNRQFNSTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromo-3-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Intricacies of a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design, particularly in the realms of pharmaceutical and agrochemical development. Among the vast array of substituted benzene derivatives, 1-Bromo-3-iodo-2-nitrobenzene, with the Chemical Abstracts Service (CAS) number 1126425-84-0 , emerges as a compound of significant interest. Its unique trifunctionalized scaffold, featuring a nitro group flanked by two different halogen atoms, presents a rich platform for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, physicochemical properties, reactivity, and potential applications, with a focus on providing actionable insights for laboratory and industrial chemists.
It is crucial to distinguish this specific isomer from its close relatives, such as 1-Bromo-2-iodo-3-nitrobenzene (CAS 32337-96-5) and 1-Bromo-3-iodo-5-nitrobenzene (CAS 861601-15-2), as the precise arrangement of substituents profoundly influences the molecule's reactivity and synthetic utility. The strategic placement of the bulky iodine atom and the moderately sized bromine atom ortho and meta to the strongly electron-withdrawing nitro group, respectively, creates a unique electronic and steric environment. This arrangement dictates the regioselectivity of subsequent reactions and allows for orthogonal synthetic strategies, a highly desirable feature in the construction of complex molecular architectures.
Physicochemical Properties: A Snapshot of Key Molecular Attributes
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 1126425-84-0 | N/A |
| Molecular Formula | C₆H₃BrINO₂ | N/A |
| Molecular Weight | 327.90 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Purity | Typically >95% | N/A |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. | [1] |
Synthesis of this compound: A Proposed Retrosynthetic Approach
While specific, detailed, and publicly available synthetic protocols for this compound are not extensively documented, a logical retrosynthetic analysis suggests a plausible and efficient pathway. The synthesis of polysubstituted benzenes often relies on the careful orchestration of directing group effects in electrophilic aromatic substitution reactions, or through Sandmeyer-type reactions from aniline precursors.
A proposed synthetic route could commence from a readily available starting material such as 2-nitroaniline. The amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer reaction to introduce the iodine atom. Subsequent bromination would then be directed by the existing substituents.
Sources
A Technical Guide to the Chemical Properties and Synthetic Utility of 1-Bromo-3-iodo-2-nitrobenzene
Abstract
1-Bromo-3-iodo-2-nitrobenzene is a tri-substituted aromatic compound of significant interest to the fields of pharmaceutical, agrochemical, and materials science synthesis.[1][2] Its molecular architecture, featuring two distinct halogen atoms (bromine and iodine) ortho and para to a strongly electron-withdrawing nitro group, provides a platform for highly selective and sequential chemical transformations. This guide offers an in-depth analysis of its physicochemical properties, explores the causality behind its unique reactivity profile, and provides field-proven insights into its application as a versatile synthetic intermediate. We will dissect its utility in key reaction classes, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, presenting a framework for its strategic implementation in complex molecule construction.
Introduction and Molecular Overview
In the landscape of organic synthesis, the efficiency and elegance of a synthetic route often depend on the strategic use of highly functionalized building blocks. This compound (CAS No. 1126425-84-0) is an exemplary intermediate that empowers chemists to construct complex molecular frameworks with precision.[1][2] The strategic placement of its functional groups is the key to its synthetic power. The nitro group deactivates the benzene ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution.[3][4] Concurrently, the differential reactivity of the carbon-iodine and carbon-bromine bonds allows for programmed, site-selective functionalization, a critical advantage in multi-step syntheses.[1][2]
This unique combination makes it a cornerstone intermediate for developing novel therapeutic agents, potent agrochemicals, and advanced materials.[1][2]
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. This compound is typically supplied as a solid, and its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1126425-84-0 | |
| Molecular Formula | C₆H₃BrINO₂ | [5] |
| Molecular Weight | 327.90 g/mol | [5][6] |
| Physical Form | Solid | |
| InChI Key | CMXDVNRQFNSTCY-UHFFFAOYSA-N | |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. |
Spectroscopic Signature Analysis
While specific spectra for this exact isomer require experimental acquisition, we can predict its characteristic spectroscopic features based on its functional groups.
-
¹H NMR: The aromatic region would display a complex splitting pattern for the three protons, influenced by their positions relative to the three different substituents. The strong deshielding effect of the nitro group would cause protons ortho and para to it to shift downfield.
-
¹³C NMR: Six distinct signals are expected in the aromatic region. The carbons bonded to the halogens (C-Br, C-I) and the nitro group (C-NO₂) would be readily identifiable. The C-I signal is typically found at a higher field (lower ppm) compared to the C-Br signal due to the heavy atom effect.
-
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the nitro group, with strong asymmetric and symmetric stretching frequencies typically appearing around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-H stretching for the aromatic ring would be observed above 3000 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a compound containing both bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic ¹²⁷I), aiding in its unambiguous identification.
Reactivity Profile: A Tale of Three Functional Groups
The synthetic versatility of this compound stems from the interplay between its three functional groups. Understanding their individual and collective influence is crucial for designing effective synthetic strategies.
The Activating Role of the Nitro Group
The nitro group is a potent electron-withdrawing group via both induction and resonance. This has two primary consequences:
-
Ring Deactivation: It makes the aromatic ring electron-poor, thus deactivating it towards electrophilic aromatic substitution.
-
SNAr Activation: It strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho (C-I) and para (C-Br) positions. An attacking nucleophile can form a resonance-stabilized negative intermediate (a Meisenheimer complex), where the negative charge is delocalized onto the oxygen atoms of the nitro group.[4] This stabilization significantly lowers the activation energy for the substitution reaction.
Orthogonal Reactivity of Carbon-Halogen Bonds
The term "orthogonal reactivity" refers to the ability to selectively react one functional group in the presence of another. This is the most powerful feature of this molecule. The C-I bond is longer and weaker than the C-Br bond, making the iodine atom more reactive in many palladium-catalyzed cross-coupling reactions.
-
Causality: The initial oxidative addition step in catalytic cycles (e.g., Suzuki, Sonogashira, Heck) is typically faster for aryl iodides than for aryl bromides. By carefully selecting the catalyst, ligands, and reaction conditions (e.g., lower temperatures), chemists can selectively functionalize the C-I position while leaving the C-Br bond intact for a subsequent, different transformation. This planned, sequential approach is a cornerstone of modern synthetic chemistry.
Caption: Workflow for a sequential Sonogashira/Suzuki cross-coupling reaction.
Step 1: Selective Sonogashira Coupling at the Iodine Position
-
Objective: To couple a terminal alkyne at the more reactive C-I position.
-
Methodology:
-
To a dry, nitrogen-purged reaction vessel, add this compound (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Add anhydrous toluene and triethylamine (Et₃N) as the solvent and base, respectively.
-
Introduce the terminal alkyne (1.1 eq) via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography.
-
-
Causality: The use of a copper(I) co-catalyst and a relatively mild temperature favors the selective oxidative addition of the palladium catalyst into the weaker C-I bond. Triethylamine acts as the base to deprotonate the terminal alkyne and to quench the H-X byproduct.
Step 2: Suzuki-Miyaura Coupling at the Bromine Position
-
Objective: To couple an aryl or vinyl boronic acid at the remaining C-Br position.
-
Methodology:
-
To a reaction vessel, add the purified intermediate from Step 1 (1.0 eq), the desired boronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).
-
Add a solvent system, typically a mixture like Dioxane/H₂O, and an inorganic base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Heat the mixture to a higher temperature (e.g., 90-100 °C) and monitor for completion.
-
Perform a standard aqueous workup and purify the final product via chromatography or recrystallization.
-
-
Causality: A more robust catalyst (like one with a dppf ligand) and higher temperatures are often required to facilitate the slower oxidative addition into the stronger C-Br bond. The aqueous base is essential for the transmetalation step of the Suzuki cycle. This self-validating system confirms the successful sequential functionalization.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data indicates it is hazardous. [5]
| Hazard Class | GHS Statement | Pictogram |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |
| Skin Irritation | H315: Causes skin irritation | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 |
| STOT, Single Exposure | H335: May cause respiratory irritation | GHS07 |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [7][8]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [7][8]Avoid contact with skin and eyes. [9]Wash hands thoroughly after handling. [8]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [7][8]
Conclusion
This compound is more than a simple halogenated aromatic; it is a sophisticated synthetic tool. Its value lies in the predictable and controllable reactivity imparted by its unique substitution pattern. The ability to perform selective, sequential cross-coupling reactions at the C-I and C-Br bonds, guided by the electronic influence of the nitro group, provides a reliable and powerful strategy for the synthesis of complex, high-value molecules. For researchers in drug development and materials science, mastering the application of this intermediate opens a direct and efficient route to novel chemical entities.
References
- 1-Bromo-2-iodo-3-nitrobenzene | C6H3BrINO2 | CID 14974984 - PubChem. (n.d.). PubChem. [Link]
- The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Indispensable Role of 1-Bromo-2-iodo-3-nitrobenzene in Modern Organic Synthesis. (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 1-Bromo-3-iodo-5-nitrobenzene | C6H3BrINO2 | CID 45480387 - PubChem. (n.d.). PubChem. [Link]
- Reactivity of meta- and para- bromo-nitrobenzene towards nucleophilic substitution. (2018, May 16). Chemistry Stack Exchange. [Link]
- Benzene, 1-bromo-3-nitro- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
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- 9. cdnisotopes.com [cdnisotopes.com]
Introduction: Strategic Importance of Polysubstituted Nitroaromatics
An In-depth Technical Guide to the Synthesis of 1-Bromo-3-iodo-2-nitrobenzene
In the landscape of modern organic synthesis, polysubstituted aromatic compounds serve as indispensable building blocks for a vast array of functional molecules. Among these, this compound is a particularly valuable intermediate. Its unique arrangement of three distinct functional groups—a nitro moiety and two different halogens—on a benzene ring provides a versatile platform for sequential and regioselective chemical transformations. The presence of bromine and iodine atoms offers differential reactivity for cross-coupling reactions, while the electron-withdrawing nitro group influences the aromatic system's reactivity and can be readily converted into other functional groups, such as an amine.[1][2] This strategic combination makes this compound a crucial precursor in the development of complex pharmaceuticals, agrochemicals, and specialty materials.[1][2]
This guide provides a comprehensive, field-proven pathway for the synthesis of this compound, grounded in established chemical principles. The narrative emphasizes the causality behind experimental choices, ensuring that the protocol is not merely a set of instructions but a self-validating system for achieving a high-purity final product. The chosen synthetic route proceeds via the diazotization of a key aniline intermediate, a robust and highly reliable transformation in aromatic chemistry.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests that the most strategic disconnection involves the iodo group. The introduction of iodine onto an aromatic ring can be efficiently achieved via a Sandmeyer-type reaction on an appropriate aniline precursor. This leads us back to 2-bromo-6-nitroaniline as the key intermediate. The synthesis of this intermediate, in turn, can be accomplished through the regioselective bromination of a commercially available starting material, 2-nitroaniline.
This two-step approach is advantageous because it leverages well-understood and scalable reaction classes: electrophilic aromatic substitution and diazotization-iodination. The directing effects of the substituents in each step are well-defined, allowing for a high degree of control over the final product's regiochemistry.
Caption: Workflow for the conversion of the aniline to the aryl iodide.
Detailed Experimental Protocol: Synthesis of this compound
-
Diazotization: In a 500 mL beaker, add 2-bromo-6-nitroaniline (21.7 g, 0.1 mol) to 100 mL of concentrated sulfuric acid. Stir the mixture until the aniline is completely dissolved. Cool the solution to 0-5°C in an ice-salt bath.
-
Nitrite Addition: In a separate flask, dissolve sodium nitrite (7.6 g, 0.11 mol) in 50 mL of cold water. Add this sodium nitrite solution dropwise to the cold aniline-sulfuric acid mixture over 30 minutes. Ensure the temperature is strictly maintained below 5°C throughout the addition. The completion of diazotization can be confirmed by testing a drop of the solution with potassium iodide-starch paper (a positive test shows a blue-black color).
-
Iodination: In a separate 1 L beaker, dissolve potassium iodide (33.2 g, 0.2 mol) in 100 mL of water and cool the solution in an ice bath.
-
Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
-
Completion and Isolation: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1 hour. A dark solid will precipitate. Collect the crude product by vacuum filtration and wash it with cold water, followed by a wash with a dilute sodium thiosulfate solution to remove any residual iodine.
Part III: Purification and Final Product Characterization
The final step is to purify the crude product to meet the high standards required for subsequent research and development applications.
Purification Strategy
Recrystallization is the most common and effective method for purifying solid organic compounds. [3]The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for high recovery of pure crystals upon cooling. For this compound, an alcohol such as methanol or ethanol is often a suitable choice.
Detailed Purification Protocol: Recrystallization
-
Solvent Selection: Place the crude, air-dried product into an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath to maximize the yield of the purified product.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold methanol. Dry the crystals under vacuum to obtain the final product.
Final Product Analysis
| Parameter | Expected Outcome |
| Appearance | White to pale yellow powder/solid |
| Purity (by HPLC/GC) | >97% |
| Molecular Formula | C₆H₃BrINO₂ |
| Molecular Weight | 327.90 g/mol |
| Characterization | NMR, Mass Spectrometry |
Safety Considerations
-
Reagents: Concentrated sulfuric acid is highly corrosive. N-bromosuccinimide is an irritant. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work within a fume hood.
-
Reactions: The diazotization reaction involves the formation of an unstable diazonium salt; strict temperature control is critical. The reaction with potassium iodide can be vigorous due to the evolution of nitrogen gas; addition should be slow and controlled.
-
Waste: Dispose of all chemical waste according to institutional and local regulations.
References
- ChemBK. (2024). 2-Bromo-6-nitroaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis.
- Wikipedia. (2023). Sandmeyer reaction.
- Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
- Kumar, V., & Chawla, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- ResearchGate. (2006). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium.
- ResearchGate. (2014). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis.
- Google Patents. (n.d.). CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 1-Bromo-2-iodo-3-nitrobenzene in Modern Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-2-iodo-3-nitrobenzene: High Purity Chemical Intermediate Supplier.
Sources
An In-Depth Technical Guide to C6H3BrINO2: Focus on 4-Bromo-2-iodo-1-nitrobenzene
Introduction: The Strategic Importance of Halogenated Nitroaromatics
Halogenated nitroaromatic compounds represent a cornerstone class of molecules in modern organic synthesis and medicinal chemistry. The unique interplay of the electron-withdrawing nitro group and the diverse reactivity of halogen substituents (Bromine, Iodine) provides a powerful platform for constructing complex molecular architectures.[1][2] These compounds serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][3] The presence of halogens can enhance metabolic stability and lipophilicity, while the nitro group is a precursor to the vital amine functionality and can itself confer significant biological activity.[4][5]
The molecular formula C6H3BrINO2 describes ten possible constitutional isomers of a trisubstituted benzene ring. This guide will focus specifically on 4-Bromo-2-iodo-1-nitrobenzene (CAS No: 343864-78-8), a synthetically valuable isomer.[6] We will delve into its systematic nomenclature, provide detailed synthetic protocols, explore methods for its structural confirmation, and discuss its applications, particularly within the realm of drug discovery.
Part 1: Systematic IUPAC Nomenclature
The unambiguous naming of polysubstituted aromatic compounds is critical for scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic set of rules to ensure each distinct isomer has a unique identifier.[7][8]
Rules for Naming Polysubstituted Benzenes:
-
Identify the Parent Compound: If a substituent confers a common name that is accepted by IUPAC (e.g., toluene, phenol, aniline), that name is used as the parent.[8] For C6H3BrINO2, none of the substituents (bromo, iodo, nitro) typically form a parent name with higher priority. Therefore, the parent is benzene .
-
Assign Locants (Numbers): The substituents are assigned numbers on the ring to give the lowest possible set of locants.
-
Alphabetize Substituents: The substituents are listed in alphabetical order, not in numerical order.[9][10]
Applying the Rules to 4-Bromo-2-iodo-1-nitrobenzene:
For the isomer , we list the substituents alphabetically: B romo, I odo, N itro.
To achieve the lowest possible numbering, we can explore different starting points:
-
Starting at Nitro: 1-nitro, 2-iodo, 4-bromo (Set: 1, 2, 4)
-
Starting at Bromo: 1-bromo, 3-nitro, 5-iodo (Set: 1, 3, 5)
-
Starting at Iodo: 1-iodo, 2-nitro, 5-bromo (Set: 1, 2, 5)
Comparing the sets (1,2,4), (1,3,5), and (1,2,5), the set (1,2,4) is the lowest at the first point of difference. Therefore, the locants are 1, 2, and 4.
Finally, we arrange the substituent names alphabetically, each preceded by its locant:
-
4-Bromo
-
2-Iodo
-
1-Nitro
Combining these elements gives the full, unambiguous IUPAC name: 4-Bromo-2-iodo-1-nitrobenzene .[6]
Part 2: Synthesis and Mechanistic Considerations
The synthesis of polysubstituted aromatics requires careful strategic planning, considering the directing effects of the existing substituents on the ring. The nitro group is a strong deactivating, meta-directing group, while halogens are deactivating but ortho-, para-directing. A plausible synthetic route often involves a Sandmeyer-type reaction from a corresponding aniline precursor.
Experimental Protocol: Synthesis via Diazotization-Sandmeyer Reaction
This protocol outlines a representative synthesis starting from a commercially available precursor, 2-nitro-4-bromoaniline. The workflow involves diazotization of the amine followed by substitution with iodide.
Workflow Diagram:
Caption: Synthetic workflow for 4-Bromo-2-iodo-1-nitrobenzene.
Detailed Methodology:
-
Preparation of Diazonium Salt (Step 1):
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 2-nitro-4-bromoaniline in an aqueous solution of sulfuric acid.
-
Causality: The strong acid protonates the aniline, making it soluble and preparing it for reaction. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, ensuring the temperature remains below 5 °C.
-
Causality: Sodium nitrite reacts with the acid to form nitrous acid (HNO2) in situ, which then reacts with the aniline to form the diazonium salt. An excess of nitrous acid is to be avoided.
-
Stir the resulting mixture for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization.
-
-
Iodination (Step 2):
-
In a separate beaker, dissolve a stoichiometric excess of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.
-
Causality: The iodide ion (I-) acts as a nucleophile, displacing the N2 gas from the diazonium salt in a substitution reaction.[11] The evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30 minutes to ensure the reaction goes to completion.
-
-
Workup and Purification (Step 3):
-
Cool the reaction mixture. The crude product, a solid, will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
To remove unreacted starting material and byproducts, wash the crude solid with a cold, dilute sodium thiosulfate solution to reduce any excess iodine, followed by water.
-
Self-Validation: The disappearance of the characteristic purple/brown color of iodine indicates successful quenching.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a solid.
-
Part 3: Structural Elucidation and Characterization
Confirming the precise isomeric structure and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques.
Data Presentation: Key Physicochemical and Spectroscopic Data
| Property | Value / Expected Data | Source |
| Molecular Formula | C₆H₃BrINO₂ | [6][12] |
| Molecular Weight | 327.90 g/mol | [6] |
| Physical Form | Solid (e.g., Off-white to cream powder) | [13] |
| CAS Number | 343864-78-8 | [6] |
| Predicted ¹H NMR | Three signals in the aromatic region (approx. 7.5-8.5 ppm). Expect complex splitting patterns (doublets, doublets of doublets) due to ortho and meta coupling. | [14] |
| Predicted ¹³C NMR | Six distinct signals for the aromatic carbons. The carbon bearing the iodine (C-I) will be shifted upfield due to the "heavy atom effect," while the carbon attached to the nitro group (C-NO2) will be significantly downfield. | [15] |
| Infrared (IR) | Characteristic peaks for: Ar-NO₂ (asymmetric stretch ~1520-1560 cm⁻¹; symmetric stretch ~1345-1385 cm⁻¹), C-Br stretch (~500-600 cm⁻¹), and aromatic C-H stretches (>3000 cm⁻¹). | N/A |
| Mass Spectrometry | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). | N/A |
Interpreting Spectroscopic Data (A Self-Validating System):
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the substitution pattern. For 4-bromo-2-iodo-1-nitrobenzene, we expect three distinct aromatic protons. The proton at C-3 will be a doublet coupled to the proton at C-5. The proton at C-5 will be a doublet of doublets, coupled to both the C-3 and C-6 protons. The proton at C-6 will be a doublet coupled to the C-5 proton. The precise chemical shifts and coupling constants (J-values) provide definitive proof of the 1,2,4-trisubstitution pattern.
-
¹³C NMR Spectroscopy: The presence of six unique signals confirms that the three substituents are asymmetrically arranged. The chemical shifts provide further evidence:
-
C-I Bond: The carbon directly attached to iodine (ipso-carbon) experiences significant shielding (the "heavy atom effect") and appears at a higher field (lower ppm value) than might be predicted by electronegativity alone.[15]
-
C-NO₂ Bond: The carbon attached to the strongly electron-withdrawing nitro group will be the most deshielded and appear at the lowest field (highest ppm value).
-
C-Br Bond: The carbon attached to bromine will also show a heavy atom effect, though less pronounced than for iodine.
-
Part 4: Applications in Research and Drug Development
4-Bromo-2-iodo-1-nitrobenzene is not merely a chemical curiosity; it is a highly strategic building block for creating novel molecules with potential biological activity.
Logical Relationship Diagram:
Caption: Versatility of 4-Bromo-2-iodo-1-nitrobenzene in synthesis.
Key Applications:
-
Differential Reactivity for Sequential Cross-Coupling: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for selective functionalization at the C-2 position, followed by a subsequent, different reaction at the C-4 position. This stepwise approach is invaluable for the controlled synthesis of complex, unsymmetrical molecules.[2]
-
Precursor for Bioactive Amines: The nitro group can be readily and cleanly reduced to an aniline derivative. This opens up a vast chemical space, as the resulting amine can be used to form amides, sulfonamides, or serve as a nucleophile in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.
-
Scaffold for Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The mechanism often involves the intracellular reduction of the nitro group to generate reactive nitroso and superoxide species that damage microbial DNA.[16] Halogenated nitrostyrenes, for instance, have shown potent antimicrobial activity.[17] This compound serves as a key starting material for synthesizing novel derivatives with potential antibacterial or antifungal properties.[18]
-
Role of Halogen Bonding in Drug Design: The iodine and bromine atoms are not just synthetic handles; they can actively participate in drug-target interactions through halogen bonding. A halogen bond is a non-covalent interaction between the electropositive region on the halogen atom (the σ-hole) and a Lewis basic site (like a backbone carbonyl oxygen) in a protein binding pocket. This highly directional interaction can significantly enhance binding affinity and selectivity, making halogenated compounds attractive for lead optimization in drug discovery.
References
- Wade, L. G., & Simek, J. W. (n.d.). Nomenclature of Benzene Derivatives. LibreTexts.
- Lievens, S. (2012). Intermediate IUPAC Nomenclature VII: Benzenes. University of California, Davis.
- JoVE. (n.d.). Nomenclature of Aromatic Compounds with Multiple Substituents. Journal of Visualized Experiments.
- BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds.
- University of Calgary. (n.d.). Polysubstituted benzenes.
- Studymind. (n.d.). Synthesis of 4-iodonitrobenzene.
- PubChem. (n.d.). 4-Bromo-2-iodo-1-nitrobenzene. National Center for Biotechnology Information.
- Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3633.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis.
- Stompor, M. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(22), 5360.
- Alpha Chemika. (n.d.). 4-Bromo-1-Iodo-2- Nitrobenzene Manufacturer, Supplier, Exporter.
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- Chemsrc. (n.d.). 4-Bromo-2-iodo-1-nitrobenzene.
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- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- ResearchGate. (n.d.). Biological activities of natural halogen compounds.
- Butler, A., & Theisen, K. E. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 14(11), 204.
- Al-Zahrani, A. A., et al. (2019). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 24(18), 3249.
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1-Bromo-3-iodo-2-nitrobenzene solubility in organic solvents
An In-depth Technical Guide to the Solubility of 1-Bromo-3-iodo-2-nitrobenzene in Organic Solvents
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated nitroaromatic compound with significant potential as a building block in pharmaceutical and fine chemical synthesis.[1] Its utility in these fields is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile essential for reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, predicts its behavior in various classes of organic solvents, and furnishes a detailed, field-proven experimental protocol for its quantitative determination. By synthesizing molecular structure analysis with practical experimental guidance, this document serves as a critical resource for scientists leveraging this versatile intermediate.
Introduction: The Critical Role of Solubility
The compound this compound (CAS No. 1126425-84-0) is a substituted aromatic molecule featuring a benzene ring functionalized with a nitro group, a bromine atom, and an iodine atom.[2] This unique combination of an electron-withdrawing group (nitro) and two different halogens makes it a valuable intermediate for introducing complex functionality in multi-step syntheses.[1]
The success of any chemical process, from laboratory-scale research to industrial production, hinges on the solubility of its components. For drug development professionals, solubility dictates bioavailability and formulation strategies. For process chemists, it governs reaction kinetics, catalyst efficiency, and the choice of purification methods such as recrystallization. Therefore, a predictive understanding and the ability to precisely measure the solubility of key intermediates like this compound are not merely academic exercises; they are prerequisites for efficient, scalable, and reproducible scientific outcomes.
This guide bridges the gap between theoretical prediction and practical application, offering a robust framework for assessing the solubility of this compound.
Molecular Structure and Theoretical Solubility Profile
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a strong predictive foundation, suggesting that substances with similar polarities and intermolecular force capabilities are more likely to be miscible.
Molecular Characteristics of this compound:
-
Aromatic Core: The benzene ring is inherently non-polar and hydrophobic.
-
Halogen Substituents (Br, I): The bromine and iodine atoms are large and polarizable, contributing to van der Waals forces. While they increase the molecular weight, their contribution to overall polarity is moderate.[3]
-
Nitro Group (-NO₂): The nitro group is strongly polar and electron-withdrawing, creating a significant dipole moment. However, it is not a hydrogen bond donor and is only a weak hydrogen bond acceptor.
Collectively, these features render this compound a molecule of moderate polarity with a significant non-polar character due to the large aromatic ring and heavy halogens. Its high molecular weight (327.90 g/mol ) suggests that significant energy is required to overcome the crystal lattice forces in its solid state.[4]
Logical Framework for Solubility Prediction
The interplay between the solute's molecular features and the solvent's properties determines solubility. This relationship can be visualized as a decision-making workflow.
Caption: Predictive solubility workflow for this compound.
Predicted Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale (Dominant Intermolecular Forces) |
| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene | Low to Very Low | The strong dipole of the nitro group prevents effective interaction with non-polar solvents. Van der Waals forces alone are insufficient. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Very High | Excellent match. These solvents have strong dipoles that can effectively solvate the polar nitro group, while their organic character accommodates the aromatic ring. |
| Polar Protic | Methanol, Ethanol | Moderate | The solvent's hydrogen-bonding network is disrupted without significant compensating solute-solvent H-bonds, lowering solubility compared to aprotic polar solvents. |
| Highly Polar Protic | Water | Insoluble | The molecule's large hydrophobic surface area and inability to participate in hydrogen bonding lead to extremely poor solubility in water.[5] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, actionable data, experimental determination is essential. The following protocol describes the Static Equilibrium Method , a robust and widely accepted technique for measuring the solubility of a solid compound in a solvent.[7]
Principle
An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to achieve saturation. The concentration of the dissolved solute in the resulting saturated solution is then measured.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Static Equilibrium Solubility Method.
Step-by-Step Methodology
-
Preparation:
-
Causality: To ensure saturation, an excess of solid must be present throughout the equilibration period.
-
Action: Add approximately 100-200 mg of this compound to a 4 mL glass vial. Using a calibrated pipette, add 2.0 mL of the desired organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent loss.
-
-
Equilibration:
-
Causality: Reaching thermodynamic equilibrium is time-dependent and critical for accuracy. Insufficient time leads to an underestimation of solubility. Constant temperature is vital as solubility is highly temperature-dependent.
-
Action: Place the sealed vial in an orbital shaker or on a magnetic stir plate within a temperature-controlled chamber (e.g., 25.0 ± 0.1 °C). Agitate the mixture for at least 24 hours. For crystalline compounds with low solubility, 48 hours is recommended to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Causality: The analysis must be performed only on the dissolved portion of the solute. Any suspended microcrystals will falsely inflate the result. Filtering is a non-negotiable step for accuracy.
-
Action: Stop agitation and allow the vial to stand undisturbed in the temperature-controlled chamber for 1-2 hours for the excess solid to settle. Carefully draw a sample of the clear supernatant into a syringe. Attach a 0.45 µm syringe filter (PTFE is suitable for most organic solvents) and discard the first 0.2 mL to saturate the filter material. Dispense a precise volume (e.g., 1.00 mL) of the clear, filtered solution into a pre-weighed, clean, and dry weighing dish or beaker.
-
-
Gravimetric Analysis:
-
Causality: This step isolates the dissolved solid for direct measurement. Drying to a constant weight ensures all volatile solvent has been removed.
-
Action: Place the weighing dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated. Transfer the dish to a desiccator to cool to room temperature. Weigh the dish on an analytical balance. Repeat the drying and weighing cycle until the mass reading is constant (e.g., ± 0.1 mg).
-
-
Calculation:
-
Causality: The final calculation converts the raw mass and volume data into standard solubility units.
-
Action:
-
Mass of dissolved solid (g) = (Final mass of dish + residue) - (Initial mass of empty dish)
-
Solubility (g / 100 mL) = (Mass of dissolved solid / Volume of filtrate analyzed) * 100
-
Solubility (mol / L) = (Mass of dissolved solid / Molecular Weight) / (Volume of filtrate analyzed in L)
-
-
Conclusion
While published quantitative solubility data for this compound is sparse, a robust understanding of its molecular structure allows for strong predictions of its behavior in common organic solvents. The molecule's moderate polarity suggests high solubility in polar aprotic solvents like THF and acetone, moderate solubility in polar protic solvents like ethanol, and poor solubility in non-polar solvents such as hexane. For applications requiring precise data, the detailed static equilibrium method provided in this guide offers a reliable and self-validating protocol. This synthesis of theoretical prediction and rigorous experimental methodology empowers researchers and developers to confidently handle and utilize this compound to its full potential in their synthetic endeavors.
References
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- Brainly.in. 2) Write down the structure of the following compounds 1) 1-Bromo-6-chloro-3-iodo-2-nitrobenzene? [Link]
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Introduction: The Strategic Importance of 1-Bromo-3-iodo-2-nitrobenzene
An In-depth Technical Guide to 1-Bromo-3-iodo-2-nitrobenzene for Researchers and Drug Development Professionals
In the landscape of complex organic synthesis, this compound emerges as a highly versatile and strategic building block. Its utility, particularly in the realms of pharmaceutical and agrochemical development, is derived from its unique molecular architecture. The benzene core is trisubstituted with three distinct functional groups: a nitro group, which is strongly electron-withdrawing, and two different halogens, bromine and iodine. This specific arrangement provides a rich platform for a variety of chemical transformations, allowing chemists to introduce further complexity and functionality with a high degree of control. The presence of both bromine and iodine atoms offers differential reactivity, enabling selective cross-coupling reactions, while the nitro group can be readily converted into other functionalities, such as an amine, further expanding its synthetic potential.[1][2] This guide serves as a comprehensive technical resource on its commercial availability, physicochemical properties, handling, and applications.
Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers, catering primarily to research and development quantities. Purity levels are typically high, ensuring reproducibility in sensitive synthetic applications. When sourcing this compound, researchers should note that different CAS numbers may be listed by various vendors for the same chemical structure.
| Supplier | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich (Ambeed, Inc.) | 1126425-84-0 | 95% | 1 g, 5 g, 10 g, 25 g, 100 g |
| NINGBO INNO PHARMCHEM CO.,LTD. | 32337-96-5 | ≥97% | Bulk and R&D quantities[3] |
| BLD Pharm | 1126425-84-0 | - | Inquire for details[4] |
| AOBChem | 1160573-59-0 (isomer) | - | 500 mg, 1 g, 5 g, 10 g[5] |
Note: The CAS numbers 1126425-84-0 and 32337-96-5 both refer to isomers of bromo-iodo-nitrobenzene. Researchers should verify the specific isomer required for their application.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring laboratory safety. The data presented below is compiled from various chemical databases and supplier specifications.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrINO₂ | PubChem[6] |
| Molecular Weight | 327.90 g/mol | PubChem[6] |
| Physical Form | Solid, typically a white or yellow powder | NINGBO INNO PHARMCHEM[1] |
| Boiling Point | 324.9 ± 27.0 °C (predicted) | NINGBO INNO PHARMCHEM[3] |
| Density | 2.3 ± 0.1 g/cm³ (predicted) | NINGBO INNO PHARMCHEM[3] |
| InChI Key | CMXDVNRQFNSTCY-UHFFFAOYSA-N | Sigma-Aldrich |
Characterization and quality control are typically performed using standard analytical techniques. Suppliers like BLD Pharm indicate the availability of NMR, HPLC, and LC-MS data to confirm the structure and purity of the material.[4] The NIST WebBook also provides reference spectra for related compounds, such as IR and mass spectrometry data, which are crucial for identity confirmation.[7]
Hypothetical Synthetic Workflow
One possible, albeit hypothetical, pathway could start with the nitration of a dihalobenzene. The diagram below illustrates this conceptual workflow.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Drug Discovery and Agrochemical Synthesis
The strategic placement of the bromo, iodo, and nitro groups makes this compound an exceptionally valuable intermediate.[1] Its utility stems from the ability to perform selective and sequential reactions.
-
Pharmaceutical Intermediates : It serves as a foundational scaffold for building complex drug molecules.[3] The differential reactivity of the C-Br and C-I bonds in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) allows for the stepwise introduction of different molecular fragments. This controlled approach is critical in constructing novel compounds with potential therapeutic properties.[1]
-
Agrochemical Synthesis : The compound is employed in the synthesis of active ingredients for crop protection products like pesticides and herbicides.[1] The ability to tailor the molecular structure allows for the development of more effective and targeted agrochemicals.[1]
-
Specialty Chemicals : Its unique properties drive its use in the manufacturing of various specialty chemicals for diverse industrial applications.[3]
The diagram below illustrates the relationship between the compound's structural features and its synthetic applications.
Caption: Relationship between structural features and synthetic utility.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety protocols must be strictly followed when handling this compound. The information below is synthesized from available Safety Data Sheets (SDS) and chemical databases.
GHS Hazard Classification: According to PubChem, this class of compounds is associated with the following hazards:
-
H302: Harmful if swallowed.[6]
-
H312: Harmful in contact with skin.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H332: Harmful if inhaled.[6]
-
H335: May cause respiratory irritation.[6]
Experimental Protocol for Safe Handling:
-
Ventilation : Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including:
-
Avoiding Contamination : Avoid contact with skin and eyes.[8][9] Prevent the formation of dust and aerosols during handling.[8][9] Use non-sparking tools to prevent ignition from electrostatic discharge.[8]
-
First Aid Measures :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[9]
-
Skin Contact : Wash off with soap and plenty of water.[9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Storage and Stability:
-
Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[8] It is often recommended to keep the material in a dark place and sealed from moisture.
-
Incompatibilities : Avoid strong oxidizing agents.[9]
-
Stability : The compound is stable under recommended storage conditions.[9]
References
- The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 1-Bromo-2-iodo-3-nitrobenzene: High Purity Chemical Intermediate Supplier - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 1-bromo-2-iodo-3-methyl-5-nitrobenzene - AOBChem. [Link]
- 1-Bromo-2-iodo-3-nitrobenzene | C6H3BrINO2 | CID 14974984 - PubChem. [Link]
- The Indispensable Role of 1-Bromo-2-iodo-3-nitrobenzene in Modern Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Benzene, 1-bromo-3-nitro- - NIST WebBook. [Link]
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The Enigmatic Synthesis of 1-Bromo-3-iodo-2-nitrobenzene: A Technical Guide for Strategic Chemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Polysubstituted Nitrobenzenes
In the landscape of modern medicinal and agricultural chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Polysubstituted nitrobenzenes, in particular, serve as highly versatile intermediates, offering a scaffold ripe for selective chemical transformations. The compound 1-Bromo-3-iodo-2-nitrobenzene (CAS No. 1126425-84-0) represents a molecule of significant synthetic potential, yet its specific discovery and inaugural synthesis are not prominently documented in readily accessible scientific literature. This guide, therefore, ventures into a comprehensive analysis of a plausible and scientifically grounded synthetic pathway to this valuable chemical entity. By examining the synthesis of analogous compounds and leveraging established principles of electrophilic aromatic substitution, we present a robust, hypothetical protocol for the preparation of this compound, tailored for the discerning chemist in the pharmaceutical and agrochemical industries.[1]
The unique arrangement of a nitro group ortho to a bromine and meta to an iodine atom offers a rich platform for sequential and site-selective cross-coupling reactions, nucleophilic aromatic substitutions, and reductions. The electron-withdrawing nature of the nitro group, combined with the differential reactivity of the bromine and iodine leaving groups, allows for a programmed approach to the synthesis of complex molecular architectures. This makes this compound a potentially key building block in the development of novel therapeutic agents and crop protection products.[2]
Proposed Synthetic Pathway: A Logic-Driven Approach
Given the absence of a documented direct synthesis, a logical approach involves a multi-step sequence starting from a readily available precursor. A plausible retrosynthetic analysis suggests that this compound can be accessed from 3-bromo-1-nitrobenzene via a directed iodination. The nitro group is a meta-director, and the bromine is an ortho-, para-director. In 3-bromo-1-nitrobenzene, the positions ortho and para to the bromine are activated, while the positions meta to the nitro group are also activated. This confluence of directing effects can be exploited to achieve the desired substitution pattern.
The proposed forward synthesis, therefore, commences with the bromination of nitrobenzene, followed by a regioselective iodination. This approach is designed to control the introduction of the halogen substituents, culminating in the target molecule.
Visualizing the Synthetic Strategy
The following diagram illustrates the proposed synthetic workflow from nitrobenzene to this compound.
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocols
The following protocols are hypothetical and based on established chemical transformations.[3][4][5][6] Researchers should conduct their own risk assessments and optimization studies.
Part 1: Synthesis of 1-Bromo-3-nitrobenzene
This procedure is adapted from established methods for the bromination of nitrobenzene.[3][4]
Materials and Equipment:
-
Nitrobenzene
-
Iron powder
-
Bromine
-
Sodium bisulfite solution
-
Round-bottom flask with reflux condenser, dropping funnel, and mechanical stirrer
-
Heating mantle
-
Steam distillation apparatus
-
Büchner funnel and flask
Procedure:
-
Set up a three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Charge the flask with nitrobenzene.
-
In an oil bath, heat the stirred nitrobenzene to 135-145°C.
-
Add a portion of iron powder to the flask.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be appropriately vented.
-
After the addition is complete, continue to stir and heat the mixture for one hour.
-
Repeat the addition of iron powder and bromine in portions until the reaction is complete, as monitored by TLC or GC.
-
Cool the reaction mixture and pour it into water containing sodium bisulfite to quench any remaining bromine.
-
Perform a steam distillation to separate the crude 1-bromo-3-nitrobenzene from non-volatile impurities.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from ethanol or by vacuum distillation.
Expected Outcome: A yellow crystalline solid. The yield of the crude product is typically in the range of 60-75%.[3]
Part 2: Synthesis of this compound
This proposed iodination step is based on electrophilic aromatic substitution principles. The conditions are chosen to favor iodination at the position activated by both the bromine and nitro groups.
Materials and Equipment:
-
1-Bromo-3-nitrobenzene
-
Iodine
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Sodium thiosulfate solution
-
Round-bottom flask with a stirrer and thermometer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask, dissolve 1-Bromo-3-nitrobenzene in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5°C.
-
Slowly add powdered iodine to the stirred mixture, maintaining the temperature below 10°C.
-
Once the iodine is dissolved, slowly add concentrated nitric acid dropwise, ensuring the temperature does not exceed 10°C. The nitric acid acts as an oxidizing agent to generate the iodinating species.
-
After the addition is complete, allow the reaction to stir at a low temperature for several hours, monitoring the progress by TLC or GC.
-
Carefully pour the reaction mixture onto crushed ice.
-
The crude product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water, followed by a dilute solution of sodium thiosulfate to remove any unreacted iodine, and then again with water.
-
Dry the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Self-Validation and Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): Will confirm the substitution pattern on the benzene ring.
-
Mass Spectrometry: Will confirm the molecular weight of the compound.[7]
-
Infrared Spectroscopy: Will show characteristic peaks for the nitro group and the aromatic ring.
Quantitative Data Summary
The following table provides key physical and chemical properties for the target compound and its precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| 1-Bromo-3-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 585-79-5 | Light yellow crystalline powder[2] |
| This compound | C₆H₃BrINO₂ | 327.90 | 1126425-84-0 | (Predicted) Solid |
Safety and Handling
-
Nitroaromatic compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care and appropriate PPE.
-
Bromine is highly toxic, corrosive, and volatile. It should be handled in a fume hood with appropriate respiratory protection.
-
Iodine is harmful if inhaled or swallowed. Avoid creating dust.
Conclusion and Future Outlook
While the historical first synthesis of this compound remains to be unearthed from the annals of chemical literature, this guide provides a scientifically rigorous and plausible pathway for its creation. The strategic importance of this molecule as a versatile building block in drug discovery and agrochemical development is undeniable.[2][8] The proposed synthetic route offers a starting point for researchers to access this valuable intermediate, enabling the exploration of new chemical space and the development of next-generation bioactive molecules. The principles of electrophilic aromatic substitution, coupled with careful control of reaction conditions, are key to the successful synthesis of such highly functionalized aromatic compounds.
References
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- 1-Bromo-2-iodo-3-nitrobenzene: High Purity Chemical Intermediate Supplier. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026.
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- A Facile Synthesis of β-Iodonitro Alkenes via Iodonitration of Alkynes with tert-Butyl Nitrite and Iodine. (2025, August 5).
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1-Bromo-3-iodo-2-nitrobenzene safety and handling precautions
An In-Depth Technical Guide to the Safe Handling and Management of 1-Bromo-3-iodo-2-nitrobenzene
Introduction
This compound is a tri-substituted benzene derivative whose strategic combination of functional groups—a nitro group and two different halogens—makes it a highly versatile intermediate in modern organic synthesis.[1] Its molecular architecture is pivotal for advancements in the pharmaceutical and agrochemical industries, where it serves as a fundamental building block for complex target molecules.[2] The presence of bromine and iodine atoms offers distinct sites for selective functionalization, such as cross-coupling reactions, while the electron-withdrawing nitro group modulates the reactivity of the aromatic ring.[1][3]
However, the same chemical properties that make this compound synthetically valuable also confer significant health hazards. As a halogenated nitroaromatic compound, this compound requires meticulous handling and strict adherence to safety protocols to mitigate risks to researchers and the environment. This guide serves as a comprehensive technical resource for scientists and drug development professionals, offering field-proven insights and systematic procedures for the safe management of this chemical throughout its lifecycle in the laboratory.
Section 1: Hazard Identification and Toxicological Profile
Understanding the inherent risks of a chemical is the foundation of safe laboratory practice. The hazardous nature of this compound stems from its specific combination of functional groups, which are common to other toxic compounds.
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented below. This data is essential for understanding the compound's behavior under laboratory conditions.
| Property | Value | Source |
| CAS Number | 1126425-84-0 | |
| Molecular Formula | C₆H₃BrINO₂ | [4] |
| Molecular Weight | 327.90 g/mol | [4] |
| Physical Form | Solid, white to pale yellow powder/crystals | [1][3] |
| Melting Point | 52-55 °C (for the related isomer 1-Bromo-3-nitrobenzene) | |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and ether | [3] |
GHS Hazard Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are summarized in the following table.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed | [4][5] |
| Acute Toxicity, Dermal | Category 4 | GHS07 | Warning | H312: Harmful in contact with skin | [4][5] |
| Acute Toxicity, Inhalation | Category 4 | GHS07 | Warning | H332: Harmful if inhaled | [4][5] |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation | [4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | GHS07 | Warning | H319: Causes serious eye irritation | [4][5] |
| Specific Target Organ Toxicity | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation | [5] |
Toxicological Insights: The Nitrobenzene Effect
The primary toxicological concern with this compound is its potential to induce methemoglobinemia , a characteristic effect of nitroaromatic compounds.[6][7][8]
-
Mechanism of Toxicity : Upon absorption into the body, the nitro group (-NO₂) can be metabolized, leading to the oxidation of the iron (II) in hemoglobin to iron (III), forming methemoglobin.[9] Methemoglobin is incapable of binding and transporting oxygen, leading to a state of functional anemia and cyanosis (a bluish discoloration of the skin and mucous membranes).[8][10]
-
Symptoms of Exposure : The onset of symptoms may be delayed for several hours post-exposure.[8] Initial signs include headache, dizziness, weakness, nausea, and shortness of breath.[7][11] As methemoglobin levels rise, cyanosis becomes apparent, and higher concentrations can lead to respiratory distress, collapse, coma, and even death.[10][12]
-
Absorption Routes : Like its parent compound, nitrobenzene, it is expected to be readily absorbed through all routes: inhalation of dust, ingestion, and, critically, skin absorption.[6][8] The potential for rapid dermal absorption means that skin contact poses a significant risk of systemic toxicity.[13]
Section 2: Exposure Control and Personal Protective Equipment (PPE)
Given the compound's toxicity profile, a multi-layered approach to exposure control is mandatory. This follows the principle of the hierarchy of controls, which prioritizes engineering and administrative controls over sole reliance on PPE.
Caption: Hierarchy of Controls for Chemical Safety.
Engineering Controls
-
Chemical Fume Hood : All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[14]
-
Ventilation : The laboratory must have adequate general ventilation to supplement the local exhaust of the fume hood.
-
Emergency Equipment : An emergency eyewash station and safety shower must be located in immediate proximity to the handling area.[15] Their functionality should be checked regularly.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to provide an effective barrier against the chemical.
| Body Part | Required PPE | Specifications and Rationale | Source |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles that provide a complete seal are mandatory. A full-face shield must be worn over the goggles during procedures with a high risk of splashing. | [13] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is the minimum requirement. For direct handling or extended tasks, heavy-duty neoprene or butyl rubber gloves are recommended due to their superior resistance to halogenated aromatic compounds. Gloves must be changed immediately upon contamination. | [13] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, fully-fastened lab coat made of a chemically resistant material is required to protect the skin and personal clothing. | [16][17] |
| Respiratory | NIOSH-approved Respirator (if needed) | Respiratory protection is generally not required when work is performed within a certified fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary. | [16] |
Section 3: Standard Operating Procedures for Handling
Adherence to a validated Standard Operating Procedure (SOP) is critical for minimizing exposure and ensuring reproducible, safe science.
Protocol: Weighing and Transferring the Solid
-
Preparation : Don all required PPE as specified in Section 2.2. Designate and clean a specific area within the chemical fume hood for the procedure.
-
Equipment Setup : Place a calibrated analytical balance inside the fume hood. Use anti-static weighing paper or a suitable container (e.g., glass vial).
-
Weighing : Carefully transfer the desired amount of this compound from the stock bottle to the weighing container using a clean spatula. Perform the transfer slowly to avoid creating airborne dust.
-
Transfer : Gently add the weighed solid to the reaction vessel. If necessary, use a small amount of a compatible solvent to rinse the weighing container and ensure a complete transfer.
-
Cleanup : Immediately close the stock bottle. Wipe down the spatula and the balance with a solvent-dampened cloth. Dispose of the weighing paper and cloth in the designated halogenated solid waste container.
-
Post-Handling : Remove PPE in the correct order and wash hands thoroughly with soap and water.
-
Causality & Field Insights : Using an anti-static weigh boat or grounding the balance can prevent static discharge, which can cause the fine powder to jump, leading to loss of material and contamination of the workspace. This is especially critical in low-humidity environments.
Section 4: Storage and Incompatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous incidents.
Storage Requirements
| Condition | Requirement | Rationale | Source |
| Temperature | Room Temperature | To ensure stability. | |
| Atmosphere | Sealed in Dry | The compound may be sensitive to moisture. A tight seal prevents contamination. | |
| Light | Keep in Dark Place | Similar aromatic compounds can be light-sensitive, leading to degradation. | [18] |
| Location | Store Locked Up | To restrict access to authorized personnel only. | [19] |
| Segregation | Designated area for toxic solids | Store away from incompatible materials. | [5] |
Chemical Incompatibilities
Do not store this compound with the following materials:
-
Strong Oxidizing Agents : Can lead to violent reactions.[15][19]
-
Strong Bases : May cause decomposition or hazardous reactions.[15][18]
Caption: Conceptual diagram for chemical storage segregation.
Section 5: Emergency Procedures
Immediate and correct response to an emergency can significantly reduce the severity of the outcome.
Spill Management Protocol
A spill should be treated as a high-hazard event requiring a calm and systematic response.
Caption: Workflow for responding to a chemical spill.
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[14]
-
Alert : Inform nearby colleagues and the laboratory supervisor.
-
Contain : Prevent the spill from spreading or entering drains by diking the perimeter with an inert absorbent material like sand or vermiculite.[14][16]
-
Collect : Once the spill is absorbed, carefully sweep or scoop the material into a designated, clearly labeled hazardous waste container.[14]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by a thorough wash with soap and water.[14]
-
Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste.[16]
First Aid Measures
Immediate medical attention is required for all exposures. The delayed onset of systemic effects like methemoglobinemia is a critical consideration.[8][20]
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [19][21] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15-20 minutes. Seek immediate medical attention. | [9][19][20] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [19][20] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center and seek immediate medical attention. | [20] |
Section 6: Waste Disposal
Proper disposal is a legal and ethical requirement to protect environmental and public health.
Protocol: Waste Collection and Disposal
-
Segregation : Collect all waste containing this compound in a dedicated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste or other incompatible waste streams.[14][22]
-
Container : Use a designated, chemically resistant, and leak-proof container with a secure lid. The container must be in good condition.[14][22]
-
Labeling : The container must be clearly labeled with a "Hazardous Waste" tag, listing "this compound" and all other components of the waste stream.[14]
-
Storage : Store the sealed waste container in a designated satellite accumulation area, preferably within secondary containment, away from heat and ignition sources.
-
Final Disposal : Under no circumstances should this chemical be disposed of down the drain or in regular trash.[14] Arrange for pickup and disposal via a licensed professional waste disposal service. The recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle halogenated compounds.[14]
-
Causality & Field Insights : Segregating halogenated waste is critical because its incineration requires special conditions and equipment to neutralize the corrosive and toxic byproducts (e.g., HBr, HI) that are formed. Mixing it with non-halogenated waste unnecessarily increases the volume of waste that requires this expensive, specialized treatment.
Conclusion
This compound is a valuable reagent whose utility is matched by its potential hazards. A thorough understanding of its toxicological properties, coupled with the disciplined implementation of engineering controls, appropriate PPE, and validated handling and disposal protocols, is essential for its safe use. By treating this compound with the respect it demands and adhering to the principles outlined in this guide, researchers can effectively mitigate risks and maintain a safe laboratory environment.
References
- The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 1-Bromo-2-iodo-3-nitrobenzene. (n.d.). PubChem.
- What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long? (2025, November 14). Dr.Oracle.
- Proper Disposal of 1-Bromo-3-nitrobenzene: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene. (n.d.). Benchchem.
- Public Health Statement Nitrobenzene. (1990, December). Agency for Toxic Substances and Disease Registry (ATSDR).
- Nitrobenzene - Hazard Summary. (2004, April). New Jersey Department of Health.
- Nitrobenzene - Incident management. (n.d.). GOV.UK.
- Nitrobenzene. (n.d.). Delaware Health and Social Services.
- Technical Support Center: Safe Disposal of 1-Bromo-3-butoxy-5-nitrobenzene Waste. (n.d.). Benchchem.
- Nitrobenzene. (2000, January). U.S. Environmental Protection Agency (EPA).
- m-BROMONITROBENZENE. (n.d.). Organic Syntheses Procedure.
- The Indispensable Role of 1-Bromo-2-iodo-3-nitrobenzene in Modern Organic Synthesis. (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD.
- 1-Bromo-3-iodo-5-nitrobenzene. (n.d.). PubChem.
- 1-Iodo-3-nitrobenzene. (n.d.). PubChem.
- Personal protective equipment for handling 4-Bromo-3-iodophenol. (n.d.). Benchchem.
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Storage conditions for 1-Bromo-3-iodo-2-nitrobenzene
An In-Depth Technical Guide to the Storage and Handling of 1-Bromo-3-iodo-2-nitrobenzene
Introduction
This compound (CAS No. 1126425-84-0) is a highly functionalized aromatic compound that serves as a critical intermediate in advanced organic synthesis.[1][2] Its unique substitution pattern, featuring a nitro group ortho to both a bromine and an iodine atom, offers multiple reactive sites for the construction of complex molecular architectures. This makes it an invaluable building block in the development of novel pharmaceuticals and agrochemicals.[1] Given its reactivity and hazardous nature, a thorough understanding of its storage and handling requirements is paramount to ensure chemical integrity, experimental reproducibility, and laboratory safety.
This guide provides a comprehensive overview of the optimal storage conditions for this compound, grounded in its chemical properties. It offers field-proven insights and protocols to maintain sample purity and mitigate risks for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A precise understanding of a compound's physical properties is the foundation for determining its appropriate storage and handling procedures. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1126425-84-0 | |
| Molecular Formula | C₆H₃BrINO₂ | |
| Molecular Weight | 327.90 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% | |
| IUPAC Name | This compound |
Core Storage Directive and Scientific Rationale
The primary directive for the storage of this compound is as follows:
Store in a tightly sealed container in a dark, dry, and well-ventilated place at room temperature. [3]
The causality behind these specific conditions is rooted in the inherent chemical reactivity of halonitrobenzene compounds.
Temperature Considerations
While many related bromonitrobenzene compounds, such as 1-Bromo-2-nitrobenzene, are recommended for refrigerated storage (2-8°C), this compound is specified for room temperature storage.[3] This indicates that the compound is thermally stable at ambient temperatures and does not require refrigeration to prevent degradation. Storing at room temperature also prevents potential moisture condensation that can occur when a refrigerated container is opened in a humid laboratory environment.
Light Sensitivity (Photostability)
The directive to "Keep in dark place" is critical.[3] Nitroaromatic compounds are often susceptible to photodegradation. The nitro group (NO₂) can absorb UV-Vis light, promoting the molecule to an excited state. This can initiate radical reactions or intramolecular rearrangements, leading to the formation of impurities. The presence of heavy halogens like bromine and iodine can further influence the molecule's electronic properties and photosensitivity. Long-term exposure to laboratory lighting can compromise the purity of the material, leading to inconsistent experimental results.
Atmospheric and Moisture Sensitivity
The requirement to keep the container "sealed in dry" addresses two potential degradation pathways: hydrolysis and reaction with atmospheric components.[3] Although halonitrobenzenes are generally not highly susceptible to simple hydrolysis under neutral conditions, the presence of the electron-withdrawing nitro group can activate the aromatic ring to nucleophilic substitution, particularly under basic conditions. More importantly, many high-purity organic reagents are hygroscopic. Absorption of moisture can lead to clumping of the solid material and can introduce water as a contaminant in sensitive reactions. A tightly sealed container prevents the ingress of atmospheric moisture.
Chemical Stability and Incompatible Materials
Nitro compounds can be reactive, and care should be taken to store them away from incompatible materials. Based on the safety data for analogous compounds, this compound should be stored away from:
-
Strong Oxidizing Agents: To prevent vigorous, potentially explosive reactions.[4]
-
Strong Reducing Agents and Bases: These can react with the nitro group or initiate nucleophilic substitution of the halogens.[5]
-
Acids: Can potentially catalyze decomposition or other unwanted reactions.[5]
The diagram below illustrates the decision-making process for ensuring the proper storage of this compound.
Caption: Decision workflow for receiving and storing the compound.
Potential Degradation Pathways
Understanding potential degradation is key to appreciating the storage protocols. For this compound, degradation would likely compromise the carbon-halogen or carbon-nitro bonds.
Caption: Potential degradation pathways for this compound.
Experimental Protocols: Safe Handling
Adherence to strict handling protocols is essential to prevent exposure and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
Before handling, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[6][7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[6][7]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.[6][7]
Handling Workflow
-
Work Area Preparation:
-
Compound Dispensing:
-
Allow the container to equilibrate to the ambient temperature of the fume hood before opening to prevent moisture condensation.
-
Use a clean, dry spatula or weighing tools. Avoid using tools that may be contaminated with incompatible materials.
-
Weigh out the desired amount of the solid quickly and efficiently to minimize its exposure to air and light.
-
Immediately and tightly reseal the container cap after dispensing.
-
-
Post-Handling and Cleanup:
-
Wipe down the spatula and any surfaces with a solvent-moistened cloth (e.g., ethanol or acetone), ensuring proper disposal of the cleaning materials as chemical waste.
-
Dispose of any contaminated PPE (e.g., gloves) in the appropriate hazardous waste stream.
-
Wash hands thoroughly with soap and water after handling is complete.[4]
-
Conclusion
This compound is a stable compound when stored under the correct conditions. Its integrity is best preserved by storing it at room temperature, in a tightly sealed container, protected from light and moisture . Adherence to these scientifically-grounded storage conditions and the associated handling protocols will ensure the compound's purity for synthetic applications and provide a safe working environment for laboratory personnel.
References
- 1-Bromo-2-iodo-3-nitrobenzene | C6H3BrINO2 | CID 14974984 - PubChem.
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- Nitrobenzene - Registration Dossier - ECHA. European Chemicals Agency. [Link]
- Degradation pathway of 2-chloronitrobenzene (a) and... - ResearchGate.
- The Indispensable Role of 1-Bromo-2-iodo-3-nitrobenzene in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene. Fisher Scientific. [Link]
- (PDF) Selective Hydrogenation of Halonitrobenzenes - ResearchGate.
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Methodological & Application
Suzuki coupling reactions with 1-Bromo-3-iodo-2-nitrobenzene
An Application Guide to Regioselective Suzuki Coupling Reactions with 1-Bromo-3-iodo-2-nitrobenzene
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of polysubstituted aromatic rings is a foundational technique for constructing complex molecular architectures. This compound is a valuable and versatile building block, featuring two distinct halogen atoms that can be selectively addressed in cross-coupling reactions.[1][2] This allows for a stepwise and controlled synthesis of unsymmetrical biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials.
This technical guide provides a detailed exploration of the Suzuki-Miyaura coupling reaction utilizing this compound. We will delve into the mechanistic principles that govern regioselectivity, present a robust protocol for selective coupling at the more reactive iodine position, and offer insights into the experimental choices that ensure a successful and reproducible outcome.
The Principle of Regioselectivity: C-I vs. C-Br Reactivity
The ability to perform a selective mono-functionalization on this compound hinges on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within the palladium-catalyzed Suzuki-Miyaura coupling cycle. The universally accepted mechanism for this reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
The rate-determining step, and the key to selectivity in this case, is the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity of aryl halides in this step follows the order: Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[3] This trend is directly correlated with the bond dissociation energy of the carbon-halogen bond; the weaker C-I bond is more easily cleaved by the palladium catalyst than the stronger C-Br bond.[4]
Therefore, by carefully selecting the reaction conditions—particularly temperature and catalyst system—it is possible to facilitate oxidative addition exclusively at the C-I bond (position 3), leaving the C-Br bond (position 1) intact for subsequent transformations. The electron-withdrawing nitro group at position 2 further influences the electronic properties of the aromatic ring but does not alter the fundamental reactivity order of the halogens.[5]
Caption: Logical diagram of regioselective activation.
The Suzuki-Miyaura Catalytic Cycle
Understanding the complete catalytic cycle is crucial for troubleshooting and optimizing the reaction. After the initial selective oxidative addition at the C-I bond, the resulting Pd(II) complex undergoes transmetalation. In this step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, a process facilitated by a base. The final step is reductive elimination, where the two organic fragments are coupled to form the new C-C bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst.[3]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Protocol: Selective Suzuki Coupling at the C3 (Iodo) Position
This protocol details a reliable method for the mono-arylation of this compound at the iodine-substituted position. The conditions are chosen to maximize selectivity while ensuring efficient conversion.
Experimental Workflow Overview
Caption: Step-by-step experimental workflow diagram.
Materials and Reagents
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | The limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.2 | A slight excess ensures complete consumption of the starting material. |
| Pd(OAc)₂ or Pd(PPh₃)₄ | Catalyst | 0.02 - 0.05 (2-5 mol%) | Pd(OAc)₂ with a ligand is common; Pd(PPh₃)₄ can be used directly.[5] |
| SPhos or PPh₃ | Ligand | 0.04 - 0.10 (4-10 mol%) | SPhos is a modern, highly active ligand.[5] PPh₃ is a classic choice. |
| K₃PO₄ or Cs₂CO₃ | Base | 2.0 - 3.0 | Anhydrous base is critical. K₃PO₄ is effective and common.[6] |
| 1,4-Dioxane / Water (4:1) | Solvent | - | Solvents must be rigorously degassed before use. |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., SPhos, 0.04 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure the reaction atmosphere is completely inert. An inert environment is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). Degassing can be achieved by bubbling argon through the solvent for 20-30 minutes or by three freeze-pump-thaw cycles. Add the degassed solvent to the reaction flask via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously. The choice of a moderate temperature is key to achieving selectivity for the C-I bond, as higher temperatures could begin to activate the C-Br bond.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, higher-Rf product spot (for TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine to remove the inorganic base and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-aryl-1-bromo-2-nitrobenzene product.
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound is a powerful and predictable transformation that relies on the fundamental principles of organometallic catalysis. By leveraging the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds, chemists can selectively functionalize the C3 position, yielding valuable intermediates for multi-step syntheses.[4] The protocol provided herein serves as a robust starting point, and with careful execution and monitoring, it enables the efficient construction of complex, unsymmetrically substituted biaryl compounds for a wide range of applications in chemical and pharmaceutical development.
References
- Application Notes and Protocols for Cross-Coupling Reactions of Dihalo-Nitroaromatic Compounds. Benchchem.
- The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- The Indispensable Role of 1-Bromo-2-iodo-3-nitrobenzene in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Evaluating the efficiency of different catalysts in Suzuki coupling of 1-bromo-3-nitrobenzene. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine. Benchchem.
Sources
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-iodo-2-nitrobenzene
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-bromo-3-iodo-2-nitrobenzene. This versatile tri-substituted benzene derivative serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, owing to its strategically positioned functional groups.[1][2] The presence of two distinct halogen atoms—iodine and bromine—at positions 3 and 1, respectively, allows for highly regioselective functionalization. This guide will delve into the foundational principles governing this selectivity and provide step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, best practices for ensuring reaction success, and troubleshooting common issues are also discussed to provide a self-validating framework for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Utility of this compound
This compound is a key intermediate whose molecular architecture is primed for selective chemical transformations. The electron-withdrawing nitro group at the 2-position influences the reactivity of the adjacent halogen atoms, while the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of its synthetic utility.[1][2]
The general order of reactivity for aryl halides in the oxidative addition step of the palladium catalytic cycle is I > Br > Cl > F.[3] This well-established principle dictates that the weaker C-I bond at the 3-position will react preferentially over the stronger C-Br bond at the 1-position. This inherent regioselectivity allows for the stepwise and controlled introduction of diverse molecular fragments, making it an invaluable tool for the synthesis of complex, multi-substituted aromatic compounds.
Foundational Principle: Regioselectivity in Palladium-Catalyzed Cross-Coupling
The selective functionalization of this compound is governed by the relative rates of oxidative addition of the C-I and C-Br bonds to the palladium(0) catalyst. The bond dissociation energy of the C-I bond is lower than that of the C-Br bond, making it more susceptible to cleavage and subsequent insertion of the palladium catalyst. By carefully controlling reaction conditions, such as temperature and reaction time, it is possible to achieve high selectivity for the reaction at the C-3 position, leaving the C-1 bromo group intact for subsequent transformations.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction can be selectively performed at the C-I bond.
Causality of Experimental Choices
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective palladium precursor that is reduced in situ to the active Pd(0) species.
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos is often employed to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) is used to activate the boronic acid for transmetalation.
-
Solvent: A polar aprotic solvent system, such as 1,4-dioxane and water, is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Selective Mono-arylation
Disclaimer: The following protocol is a general guideline based on established procedures for similar substrates and may require optimization for specific arylboronic acids.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add this to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Stir the mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expected Outcome and Data
The reaction is expected to yield the 1-bromo-3-aryl-2-nitrobenzene product with high regioselectivity.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 6 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 8 | 80-90 |
| 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 4 | 90-98 |
Note: Yields are estimates based on reactions with analogous substrates and may vary.
Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a reaction of great importance in the synthesis of conjugated systems.
Causality of Experimental Choices
-
Catalyst System: A dual-catalyst system is traditionally employed, consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst promotes the formation of a copper acetylide intermediate, which accelerates the transmetalation step.[4]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and also serves as a solvent.
-
Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent side reactions.
Experimental Protocol: Selective Mono-alkynylation
Disclaimer: This protocol is a general guideline and may require optimization based on the specific terminal alkyne used.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.) to the flask.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or heat gently to 40-50 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite®, washing with ethyl acetate. The filtrate is then washed with aqueous ammonium chloride and brine, dried over anhydrous MgSO₄, and concentrated.[5]
-
Purification: Purify the crude product by flash column chromatography.
Caption: General experimental workflow for the Sonogashira coupling.
Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[6]
Causality of Experimental Choices
-
Catalyst: A palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is often used in combination with a specialized ligand.
-
Ligand: Bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are critical for promoting the challenging C-N bond-forming reductive elimination step.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are essential to prevent catalyst deactivation and side reactions.
Experimental Protocol: Selective Mono-amination
Disclaimer: This protocol is a general guideline and should be optimized for the specific amine coupling partner.
-
Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.03 mmol, 3 mol%) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Best Practices and Troubleshooting
-
Inert Atmosphere: All palladium-catalyzed reactions are sensitive to oxygen. It is crucial to use Schlenk techniques or a glovebox to maintain an inert atmosphere.
-
Anhydrous and Degassed Solvents: Water and oxygen can deactivate the catalyst. Always use anhydrous, degassed solvents.
-
Ligand Choice: The choice of ligand is critical and often substrate-dependent. If a reaction is sluggish, screening different phosphine ligands can be beneficial.
-
Base Sensitivity: Some functional groups may be sensitive to the strong bases used in Buchwald-Hartwig amination. Weaker bases like K₃PO₄ or Cs₂CO₃ can be explored, although this may require higher temperatures or longer reaction times.
-
Reaction Monitoring: Closely monitor the reaction to avoid the formation of di-substituted byproducts, especially if the reaction is allowed to proceed for an extended period or at elevated temperatures.
Conclusion
This compound is a highly valuable and versatile building block for the regioselective synthesis of complex aromatic compounds. The predictable and preferential reactivity of the C-I bond over the C-Br bond in palladium-catalyzed cross-coupling reactions allows for a modular and efficient approach to molecular construction. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage the unique reactivity of this substrate in their synthetic endeavors.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). The Indispensable Role of 1-Bromo-2-iodo-3-nitrobenzene in Modern Organic Synthesis.
- Google Patents. (n.d.). CN103804197A - Preparation method of 1-bromo-3-nitrobenzene.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Wikipedia. (n.d.). Sonogashira coupling.
- NIH. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
- Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- PubChem. (n.d.). 1-Bromo-2-iodo-3-nitrobenzene.
- NIH. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- PubMed. (2005, May 27). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions.
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Application Notes & Protocols: Selective Sonogashira Coupling of 1-Bromo-3-iodo-2-nitrobenzene
Introduction: Navigating Chemoselectivity in Cross-Coupling Reactions
The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Its power lies in the ability to construct complex molecular architectures under relatively mild conditions, a feature that has cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][4][5][6] This guide focuses on a nuanced application of this reaction: the selective alkynylation of 1-bromo-3-iodo-2-nitrobenzene. This substrate presents a compelling challenge and opportunity due to the differential reactivity of its two halogen substituents, allowing for programmed, stepwise functionalization.
The key to unlocking the synthetic potential of dihalogenated arenes lies in exploiting the inherent reactivity differences of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the Pd(0) center is highly dependent on the nature of the halogen. The reactivity trend is well-established: I > Br > Cl.[1][7] This differential reactivity allows for the selective coupling at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations. Such chemoselectivity is a powerful tool for molecular diversification, enabling the synthesis of complex, polysubstituted aromatic compounds from a single starting material.[8][9]
This document provides a detailed protocol for the selective Sonogashira coupling at the C-I position of this compound, explores the mechanistic underpinnings of this selectivity, and offers practical guidance for researchers in synthetic chemistry and drug development.
Mechanistic Insight: The Basis of Chemoselectivity
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][10] The chemoselectivity observed with this compound originates from the initial and rate-determining step of the palladium cycle: the oxidative addition of the aryl halide to the active Pd(0) catalyst.[8]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the oxidative addition occurs preferentially at the iodo-substituted position of this compound.[1][7] This forms a Pd(II)-aryl intermediate.
-
Transmetalation: Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl intermediate, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[7][8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C(sp²)-C(sp) bond of the product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[7][11]
The Copper Cycle:
-
Acid-Base Reaction: The amine base deprotonates the terminal alkyne.
-
Copper Acetylide Formation: The resulting acetylide anion coordinates with the copper(I) cocatalyst to form the crucial copper(I) acetylide species.[10]
By carefully controlling the reaction conditions, particularly temperature, the significant difference in reactivity between the C-I and C-Br bonds can be exploited to achieve high selectivity for mono-alkynylation at the iodine-bearing carbon.[1][7]
Visualizing the Catalytic Pathway
The following diagram illustrates the dual catalytic cycles of the Sonogashira reaction, highlighting the selective oxidative addition step.
Caption: Dual catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Selective Mono-alkynylation
This protocol details a general procedure for the selective Sonogashira coupling of a terminal alkyne with this compound at the iodo position.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Standard Supplier | Ensure purity to avoid catalyst poisoning.[12] |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Standard Supplier | Purify by distillation if necessary. |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Standard Supplier | A common and effective palladium(II) precatalyst.[13] |
| Copper(I) Iodide (CuI) | >98% | Standard Supplier | Use a freshly opened bottle as Cu(I) can oxidize.[12] |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Anhydrous | Standard Supplier | Must be anhydrous and freshly distilled.[12] Serves as base and solvent. |
| Tetrahydrofuran (THF) or Toluene | Anhydrous | Standard Supplier | Degas thoroughly before use. |
Reaction Setup and Procedure
The following workflow outlines the key steps for performing the selective Sonogashira coupling.
Caption: Experimental workflow for selective Sonogashira coupling.
Step-by-Step Method:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02-0.05 eq) and copper(I) iodide (CuI, 0.04-0.10 eq).[7]
-
Flask Purging: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst decomposition and alkyne homocoupling (Glaser coupling).[12]
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) and anhydrous base (e.g., triethylamine or diisopropylamine, 2-3 eq) via syringe. The reaction can often be run in the amine base as the solvent.[7]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe to the stirring solution. A slow addition can help minimize side reactions.[14]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the mono-alkynylated product.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether. Filter the mixture through a pad of Celite® to remove the catalyst residues. Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the copper salts, followed by brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1-bromo-3-(alkynyl)-2-nitrobenzene.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; impurities in reagents; insufficient degassing. | Use fresh palladium and copper catalysts.[12] Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.[12] Consider gentle heating if the reaction is sluggish.[15] |
| Formation of Black Precipitate | Palladium catalyst decomposition (formation of palladium black). | Improve inert atmosphere techniques. Ensure high-purity reagents.[12] |
| Significant Homocoupling (Glaser Product) | Presence of oxygen; high concentration of copper catalyst. | Maintain strictly anaerobic conditions. Reduce the loading of the copper(I) iodide.[12] Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.[16][17][18][19] |
| Formation of Di-alkynylated Product | Reaction temperature is too high or reaction time is too long. | Maintain the reaction at room temperature. Monitor the reaction closely and quench it once the starting material is consumed to prevent further reaction at the bromide position. |
Applications in Drug Development and Materials Science
The ability to selectively introduce an alkynyl group onto a polysubstituted aromatic ring opens up a vast synthetic landscape. The resulting 1-bromo-3-(alkynyl)-2-nitrobenzene is a versatile intermediate. The remaining bromine atom can be functionalized through a second cross-coupling reaction (e.g., Suzuki, Stille, or another Sonogashira coupling), providing access to a diverse library of complex molecules. The nitro group can be reduced to an amine, which can then be further derivatized. This stepwise, controlled functionalization is invaluable in the synthesis of novel pharmaceutical agents, agrochemicals, and organic electronic materials.[2][6][20]
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- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Accessed January 7, 2026. [Link]
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- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Accessed January 7, 2026. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Accessed January 7, 2026. [Link]
- Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature.
- Palladium/Copper-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides with Potassium Carboxylates.
- Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air.
- Sonogashira troubleshooting help needed. Reddit. Accessed January 7, 2026. [Link]
- Struggling to make a sonogashira coupling reaction happen. Reddit. Accessed January 7, 2026. [Link]
- Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing. Accessed January 7, 2026. [Link]
- Sonogashira coupling in natural product synthesis.
- Cu-Catalyzed Cross-Coupling Reactions from Pd to Cu. Accessed January 7, 2026. [Link]
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Accessed January 7, 2026. [Link]
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- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- What is the best procedure for Sonogashira coupling?.
- Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. YouTube. Accessed January 7, 2026. [Link]
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- Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. PubMed. Accessed January 7, 2026. [Link]
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- Sonogashira Coupling.
- Subsituted arene synthesis by alkynylation. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
- Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide. I.R.I.S.. Accessed January 7, 2026. [Link]
- Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Accessed January 7, 2026. [Link]
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Application Notes & Protocols: Selective Heck Vinylation of 1-Bromo-3-iodo-2-nitrobenzene
Introduction: Navigating Selectivity in Palladium-Catalyzed Cross-Coupling
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2][3] This powerful transformation has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[4] The substrate at the heart of this guide, 1-Bromo-3-iodo-2-nitrobenzene, presents a unique synthetic challenge and a valuable opportunity. Possessing two distinct halogen atoms on the aromatic ring, it allows for programmed, site-selective functionalization.
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards palladium catalysts is the key to this selectivity. Generally, the rate of oxidative addition to a Pd(0) center follows the trend of bond dissociation energy: C–I < C–Br < C–Cl.[5] This inherent reactivity difference allows for the preferential coupling at the more labile C-I bond under carefully controlled conditions, leaving the C-Br bond intact for subsequent transformations. Furthermore, the presence of the strongly electron-withdrawing nitro group (-NO₂) activates the aryl ring, often facilitating a more efficient oxidative addition step.[6][7]
This document provides a comprehensive guide for researchers, detailing the mechanistic principles and offering field-tested protocols for achieving selective Heck vinylation on the this compound scaffold.
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the mechanism of the Heck reaction is crucial for troubleshooting and optimizing reaction conditions.[1][2][8] The catalytic cycle is generally accepted to proceed through four key stages, initiated by an active 14-electron Pd(0) species which is often generated in situ from a Pd(II) precatalyst like palladium(II) acetate.[9][10]
-
Step A: Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), oxidizing palladium from the 0 to the +2 state. This is typically the rate-determining step, and its facility is highly dependent on the nature of the halide (I > OTf > Br >> Cl).[5]
-
Step B: Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the square planar Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[2][8][11]
-
Step C: Syn-β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, a hydrogen atom on the carbon adjacent to the newly formed C-C bond must be eliminated. This step requires the H and Pd to be in a syn-coplanar orientation and results in the formation of the alkene product and a hydrido-palladium(II) species.[5]
-
Step D: Catalyst Regeneration: A stoichiometric amount of base is required to neutralize the hydrogen halide (HX) generated from the hydrido-palladium(II) complex. This reductive elimination step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][12]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Strategic Protocol Design: Selective Vinylation at the C-I Position
The primary goal for this substrate is to leverage the differential reactivity of the C-I and C-Br bonds. The much weaker C-I bond (~220 kJ/mol) compared to the C-Br bond (~280 kJ/mol) allows for oxidative addition to occur preferentially at the iodine-substituted position under milder conditions.
Caption: Selective and sequential Heck coupling strategy.
Protocol 1: Selective Heck Reaction at the Carbon-Iodine Bond
This protocol is optimized to favor the kinetic product, resulting from C-I bond activation, while minimizing reactivity at the C-Br bond.
Materials & Reagents:
-
Aryl Halide: this compound (1.0 equiv)
-
Alkene: Methyl Acrylate or Styrene (1.2 - 1.5 equiv)
-
Palladium Precatalyst: Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)
-
Ligand: Triphenylphosphine (PPh₃) (2-6 mol%)
-
Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 - 2.5 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP) (0.1 - 0.2 M)[13][14]
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the base (if solid, like K₂CO₃), the palladium precatalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure the removal of oxygen, which can lead to catalyst decomposition.[9][15]
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe, followed by the liquid base (if using Et₃N) and the alkene coupling partner.
-
Reaction: Immerse the flask in a preheated oil bath set to 80-100 °C and stir vigorously. The lower end of this temperature range is recommended initially to maximize selectivity.
-
Monitoring: Monitor the reaction progress periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), sampling via syringe under inert atmosphere. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion (consumption of starting material), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-bromo-2-nitro-1-vinylarene product.
Advanced Protocol: Targeting the C-Br Bond
To functionalize the C-Br bond, more forcing conditions are necessary. This can be performed sequentially on the product from Protocol 1 or, with less selectivity, attempted directly on the starting dihalide using a highly active catalyst system from the outset.
Protocol 2: Heck Reaction at the Carbon-Bromine Bond
Rationale for Modified Conditions:
-
Higher Temperature: Increased thermal energy is required to overcome the higher activation barrier for C-Br oxidative addition.
-
Bulky, Electron-Rich Ligand: Ligands such as Tri(o-tolyl)phosphine (P(o-tol)₃) or N-Heterocyclic Carbenes (NHCs) create a more electron-rich and reactive Pd(0) center, which facilitates the oxidative addition of the less reactive aryl bromide.[9][16][17]
-
Phase-Transfer Catalyst (Optional): In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can stabilize the palladium catalyst and increase reaction rates, especially under ligand-free or challenging conditions.[16][18][19]
Step-by-Step Methodology:
-
Preparation & Inerting: Follow steps 1-2 from Protocol 1, using the product from the first Heck reaction (or the original dihalide) and substituting PPh₃ with a more robust ligand like P(o-tol)₃ (2-6 mol%).
-
Reagent Addition: Follow step 3 from Protocol 1.
-
Reaction: Heat the reaction mixture to a higher temperature, typically in the range of 120-140 °C.
-
Monitoring, Work-up, & Purification: Follow steps 5-7 from Protocol 1. Note that reaction times may be longer, and careful monitoring is essential to avoid thermal decomposition.
Data Summary and Troubleshooting
The choice of conditions is paramount for achieving the desired outcome. The following tables summarize the key parameters and offer solutions to common problems.
Table 1: Summary of Recommended Reaction Conditions
| Parameter | Protocol 1: Selective C-I Coupling | Protocol 2: C-Br Coupling |
| Target Halide | C-I | C-Br |
| Temperature | 80 - 100 °C | 120 - 140 °C |
| Pd Precatalyst | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | PPh₃ | P(o-tol)₃, P(tBu)₃, or NHC Ligands |
| Base | Et₃N, K₂CO₃, NaOAc[1][12] | K₂CO₃, Cs₂CO₃, K₃PO₄[16] |
| Solvent | DMF, NMP, Toluene, DMAc[14][17] | NMP, DMAc |
| Expected Outcome | Mono-vinylation at the C-3 position | Di-vinylation or mono-vinylation at C-1 |
Table 2: Troubleshooting Guide for the Heck Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive catalyst; reaction temperature too low; poor quality solvent/reagents. | Ensure strictly inert atmosphere; incrementally increase temperature; use a more active ligand (e.g., P(o-tol)₃); ensure solvent is anhydrous and degassed.[9][17] |
| Formation of Palladium Black | Catalyst decomposition/aggregation. | Use a stabilizing ligand; consider a phase-transfer catalyst (e.g., TBAB); ensure efficient stirring; check for peroxides in solvents like NMP.[17][20] |
| Loss of Selectivity | Reaction temperature too high or reaction time too long for C-I coupling. | Reduce reaction temperature; monitor reaction closely and stop once starting material is consumed. |
| Alkene Isomerization | Reversible β-hydride elimination and re-addition. | The addition of silver or thallium salts can sometimes minimize isomerization by promoting a cationic pathway, though this alters the mechanism.[12][16] |
| Side Product Formation | Homocoupling of the aryl halide; polymerization of the alkene. | Lower catalyst loading; ensure slow addition of reagents if necessary; maintain strict inert conditions. |
Conclusion
The selective functionalization of this compound via the Mizoroki-Heck reaction is a powerful synthetic strategy. By carefully manipulating reaction parameters such as temperature and the choice of palladium ligand, chemists can achieve highly selective vinylation at the more reactive carbon-iodine bond. Subsequent reaction at the more robust carbon-bromine bond under more forcing conditions allows for the stepwise and controlled construction of complex, multi-functionalized aromatic systems. The protocols and insights provided herein serve as a robust starting point for researchers aiming to exploit this differential reactivity in their synthetic campaigns.
References
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- Chemistry Notes. Heck Reaction: easy Mechanism, applications. (2022-08-07).
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
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- Organic Chemistry Portal. Heck Reaction.
- RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023-07-25).
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- Wipf Group, University of Pittsburgh. Palladium I. Basic Principles - Heck Reactions. (2007-01-30).
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- RSC Publishing. Palladium-catalyzed intermolecular Heck reaction of alkyl halides. (2014-02-14).
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- ACS Publications. Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
- ACS Publications. The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). (2020-12-01).
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- National Institutes of Health (NIH). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling.
- ResearchGate. 5 questions with answers in HECK REACTION | Science topic.
- National Institutes of Health (NIH). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014-03-20).
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The Strategic Synthesis of Heterocyclic Scaffolds from 1-Bromo-3-iodo-2-nitrobenzene: Advanced Application Notes and Protocols
Abstract
This comprehensive guide delineates the strategic application of 1-bromo-3-iodo-2-nitrobenzene as a pivotal starting material for the synthesis of diverse and complex heterocyclic compounds. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, governed by their distinct bond dissociation energies, facilitates a modular approach to molecular construction through sequential, regioselective cross-coupling reactions. This document provides researchers, medicinal chemists, and drug development professionals with a robust framework of field-proven insights, detailed experimental protocols, and the underlying mechanistic rationale for the synthesis of high-value heterocyclic cores, including carbazoles, dibenzofurans, and phenothiazines.
Introduction: The Versatility of a Trifunctionalized Benzene Ring
This compound is a trifunctionalized aromatic building block of significant strategic value in modern organic synthesis. Its utility is anchored in three key features:
-
Orthogonal Halogen Reactivity: The C-I bond is significantly weaker and more susceptible to oxidative addition by palladium catalysts than the C-Br bond. This predictable reactivity differential allows for selective functionalization at the iodine-bearing position under milder conditions, leaving the bromine atom available for subsequent transformations.
-
The Nitro Group as a Synthetic Handle: The electron-withdrawing nitro group not only influences the regioselectivity of initial coupling reactions but also serves as a latent amino group. Its reduction is a critical step in intramolecular cyclization pathways leading to N-heterocycles.
-
Strategic Positioning: The 1,2,3-substitution pattern is pre-organized for the efficient construction of fused ring systems, making it an ideal precursor for a variety of medicinally relevant scaffolds.
This guide will explore the practical application of these features through detailed protocols for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, and Buchwald-Hartwig), subsequent nitro group reduction, and final intramolecular cyclization to generate the target heterocycles.
Core Synthetic Strategy: A Modular Approach
The overarching synthetic strategy involves a three-stage process that leverages the unique functionalities of the starting material. This modular approach allows for the introduction of diverse substituents at specific positions, enabling the creation of compound libraries for screening and lead optimization.
Figure 1. A modular three-stage workflow for heterocyclic synthesis.
Synthesis of Carbazoles
Carbazole scaffolds are prevalent in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The synthesis from this compound typically involves an initial Suzuki coupling, followed by reduction of the nitro group and a subsequent palladium-catalyzed intramolecular C-N bond formation.
Mechanistic Pathway
The synthesis commences with a regioselective Suzuki-Miyaura coupling at the C-I position. The choice of a phosphine-free palladium catalyst or one with simple phosphine ligands at room temperature can enhance selectivity for the more reactive C-I bond, which is further activated by the adjacent electron-withdrawing nitro group. The resulting 2-nitrobiphenyl intermediate is then subjected to reduction. While various methods are available, reduction with iron powder in acetic acid or catalytic hydrogenation with catalysts like Raney Nickel are effective and can be chemoselective, preserving the C-Br bond if it hasn't been functionalized.[1] The final step is the intramolecular cyclization of the 2-aminobiphenyl derivative. This can be achieved through a palladium-catalyzed C-H activation and C-N bond formation, often referred to as a Cadogan-type reductive cyclization, which can also be mediated by reagents like triphenylphosphine.[2]
Figure 2. Synthetic workflow for carbazole synthesis.
Experimental Protocols
Protocol 3.2.1: Regioselective Suzuki-Miyaura Coupling
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Stir the mixture vigorously at 80 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the 1-bromo-3-aryl-2-nitrobiphenyl intermediate.
Protocol 3.2.2: Nitro Group Reduction and Intramolecular Cyclization (Cadogan Reaction)
-
In a round-bottom flask, dissolve the 1-bromo-3-aryl-2-nitrobiphenyl intermediate (1.0 mmol, 1.0 equiv.) in 1,2-dichlorobenzene (10 mL).
-
Add triphenylphosphine (1.5 mmol, 1.5 equiv.).
-
Heat the reaction mixture to reflux (approx. 180 °C) for 8-12 hours, monitoring by TLC for the consumption of the starting material and the formation of the carbazole product.
-
Cool the reaction mixture to room temperature and purify directly by flash column chromatography on silica gel to isolate the functionalized carbazole.
Synthesis of Dibenzofurans
The dibenzofuran core is another privileged scaffold in medicinal chemistry. The synthetic approach from this compound involves an initial Suzuki or Sonogashira coupling to introduce a phenol-containing moiety (or a precursor), followed by an intramolecular C-O bond formation, typically via an Ullmann-type condensation.
Mechanistic Pathway
The synthesis begins with a regioselective cross-coupling at the C-I position with a suitably substituted boronic acid or alkyne that contains a protected phenol or a group that can be converted to a phenol. For example, a Suzuki coupling with 2-methoxyphenylboronic acid. Following this, the nitro group is reduced to an amine, which can then be removed via diazotization and Sandmeyer reaction if not desired in the final product. The key cyclization step involves an intramolecular Ullmann condensation or a palladium-catalyzed C-O bond formation to forge the dibenzofuran ring system.[3]
Figure 3. Synthetic workflow for dibenzofuran synthesis.
Experimental Protocol
Protocol 4.2.1: Synthesis of the 2-Aryloxyphenol Precursor
-
Perform a regioselective Suzuki coupling as described in Protocol 3.2.1 using 2-methoxyphenylboronic acid to obtain 1-bromo-3-(2-methoxyphenyl)-2-nitrobenzene.
-
Dissolve the product (1.0 mmol) in anhydrous dichloromethane (10 mL) and cool to 0 °C under an argon atmosphere.
-
Add boron tribromide (BBr₃, 1.2 mmol, 1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with methanol, followed by water. Extract with dichloromethane, wash with brine, dry, and concentrate to yield the 2-(2-bromo-6-nitrophenyl)phenol.
Protocol 4.2.2: Intramolecular Ullmann Condensation
-
To a reaction vessel, add the 2-(2-bromo-6-nitrophenyl)phenol (1.0 mmol, 1.0 equiv.), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add anhydrous DMF (10 mL).
-
Heat the mixture to 120-140 °C for 12-24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the nitrodibenzofuran. The nitro group can be subsequently reduced as per Protocol 3.2.2 if the aminodibenzofuran is the target.
Synthesis of Phenothiazines
Phenothiazines are a class of sulfur- and nitrogen-containing heterocycles with important applications in pharmacology. Their synthesis from this compound necessitates the introduction of a sulfur linkage, typically through a Buchwald-Hartwig C-S coupling, followed by nitro reduction and intramolecular C-N bond formation.
Mechanistic Pathway
The synthesis is initiated by a regioselective Buchwald-Hartwig C-S coupling at the C-I position with a suitable thiol, for instance, 2-aminothiophenol. This step directly installs the two heteroatoms required for the phenothiazine core. The subsequent step is the reduction of the nitro group to an amine. The final cyclization to form the phenothiazine ring can be achieved through a palladium-catalyzed intramolecular Buchwald-Hartwig amination or an iron-catalyzed domino C-S/C-N cross-coupling reaction.[4]
Figure 4. Synthetic workflow for phenothiazine synthesis.
Experimental Protocol
Protocol 5.2.1: Buchwald-Hartwig C-S Coupling
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), a suitable ligand such as Xantphos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Add anhydrous, degassed toluene (5 mL), followed by 2-aminothiophenol (1.1 mmol, 1.1 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography to obtain the diaryl sulfide intermediate.
Protocol 5.2.2: Reductive Cyclization to Phenothiazine
-
Dissolve the diaryl sulfide intermediate (1.0 mmol) in ethanol (10 mL).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 mmol, 4.0 equiv.).
-
Heat the mixture to reflux for 4-6 hours. This step achieves both the reduction of the nitro group and can promote the cyclization.
-
Cool the reaction, and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by flash chromatography to yield the phenothiazine product.
Data Summary
The following table summarizes the key transformations and typical yields for the synthesis of heterocyclic cores from this compound. Yields are representative and may vary based on the specific substrates and reaction optimization.
| Heterocyclic Core | Stage 1: C-I Coupling | Coupling Partner | Typical Yield (%) | Stage 2/3: Cyclization Method | Overall Yield Range (%) |
| Carbazole | Suzuki-Miyaura | Arylboronic Acid | 75-90 | Nitro Reduction & Pd-cat. C-N Coupling | 50-70 |
| Dibenzofuran | Suzuki-Miyaura | 2-Methoxyphenylboronic acid | 70-85 | Demethylation & Ullmann Condensation | 45-65 |
| Phenothiazine | Buchwald-Hartwig C-S | 2-Aminothiophenol | 65-80 | Reductive Cyclization (SnCl₂) | 40-60 |
Conclusion
This compound stands out as a highly effective and versatile platform for the synthesis of diverse heterocyclic compounds. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions at the C-I bond allows for a modular and strategic approach to building molecular complexity. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can efficiently access valuable carbazole, dibenzofuran, and phenothiazine scaffolds for applications in drug discovery, materials science, and beyond. The ability to perform sequential couplings and the synthetic utility of the nitro group underscore the power of this trifunctionalized building block in modern synthetic chemistry.
References
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- Reddy, P. V. G., et al. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 5(1), 71-75.
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Application Notes & Protocols: 1-Bromo-3-iodo-2-nitrobenzene in Pharmaceutical Synthesis
Abstract
1-Bromo-3-iodo-2-nitrobenzene is a trifunctional aromatic compound that has emerged as an exceptionally versatile intermediate in the synthesis of complex pharmaceutical agents.[1][2][3] Its unique molecular architecture, featuring two distinct halogen atoms (bromine and iodine) and an electron-withdrawing nitro group, provides a platform for highly selective, sequential chemical transformations.[1][3] This guide provides an in-depth exploration of the reactivity of this intermediate and offers detailed, field-proven protocols for its application in constructing advanced molecular scaffolds, with a particular focus on palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Advantage of Orthogonal Reactivity
In modern medicinal chemistry, the ability to construct complex molecular architectures with precision and efficiency is paramount. The strategic value of this compound lies in the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and more polarizable than the C-Br bond.[4][5] This fundamental difference allows for selective functionalization at the C-I position under milder reaction conditions, leaving the C-Br bond intact for subsequent, orthogonal chemical modification. This step-wise approach is critical for building diverse compound libraries and synthesizing complex drug candidates, such as kinase inhibitors and other targeted therapeutics.[1][6]
The nitro group further enhances the utility of this intermediate. Its strong electron-withdrawing nature activates the ring for certain nucleophilic substitutions and, more importantly, serves as a synthetic precursor to an amine group, which is a key functional handle for constructing heterocyclic ring systems like benzimidazoles—a common core in many pharmaceutical compounds.[7][8]
Physicochemical and Safety Data
| Property | Value | Reference |
| IUPAC Name | 1-bromo-2-iodo-3-nitrobenzene | [9] |
| CAS Number | 32337-96-5 | [1][9] |
| Molecular Formula | C₆H₃BrINO₂ | [9] |
| Molecular Weight | 327.90 g/mol | [9] |
| Appearance | White to pale yellow powder | [1] |
| Handling | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. |
The Principle of Site-Selective Cross-Coupling
The cornerstone of this intermediate's application is the ability to perform sequential palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for these reactions involves an initial oxidative addition of the aryl halide to a Pd(0) catalyst. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, this oxidative addition occurs preferentially at the C-I position.[4] This allows for a two-step synthetic strategy where diverse functionalities can be introduced at two different sites on the aromatic ring.
Detailed Methodology:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%). [4]2. Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add a degassed anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv). [4]4. Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-8 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues. Wash the organic phase with aqueous NH₄Cl and brine. [10]7. Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Data:
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | Et₃N | THF | 4 | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | DIPA | DMF | 6 | 92 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2/4) | Et₃N | Toluene | 3 | 96 |
Data is representative and compiled from generalized protocols.[4][10]
Protocol 2: Site-Selective Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for C-C bond formation, joining the aryl halide with an organoboron species. [11][12]The choice of ligand, base, and solvent is crucial for achieving high yields. [11][13] Detailed Methodology:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv). [14]2. Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O, 4:1 ratio). [11][14]4. Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). [15]6. Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application in Pharmaceutical Scaffolds: Synthesis of Benzimidazoles
A key application of the functionalized products derived from this compound is the synthesis of benzimidazole derivatives, which are prevalent scaffolds in kinase inhibitors and other therapeutic agents. [16][17]The synthesis involves a reductive cyclization strategy. First, the nitro group of the di-substituted intermediate is reduced to an amine. This is commonly achieved using reagents like tin(II) chloride (SnCl₂), iron powder in acetic acid, or catalytic hydrogenation. The resulting ortho-aminoaniline derivative can then be cyclized with various electrophilic partners to form the benzimidazole ring. [7][8][18]
This strategy allows for the creation of a three-point diversity system. Two points of diversity are introduced via the sequential cross-coupling reactions at the C-I and C-Br positions, and a third point of diversity is introduced from the cyclization partner used to form the benzimidazole ring. This modular approach is highly valuable in drug discovery for generating libraries of compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a powerful and enabling intermediate for pharmaceutical synthesis. Its capacity for undergoing site-selective, sequential cross-coupling reactions provides a reliable and flexible platform for the construction of complex, multi-substituted aromatic compounds. The protocols and strategies outlined in this guide demonstrate the causality behind the experimental choices and provide researchers with a robust framework for leveraging this versatile building block in the development of novel therapeutic agents.
References
- The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 1-Bromo-2-iodo-3-nitrobenzene: High Purity Chemical Intermediate Supplier. NINGBO INNO PHARMCHEM CO.,LTD.
- The Indispensable Role of 1-Bromo-2-iodo-3-nitrobenzene in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 1-Bromo-2-iodo-3-nitrobenzene.
- Evaluating the efficiency of different catalysts in Suzuki coupling of 1-bromo-3-nitrobenzene. BenchChem.
- Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. BenchChem.
- Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-3-butoxy-5-nitrobenzene. BenchChem.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-Bromo-1-butene. BenchChem.
- A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. BenchChem.
- Molecular Iodine Promoted Divergent Synthesis of Benzimidazoles, Benzothiazoles...
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
- Sonogashira Coupling. Organic Chemistry Portal.
- What is the best procedure for Sonogashira coupling?
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- benzimidazole derivative compound: Topics by Science.gov. Science.gov.
- Cross-Coupling Reactions of Nitroarenes.
- Application of 2-Bromo-5-iodothiazole in the Synthesis of Kinase Inhibitors. BenchChem.
- Reactivity Face-Off: 1-Iodo-2-methyloct-1-ene vs. its Bromo Analog in Cross-Coupling Chemistry. BenchChem.
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- 9. 1-Bromo-2-iodo-3-nitrobenzene | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Mastering Chemoselectivity: A Guide to C-N Cross-Coupling Reactions of 1-Bromo-3-iodo-2-nitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the strategic functionalization of polysubstituted aromatic compounds is a cornerstone of molecular design. Among these, 1-bromo-3-iodo-2-nitrobenzene stands out as a highly versatile building block. Its unique arrangement of a nitro group and two distinct halogen atoms offers a powerful platform for sequential and selective cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of carbon-nitrogen (C-N) cross-coupling reactions involving this substrate, with a focus on achieving high chemoselectivity for either the carbon-iodine (C-I) or carbon-bromine (C-Br) bond.
The differential reactivity of the C-I and C-Br bonds is the lynchpin of selective functionalization. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond. This inherent difference in reactivity allows for the selective formation of a C-N bond at the iodine-bearing position under carefully controlled conditions, leaving the bromine atom available for subsequent transformations.
This application note will delve into the mechanistic underpinnings of achieving this selectivity, primarily through the lens of the Buchwald-Hartwig amination and, to a lesser extent, the Ullmann condensation. We will present detailed, field-proven insights and exemplary protocols to guide the synthetic chemist in harnessing the full potential of this compound.
The Mechanistic Dichotomy: Palladium vs. Copper Catalysis
The choice of catalytic system is paramount in dictating the outcome of C-N cross-coupling reactions with dihalogenated substrates.
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is a powerful and versatile method for forming C-N bonds.[1][2] The catalytic cycle, initiated by the oxidative addition of the aryl halide to a Pd(0) complex, is highly sensitive to the carbon-halogen bond strength (C-I < C-Br < C-Cl). This makes the Buchwald-Hartwig amination the premier choice for selective functionalization of this compound. By carefully selecting the palladium precursor, ligand, base, and reaction temperature, one can achieve highly selective amination at the more labile C-I bond.
Copper-Catalyzed Ullmann Condensation: The Ullmann reaction, one of the earliest methods for C-N bond formation, typically requires harsher reaction conditions, including high temperatures and stoichiometric amounts of copper.[3] While modern modifications have introduced ligand-accelerated protocols with catalytic copper, achieving high selectivity between different halogens can be more challenging than with palladium-based systems.[4] The Goldberg reaction, a variation of the Ullmann condensation, is a notable copper-catalyzed amination of aryl halides.[3]
Strategic Ligand Selection: The Key to Efficient Catalysis
In palladium-catalyzed C-N cross-coupling, the choice of phosphine ligand is critical. The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and influences the overall catalytic activity and selectivity. For the amination of electron-deficient aryl halides like this compound, bulky and electron-rich phosphine ligands are generally preferred.
| Ligand Type | Examples | Key Characteristics |
| Biarylphosphines | XPhos, RuPhos, SPhos | Highly electron-rich and sterically demanding, promoting efficient oxidative addition and reductive elimination. Often the ligands of choice for challenging substrates. |
| Ferrocenylphosphines | Josiphos | Robust and effective for a range of C-N couplings. |
| Carbene Ligands | N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors that form stable palladium complexes, often exhibiting high catalytic activity. |
The selection of the optimal ligand is often empirical and substrate-dependent. Screening of a panel of ligands is a common strategy to identify the most effective one for a particular transformation.
Experimental Protocols
The following protocols are exemplary and based on established methodologies for similar dihalogenated and nitro-substituted aryl halides.[3][5] Optimization may be necessary for specific amine coupling partners.
Protocol 1: Selective Buchwald-Hartwig Amination at the C-I Bond
This protocol is designed to achieve selective mono-amination at the more reactive carbon-iodine bond of this compound.
Reaction Scheme:
Caption: Selective Buchwald-Hartwig amination at the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, XPhos, and NaOtBu.
-
Add this compound.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and quench with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: This procedure is expected to yield the N-substituted-3-bromo-2-nitroaniline as the major product, with minimal formation of the di-aminated product or the product of amination at the C-Br bond.
Protocol 2: Subsequent Buchwald-Hartwig Amination at the C-Br Bond
The product from Protocol 1, the N-substituted-3-bromo-2-nitroaniline, can be subjected to a second C-N cross-coupling reaction to functionalize the C-Br bond.
Reaction Scheme:
Caption: Subsequent Buchwald-Hartwig amination at the C-Br bond.
Materials:
-
N-substituted-3-bromo-2-nitroaniline (from Protocol 1, 1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, RuPhos, and K₃PO₄.
-
Add the N-substituted-3-bromo-2-nitroaniline.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane, followed by the second amine.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Outcome: This protocol allows for the synthesis of unsymmetrically substituted 2-nitro-1,3-phenylenediamines. The more forcing conditions (higher temperature, stronger base if needed) are required to activate the less reactive C-Br bond.
Protocol 3: Ullmann Condensation for C-N Bond Formation
While less selective than palladium-catalyzed methods for dihalogenated substrates, the Ullmann condensation can be employed, particularly when palladium-based catalysts are not viable. Achieving high selectivity may require careful optimization.
Reaction Scheme:
Caption: Ullmann condensation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5-2.0 equiv)
-
Copper(I) iodide (CuI, 10-20 mol%)
-
L-Proline or 1,10-Phenanthroline (20-40 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add CuI, the ligand, and K₂CO₃.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 120-150 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Expected Outcome: The Ullmann condensation is likely to be less selective than the Buchwald-Hartwig reaction, potentially yielding a mixture of mono-aminated products at both the C-I and C-Br positions, as well as the di-aminated product. The product distribution will be highly dependent on the specific reaction conditions.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, inappropriate ligand or base. | Screen different palladium precursors, ligands, and bases. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |
| Poor selectivity | Reaction temperature too high or reaction time too long for selective C-I amination. | Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
| Formation of hydrodehalogenation byproduct | Presence of water or other protic sources. | Use rigorously dried solvents and reagents. |
| Di-amination product formation | Excess amine or prolonged reaction time. | Use a slight excess of the amine (1.1 equiv) and carefully monitor the reaction progress. |
Conclusion
This compound is a powerful synthetic intermediate that allows for the strategic and sequential introduction of nitrogen-containing functionalities. The key to unlocking its full potential lies in the judicious choice of catalytic system and reaction conditions to control the chemoselective amination of the C-I and C-Br bonds. The palladium-catalyzed Buchwald-Hartwig amination stands out as the most effective method for achieving high selectivity, enabling the synthesis of a diverse array of complex nitrogen-containing aromatic compounds for applications in drug discovery and materials science.
References
- Ullmann Condens
- Buchwald–Hartwig amin
- The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. Ningbo Inno Pharmchem Co.,Ltd.[Link]
- Optimization of Ullmann amine coupling reaction between bromobenzene 1a...
- Jørgensen, M.; Lee, S.; Liu, X.; Wolkowski, J. P.; Hartwig, J. F. Efficient Synthesis of N-Aryl- and N-Alkyl-Substituted Phenothiazines via Palladium-Catalyzed Amination. J. Am. Chem. Soc.2002, 124 (42), 12557–12565.
- Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed C–N Cross-Coupling Reactions: An Overview. Chem. Rev.2016, 116 (19), 12564–12649.
Sources
Application Notes and Protocols for the Regioselective Functionalization of 1-Bromo-3-iodo-2-nitrobenzene
Introduction: The Strategic Value of 1-Bromo-3-iodo-2-nitrobenzene in Complex Synthesis
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound stands out as a preeminent starting material, particularly in the realms of pharmaceutical and agrochemical development. Its utility is rooted in the differential reactivity of its three distinct functional groups: an iodine, a bromine, and a nitro group. This trifecta of functionalities allows for a programmed, regioselective approach to molecular elaboration, where each site can be addressed in a controlled sequence. The presence of both bromine and iodine atoms, which are excellent leaving groups for cross-coupling reactions, combined with the strongly electron-withdrawing nitro group, provides a versatile platform for chemical transformations.[1] This document serves as a comprehensive guide to the regioselective functionalization of this valuable substrate, providing both mechanistic insights and detailed, field-proven protocols.
The Principle of Regioselectivity: A Mechanistic Overview
The ability to selectively functionalize one halogen over the other in this compound is governed by the inherent differences in the carbon-halogen bond strengths and their susceptibility to oxidative addition in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in such reactions is I > Br > Cl.[2] This established reactivity trend forms the basis for the regioselective functionalization of the C-I bond while leaving the C-Br bond intact for subsequent transformations.
The electron-withdrawing nitro group plays a crucial, albeit complex, role. Positioned ortho to the iodine and meta to the bromine, it significantly influences the electronic environment of the aromatic ring.[3] This electronic perturbation can enhance the electrophilicity of the aryl halide, potentially facilitating the initial oxidative addition step in the catalytic cycle.[3] However, the nitro group's presence also necessitates careful optimization of reaction conditions to avoid potential side reactions or catalyst inhibition.[4][5]
Below is a conceptual workflow illustrating the sequential functionalization strategy.
Caption: Sequential functionalization workflow for this compound.
Protocols for Regioselective C-I Functionalization
The following protocols detail the selective functionalization of the carbon-iodine bond, leveraging its higher reactivity compared to the carbon-bromine bond.
Protocol 1: Regioselective Sonogashira Coupling at the C-I Bond
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[2] By carefully controlling the reaction conditions, preferential coupling at the more reactive C-I bond can be achieved with high selectivity.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.1 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Solvent and Base Addition: Under an inert atmosphere (e.g., argon), add anhydrous triethylamine (TEA) as both the solvent and the base.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[6]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-2-nitro-1-(alkynyl)benzene derivative.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira reactions, facilitating the coupling under mild conditions.[7]
-
Base: Triethylamine serves as both a solvent and a base, neutralizing the HI generated during the reaction and facilitating the formation of the copper acetylide intermediate.
-
Room Temperature: Performing the reaction at room temperature is crucial for regioselectivity, as higher temperatures may lead to competing C-Br bond activation.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C-I Bond
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[8] Similar to the Sonogashira coupling, regioselectivity can be achieved by exploiting the differential reactivity of the C-I and C-Br bonds.
Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, and separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product can be purified by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.
-
Base and Solvent System: The choice of a biphasic solvent system with an inorganic base like K₂CO₃ is standard for Suzuki reactions and facilitates the transmetalation step.
-
Temperature Control: While the C-I bond is more reactive, careful temperature control is necessary to prevent the less reactive C-Br bond from participating in the reaction.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Triethylamine | Room Temp. | 85-95 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 75-90 |
Protocols for Subsequent C-Br Functionalization
Once the C-I bond has been selectively functionalized, the remaining C-Br bond can be targeted in a second cross-coupling reaction.
Protocol 3: Buchwald-Hartwig Amination at the C-Br Bond
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] It is highly effective for the amination of aryl bromides.
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the monofunctionalized bromo-nitrobenzene derivative (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Amine and Solvent Addition: Add the desired primary or secondary amine (1.2 equiv) followed by an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the Schlenk tube and heat the mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[11]
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over Na₂SO₄ and concentrate.
-
Purification: Purify the residue by column chromatography to obtain the desired arylamine.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The use of bulky, electron-rich phosphine ligands like XPhos is crucial for promoting the challenging oxidative addition of the aryl bromide and the subsequent reductive elimination to form the C-N bond.
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and generate the active palladium-amido complex.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Applications in Drug Development
The ability to sequentially and regioselectively introduce different functionalities onto the this compound scaffold is of immense value in drug discovery. This approach allows for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies. The nitro group itself is a key pharmacophore in many therapeutic agents, including antibacterial and anticancer drugs.[12][13] Furthermore, it can be readily reduced to an aniline, providing another point for diversification.[14][15] The resulting highly substituted nitrobenzene or aniline derivatives serve as crucial intermediates in the synthesis of complex pharmaceutical compounds.[1][14]
Conclusion
This compound is a powerful and versatile building block for organic synthesis. A thorough understanding of the principles of regioselectivity, coupled with carefully optimized reaction protocols, enables the controlled and sequential functionalization of this substrate. The application notes and protocols provided herein offer a robust framework for researchers and scientists to leverage the unique reactivity of this compound in the development of novel molecules with potential applications in medicine and materials science.
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- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (URL: [Link])
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Application Note: A Protocol for the Regioselective Nitration of 1-Bromo-3-iodobenzene
Abstract
This comprehensive guide details an experimental protocol for the electrophilic nitration of 1-bromo-3-iodobenzene, a key transformation for synthesizing versatile intermediates in pharmaceutical and agrochemical development. We delve into the mechanistic principles governing the reaction's regioselectivity, providing a step-by-step methodology grounded in established chemical principles. The protocol emphasizes safety, precise control of reaction parameters to favor mononitration, and robust analytical techniques for the characterization of the resulting isomeric products. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-rationalized approach to the synthesis of nitrated dihalobenzenes.
Introduction: The Synthetic Challenge and Strategic Approach
1-Bromo-3-iodobenzene is a valuable starting material in organic synthesis due to the differential reactivity of its two halogen atoms, which allows for selective functionalization in cross-coupling reactions.[1][2] The introduction of a nitro (NO₂) group via electrophilic aromatic substitution (EAS) further enhances its synthetic utility, as the nitro group can be readily reduced to an amine or serve as a powerful electron-withdrawing group.[3]
The primary challenge in the nitration of 1-bromo-3-iodobenzene lies in controlling the regioselectivity. The benzene ring is substituted with two deactivating, yet ortho-, para-directing halogen groups.[4] This inherent electronic guidance creates a complex scenario where multiple isomeric products are possible. Understanding the interplay between the directing effects of both bromine and iodine is crucial for predicting and controlling the reaction's outcome.
-
Directing Effects of Halogens: Both bromine and iodine deactivate the aromatic ring towards electrophilic attack through their strong inductive electron-withdrawing effect. However, they possess lone pairs of electrons that can be donated into the ring via resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during an attack at the ortho and para positions.[4][5] This resonance stabilization is the reason halogens direct incoming electrophiles to these positions, despite slowing the overall reaction rate.[6][7]
For 1-bromo-3-iodobenzene, the positions susceptible to electrophilic attack are C2, C4, and C6.
-
Position C2: ortho to Bromine, ortho to Iodine. This position is sterically hindered by the two adjacent bulky halogens.
-
Position C4: para to Bromine, ortho to Iodine. This position is electronically activated by both substituents.
-
Position C6: ortho to Bromine, ortho to Iodine. This position is also electronically activated.
-
Position C5: meta to both Bromine and Iodine. This position is the most deactivated and is not expected to be a major product under standard EAS conditions.
Therefore, the reaction is expected to yield a mixture of isomers, primarily 1-bromo-3-iodo-4-nitrobenzene and 1-bromo-3-iodo-6-nitrobenzene , with the sterically hindered 1-bromo-3-iodo-2-nitrobenzene as a minor product. The precise ratio of these products depends heavily on the reaction conditions. This protocol is designed to achieve efficient mononitration, followed by purification and characterization of the resulting product mixture.
Reaction Mechanism and Regioselectivity
The nitration of an aromatic ring is a classic electrophilic aromatic substitution that proceeds in two main stages.
Stage 1: Generation of the Electrophile The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[8][9][10]
HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
Stage 2: Electrophilic Aromatic Substitution The electron-rich π-system of the 1-bromo-3-iodobenzene ring attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11][12] The formation of this intermediate is typically the rate-determining step of the reaction.[11] In the final step, a weak base in the mixture (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the ring's aromaticity and yielding the nitrated product.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the nitration of halogenated benzenes.[13][14]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Concentration | Amount | Notes |
| 1-Bromo-3-iodobenzene | C₆H₄BrI | 282.90 | - | 5.66 g (0.02 mol) | Light-sensitive liquid |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% (~15.8 M) | 8.0 mL | Corrosive, Oxidizer |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% (~18.4 M) | 8.0 mL | Corrosive, Dehydrating |
| Crushed Ice | H₂O | 18.02 | - | ~100 g | For quenching |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 5% aq. solution | ~50 mL | For neutralization |
| Deionized Water | H₂O | 18.02 | - | As needed | For washing |
| Ethanol | C₂H₅OH | 46.07 | 95% | ~50-100 mL | For recrystallization |
Equipment
-
100 mL Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Thermometer
-
Büchner funnel and vacuum flask
-
Filter paper
-
Beakers and graduated cylinders
-
Standard laboratory glassware
Safety Precautions
CRITICAL: This experiment involves highly corrosive and reactive chemicals. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[15][16] They are also strong oxidizing agents.[15] Wear safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton) at all times.[17][18][19]
-
Spills: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[15][17] Neutralize acid spills with sodium bicarbonate before cleanup.
-
Mixing: Always add sulfuric acid to nitric acid slowly and with cooling. The mixing process is highly exothermic.
-
Substrates: Halogenated aromatic compounds can be toxic and irritants. Avoid inhalation of vapors and skin contact.[13]
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a 100 mL flask equipped with a magnetic stir bar, carefully combine 8.0 mL of concentrated nitric acid and 8.0 mL of concentrated sulfuric acid. Perform this addition slowly while cooling the flask in an ice-water bath to maintain the temperature below 10°C.[13][14]
-
Substrate Addition: Once the nitrating mixture has cooled to 0-5°C, begin the slow, dropwise addition of 5.66 g (0.02 mol) of 1-bromo-3-iodobenzene over a period of 15-20 minutes. Use a dropping funnel for controlled addition.
-
Reaction Control: Maintain vigorous stirring and keep the temperature of the reaction mixture between 5-10°C throughout the addition. If the temperature rises, slow the rate of addition.[13] A higher temperature increases the risk of di-nitration.[12]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the reaction continue at room temperature for another 30 minutes with occasional swirling.
-
Work-up and Isolation: Pour the reaction mixture slowly and carefully onto approximately 100 g of crushed ice in a beaker, while stirring. This will quench the reaction and precipitate the crude organic product.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with several portions of cold deionized water to remove most of the residual acid. Next, wash the solid with one or two portions of cold 5% sodium bicarbonate solution to neutralize the last traces of acid (check for the cessation of effervescence), followed by a final wash with cold deionized water.[20]
-
Drying: Press the solid as dry as possible on the filter paper. The crude product can be further dried in a desiccator or a vacuum oven at a low temperature.
Purification
Recrystallization from 95% ethanol is an effective method for purifying the product mixture. The different solubilities of the ortho- and para-isomers may allow for partial separation through fractional crystallization.[13]
-
Transfer the dry crude solid to an Erlenmeyer flask.
-
Add the minimum amount of hot 95% ethanol required to fully dissolve the solid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry completely.
-
Obtain the mass of the final product to calculate the percentage yield.
Product Characterization
A combination of analytical techniques is required to confirm the identity, purity, and isomeric composition of the final product.
-
Thin-Layer Chromatography (TLC): Use a suitable eluent system (e.g., hexane:ethyl acetate) to assess the purity of the final product and compare it to the starting material. The presence of multiple spots may indicate a mixture of isomers.
-
Melting Point (MP): Determine the melting point of the purified solid. A sharp melting point close to a literature value indicates high purity. A broad melting range suggests the presence of impurities or a mixture of isomers.
-
Infrared (IR) Spectroscopy: The IR spectrum should show strong, characteristic absorption bands for the nitro group at approximately 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch).
-
¹H NMR Spectroscopy: This is the most powerful tool for distinguishing between the isomers. The protons on the aromatic ring will exhibit distinct chemical shifts and splitting patterns depending on their proximity to the Br, I, and NO₂ groups. Protons ortho to the strongly deshielding nitro group will appear significantly downfield (at higher ppm values).[21][22]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₆H₃BrINO₂), which is approximately 327.9 g/mol . The isotopic pattern for bromine (⁷⁹Br/⁸¹Br ≈ 1:1) will be evident.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Temperature too low; Loss during work-up/recrystallization. | Allow for longer reaction time; Ensure proper temperature control; Minimize transfer losses; Use minimum solvent for recrystallization. |
| Di-nitration Product | Reaction temperature was too high; Reaction time was too long. | Strictly maintain the temperature between 5-10°C during substrate addition; Do not extend the reaction time unnecessarily. |
| Oily Product/No Solid | Impurities present; Incomplete reaction. | Ensure thorough washing to remove acids; Check reaction completion by TLC before work-up; Try triturating the oil with cold water or hexane to induce crystallization. |
| Broad Melting Point | Product is impure or is a mixture of isomers. | Repeat the recrystallization process; Consider column chromatography for isomer separation if required. |
References
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- Columbus Chemical. (2022). Safety Data Sheet: Sulfuric Acid / Nitric Acid 98.8 : 1.2.
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- Perrin, C. L. (n.d.). Directive effects in electrophilic aromatic substitution ("ipso factors").
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- Chegg. (2015, March 17). Lab: Nitration of Halobenzenes, TLC, and NMR Spectroscopy.
- Chemistry Stack Exchange. (2014, September 25). The role of halogens in electrophilic aromatic substitution.
- Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Pall, S. (n.d.). Nitration of bromobenzene. Savita Pall and Chemistry.
- Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium.
- ACL-LIFE. (n.d.). Nitration Of Bromobenzene Mechanism.
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- Plemmons, J. (2020, December 15). Nitration of Bromobenzene: Introduction and Set-Up [Video]. YouTube.
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- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
- Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.
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- ScienceDirect. (2025, August 6). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
- Springer Link. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- Chemistry Steps. (n.d.). Nitration of Benzene.
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Application Note & Protocol: 1-Bromo-3-iodo-2-nitrobenzene as a Strategic Intermediate for Orthogonal Agrochemical Synthesis
Abstract
1-Bromo-3-iodo-2-nitrobenzene is a uniquely functionalized aromatic compound that serves as a powerful intermediate in the synthesis of complex agrochemicals.[1] Its distinct molecular architecture, featuring two different halogen atoms (bromine and iodine) and an electron-withdrawing nitro group, allows for programmed, site-selective cross-coupling reactions.[1] This application note details the strategic value of this reagent, focusing on the principle of orthogonal synthesis to construct highly substituted scaffolds common in modern fungicides and herbicides. We provide detailed protocols for sequential Sonogashira and Suzuki cross-coupling reactions, demonstrating the reagent's utility in creating novel agrochemical candidates efficiently.
Introduction: The Strategic Advantage of Differential Reactivity
The development of new agrochemical active ingredients requires the efficient construction of complex molecular architectures. Substituted benzene rings are core components in numerous pesticides and herbicides.[1][2][3] this compound (Figure 1) is an exemplary building block for this purpose due to three key structural features:
-
Iodine Moiety: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This reactivity difference is the cornerstone of its utility, enabling selective functionalization of the C-I position while the C-Br bond remains intact for a subsequent, different transformation.[4]
-
Bromine Moiety: The C-Br bond, while less reactive than the C-I bond, is readily activated under slightly more vigorous conditions or with different catalyst systems, allowing for a second, independent coupling event.
-
Ortho-Nitro Group: The strongly electron-withdrawing nitro group (−NO₂) activates the aromatic ring, facilitating the initial oxidative addition step in cross-coupling catalytic cycles.[5][6] Furthermore, the nitro group itself can be a synthetic handle, as its reduction to an amine group opens pathways to various heterocyclic scaffolds common in agrochemicals, such as benzimidazoles.
This combination of features allows researchers to perform sequential, "orthogonal" C-C bond formations on the same aromatic ring, a highly desirable strategy for building molecular complexity in a controlled manner.
Figure 1: Structure of this compound Caption: Key reactive sites for orthogonal synthesis.
Protocol 1: Selective Sonogashira Coupling at the C-I Position
This protocol describes the selective coupling of a terminal alkyne to the iodine position of the starting material. The conditions are chosen to be mild enough to preserve the C-Br bond for the subsequent reaction.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 327.90 | 1.0 | 328 mg |
| Trimethylsilylacetylene | 98.22 | 1.2 | 165 µL |
| Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 0.03 (3 mol%) | 21 mg |
| CuI (Copper(I) iodide) | 190.45 | 0.06 (6 mol%) | 11.5 mg |
| Triethylamine (TEA) | 101.19 | 3.0 | 418 µL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 10 mL |
Procedure
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add this compound (328 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11.5 mg, 0.06 mmol).
-
Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (418 µL, 3.0 mmol) via syringe. Stir the resulting suspension for 5 minutes at room temperature.
-
Substrate Addition: Add trimethylsilylacetylene (165 µL, 1.2 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the starting material.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: 95:5 Hexane/Ethyl Acetate) to yield the desired product, 1-bromo-3-((trimethylsilyl)ethynyl)-2-nitrobenzene.
Expected Outcome: A pale yellow solid. The yield should be in the range of 85-95%.
Protocol 2: Suzuki Coupling at the C-Br Position
This protocol details the subsequent arylation at the remaining bromine position, using the product from Protocol 1 as the starting material.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| Intermediate from Protocol 1 | 298.21 | 1.0 | 298 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.5 | 228 mg |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 (5 mol%) | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg |
| Toluene | - | - | 8 mL |
| Ethanol | - | - | 2 mL |
| Water | - | - | 2 mL |
Procedure
-
Reaction Setup: In a 25 mL Schlenk flask under argon, combine the alkynyl-substituted intermediate from Protocol 1 (298 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent and Base Addition: Add toluene (8 mL), ethanol (2 mL), and an aqueous solution of K₂CO₃ (415 mg in 2 mL water).
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with argon to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 8-12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and separate the layers. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by silica gel chromatography (eluent: 90:10 Hexane/Ethyl Acetate) to afford the final di-substituted product.
Further Transformations: Accessing Amine Derivatives
The nitro group in the final product serves as a valuable synthetic handle. A standard reduction (e.g., using SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid) can convert the nitro group to an amine. This resulting aniline derivative is a key precursor for forming amide bonds, a critical linkage in many modern agrochemicals, particularly the SDHI class of fungicides. [7]
Table 1: Summary of Expected Characterization Data
| Compound | Appearance | Expected Yield (%) | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) [M+H]⁺ |
| Intermediate 1 | Pale yellow solid | 85-95 | 7.80-7.75 (m, 1H), 7.65-7.60 (m, 1H), 7.30-7.25 (t, 1H), 0.25 (s, 9H) | 298.0/300.0 |
| Final Product (TMS-deprotected) | Off-white solid | 70-85 | 7.70-7.65 (m, 1H), 7.50-7.45 (d, 2H), 7.40-7.35 (m, 1H), 7.30-7.25 (m, 1H), 7.00-6.95 (d, 2H), 3.85 (s, 3H), 3.15 (s, 1H) | 254.1 |
| (Note: Data for the final product assumes subsequent deprotection of the TMS group, a standard procedure using K₂CO₃ in methanol or TBAF.) |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex agrochemical targets. Its well-defined differential halogen reactivity enables programmed, orthogonal installation of different molecular fragments onto an aromatic core. This strategic approach provides a powerful tool for researchers in the discovery and development of next-generation crop protection agents, allowing for rapid diversification and optimization of lead structures.
References
- The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. (Accessed 2026-01-07).
- The Indispensable Role of 1-Bromo-2-iodo-3-nitrobenzene in Modern Organic Synthesis. (2025-10-10).
- Gao, Y., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(2), 567.
- CN103804197A - Preparation method of 1-bromo-3-nitrobenzene. (Accessed 2026-01-07).
- 1-Bromo-2-iodo-3-nitrobenzene | C6H3BrINO2 | CID 14974984 - PubChem. (Accessed 2026-01-07).
- CN106588745A - Intermediate of benzovindiflupyr and preparation method and application thereof. (Accessed 2026-01-07).
- Gao, Y., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substitut. Semantic Scholar.
- Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12516-12597.
- Juárez, J. F., et al. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 71(4), 626-649.
- C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl... - ResearchGate. (Accessed 2026-01-07).
- CN104086433A - O-bromonitrobenzene synthesis production process. (Accessed 2026-01-07).
- Li, Z., et al. (2020). A Practical Synthesis of the Key Intermediate for Fluxapyroxad.
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- 4. researchgate.net [researchgate.net]
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- 7. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Regioselective Metal-Halogen Exchange Reactions for 1-Bromo-3-iodo-2-nitrobenzene
Introduction: Navigating the Complex Reactivity of a Versatile Building Block
1-Bromo-3-iodo-2-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and specialty chemical industries.[1] Its utility stems from the orthogonal reactivity of its three distinct functional groups: an iodine, a bromine, and a nitro group. The ability to selectively functionalize one halogen over the other is paramount for its use in sequential cross-coupling reactions and the construction of intricate molecular architectures.
This guide provides a detailed exploration of metal-halogen exchange reactions on this substrate. The primary challenge lies in achieving high regioselectivity in the presence of the electron-withdrawing and sensitive nitro group. Standard organometallic reagents, such as traditional Grignard reagents or alkyllithiums, are often incompatible with nitroarenes, leading to side reactions and diminished yields.[2]
Herein, we focus on modern organometallic techniques, particularly the use of "Turbo Grignard" reagents, which demonstrate superior functional group tolerance and reactivity, enabling the selective and efficient formation of organometallic intermediates from this compound.[3]
Scientific Principles: The Logic of Regioselective Exchange
Metal-halogen exchange is a cornerstone of organometallic chemistry, enabling the conversion of an organic halide into a potent carbon nucleophile.[4] The reaction rate is heavily dependent on the nature of the halogen, with the general reactivity trend being I > Br > Cl > F.[4][5] This established hierarchy forms the basis for achieving regioselectivity in polyhalogenated systems. For this compound, the carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond, making it the kinetically favored site for metal-halogen exchange.
The primary complication is the nitro group. Its strong electron-withdrawing nature makes it susceptible to nucleophilic attack by the organometallic reagent or the newly formed arylmetal species. Furthermore, the high basicity of reagents like n-butyllithium can lead to undesired side reactions.[2] To overcome this, we employ reagents specifically designed for chemoselectivity.
The Knochel "Turbo Grignard" Reagent (i-PrMgCl·LiCl): The breakthrough in handling such sensitive substrates came with the development of i-PrMgCl·LiCl, often termed a "Turbo Grignard" reagent.[6] The presence of lithium chloride is crucial; it acts to break up the polymeric aggregates typical of Grignard reagents, leading to more soluble and highly reactive monomeric species.[7] This enhanced reactivity allows the halogen-metal exchange to occur at very low temperatures, conditions under which side reactions involving the nitro group are significantly suppressed.[8]
Experimental Workflows and Mechanistic Pathways
Workflow for Selective Iodine-Magnesium Exchange
The recommended pathway for the selective functionalization of this compound involves a low-temperature iodine-magnesium exchange followed by trapping with a suitable electrophile.
Caption: Workflow for selective I-Mg exchange and functionalization.
Understanding Regioselectivity
The inherent difference in bond strength and reactivity between the C-I and C-Br bonds dictates the outcome of the reaction. The organometallic reagent will preferentially react at the more labile C-I position.
Caption: Regioselectivity is governed by halogen bond lability.
Detailed Experimental Protocols
Safety Precautions: All reactions must be performed in an oven-dried or flame-dried glassware under a positive pressure of an inert atmosphere (Argon or Nitrogen). Anhydrous solvents are critical. Organometallic reagents are pyrophoric and/or water-reactive and must be handled with extreme care using appropriate syringe techniques.
Protocol 1: Selective Iodine-Magnesium Exchange using i-PrMgCl·LiCl (Recommended)
This protocol describes the highly regioselective formation of (3-Bromo-2-nitrophenyl)magnesium chloride and its subsequent trapping with benzaldehyde.
Materials:
-
This compound (1.0 equiv, e.g., 328 mg, 1.0 mmol)
-
Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), ~1.3 M in THF (1.1 equiv, 0.85 mL, 1.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.2 equiv, 127 mg, 1.2 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol). Seal the flask with a septum, and purge with argon for 10 minutes.
-
Dissolution: Add anhydrous THF (5 mL) via syringe to dissolve the starting material.
-
Cooling: Cool the reaction flask to -40 °C using a dry ice/acetonitrile bath.
-
Grignard Addition: While stirring vigorously, add the solution of i-PrMgCl·LiCl (1.1 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -35 °C.
-
Exchange Reaction: Stir the resulting dark solution at -40 °C for 30 minutes. The formation of the Grignard reagent is typically rapid.
-
Electrophilic Quench: Add benzaldehyde (1.2 mmol) dropwise to the reaction mixture.
-
Warming: After the addition is complete, allow the reaction to stir at -40 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to warm to 0 °C over 1 hour.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C. Transfer the mixture to a separatory funnel, add ethyl acetate (20 mL), and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield (3-bromo-2-nitrophenyl)(phenyl)methanol.
Protocol 2: Iodine-Lithium Exchange using n-Butyllithium (Cautionary Protocol)
This protocol is provided for comparative purposes. It is prone to side reactions with the nitro group and generally results in lower yields of the desired product compared to the Turbo Grignard method.[2]
Materials:
-
This compound (1.0 equiv, e.g., 328 mg, 1.0 mmol)
-
n-Butyllithium (n-BuLi), ~2.5 M in hexanes (1.05 equiv, 0.42 mL, 1.05 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.2 equiv, 127 mg, 1.2 mmol)
Procedure:
-
Reaction Setup: Prepare the reaction as described in Protocol 1, Step 1.
-
Dissolution & Cooling: Dissolve the starting material in anhydrous THF (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
n-BuLi Addition: Add n-BuLi (1.05 mmol) dropwise over 20 minutes, maintaining the internal temperature below -75 °C. A very dark, often black, color is expected.
-
Exchange Reaction: Stir the mixture at -78 °C for 15 minutes. Note: Longer reaction times can increase side reactions.
-
Electrophilic Quench: Add benzaldehyde (1.2 mmol) dropwise.
-
Warming & Workup: Stir at -78 °C for 30 minutes before quenching with saturated NH₄Cl at -78 °C. Allow the mixture to warm to room temperature and perform the workup and extraction as described in Protocol 1, Steps 8-10. Expect a more complex crude mixture requiring careful purification.
Comparative Data and Expected Outcomes
The choice of reagent has a profound impact on the efficiency and selectivity of the metal-halogen exchange.
| Parameter | Protocol 1 (i-PrMgCl·LiCl) | Protocol 2 (n-BuLi) | Rationale |
| Regioselectivity (I vs. Br) | >98% for Iodine Exchange | >95% for Iodine Exchange | Kinetically, the C-I bond is much more reactive than the C-Br bond for both reagents.[4][5] |
| Typical Yield | 70-90% | 15-40% | The Turbo Grignard reagent shows high tolerance for the nitro group at low temperatures. n-BuLi readily attacks nitro groups, leading to significant byproduct formation.[2] |
| Reaction Temperature | -40 °C | -78 °C | The higher reactivity of i-PrMgCl·LiCl allows for a more practical temperature range. The extreme cold for n-BuLi is necessary to try and mitigate side reactions. |
| Operational Simplicity | High | Moderate | The n-BuLi reaction is highly sensitive to temperature fluctuations and reaction time, making it less robust. |
Conclusion and Future Applications
For the regioselective metal-halogen exchange of this compound, the use of i-PrMgCl·LiCl is unequivocally the superior method. It provides a robust, high-yielding, and highly selective route to the corresponding (3-bromo-2-nitrophenyl)magnesium intermediate. This organometallic species is a gateway to a vast array of further transformations. It can be engaged in Negishi, Kumada, or other cross-coupling reactions, or reacted with a wide range of electrophiles to install diverse functionalities at the C3 position, leaving the bromine atom intact for subsequent synthetic manipulations. This strategic approach is invaluable for the streamlined construction of complex, functionalized aromatic systems in drug discovery and materials science.
References
- Catalytic Reduction of Nitroarenes by Dipalladium Complexes: Synergistic Effect | Organometallics - ACS Publications. (n.d.).
- Turbo Grignard Reagents. (n.d.). Rieke Metals.
- Allylic Amination of Unactivated Olefins by Nitroarenes, Catalyzed by Ruthenium Complexes. A Reaction Involving an Intermolecular C−H Functionalization | Organometallics - ACS Publications. (1999).
- The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Knochel-Hauser Base | Chem-Station Int. Ed. (2015, January 12).
- Br/Mg-Exchange on functionalized aryl bromides using the turbo-Grignard reagent (9). (n.d.). ResearchGate.
- Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC - NIH. (n.d.).
- Selective Metalation and Additions - Sigma-Aldrich. (n.d.).
- Preparation of fluorinated arenes using the turbo‐Grignard reagent 27. (n.d.). ResearchGate.
- Metal–halogen exchange - Wikipedia. (n.d.).
- Metal–halogen exchange - Grokipedia. (n.d.).
- Grignards on lithium - The chemical reaction database. (2008, October 15).
- Will a nitro aryl resist an halogen exchange using nBuLi? - Chemistry Stack Exchange. (2024, June 20).
- OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. (n.d.).
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- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. ethz.ch [ethz.ch]
- 8. researchgate.net [researchgate.net]
Application Note: Regioselective Buchwald-Hartwig Amination of 1-Bromo-3-iodo-2-nitrobenzene
Introduction: Navigating Selectivity in C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for constructing carbon-nitrogen (C-N) bonds.[1][2] Its broad substrate scope and functional group tolerance have made it indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] This application note addresses a particularly nuanced challenge: the selective amination of a dihalogenated aromatic system, 1-bromo-3-iodo-2-nitrobenzene.
This substrate presents a unique opportunity for controlled, stepwise functionalization. It features two distinct halogen leaving groups, iodine and bromine, positioned on a benzene ring activated by a potent electron-withdrawing nitro group. The inherent differences in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allow for a highly regioselective mono-amination, yielding versatile intermediates for further synthetic elaboration. This guide provides a deep dive into the mechanistic principles governing this selectivity and delivers a robust, field-proven protocol for achieving high-yield mono-amination at the C-I position.
Mechanistic Rationale: The Basis of Regiocontrol
The predictive power of the Buchwald-Hartwig reaction lies in its well-understood catalytic cycle.[4][5] The cycle, initiated by an active Pd(0) species, proceeds through three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
The Key to Selectivity: Oxidative Addition
For this compound, the regioselectivity is determined in the first and often rate-determining step: oxidative addition.[6] The general order of reactivity for aryl halides in this step is Ar-I > Ar-Br > Ar-Cl.[7] This trend is governed by bond dissociation energies (BDE); the C-I bond is significantly weaker than the C-Br bond, making it kinetically favored for cleavage and insertion by the Pd(0) catalyst.
The strong electron-withdrawing effect of the ortho-nitro group further activates both halide positions towards oxidative addition. However, this electronic effect does not override the fundamental difference in BDE between the C-I and C-Br bonds. Therefore, under carefully controlled conditions, the palladium catalyst will selectively insert into the C-I bond, leaving the C-Br bond intact for subsequent transformations.
Choosing the Right System:
-
Catalyst and Ligand: Modern Buchwald-Hartwig aminations rely on sterically hindered, electron-rich phosphine ligands. Ligands like XPhos and RuPhos are highly effective as they promote the formation of the active monoligated Pd(0) species, accelerate reductive elimination, and enhance catalyst stability.[3][8]
-
Base Selection: The base is crucial for deprotonating the coordinated amine to form the palladium-amido complex.[9] While strong bases like sodium tert-butoxide (NaOtBu) are common, they can be incompatible with sensitive functional groups like nitroarenes, potentially leading to side reactions.[4] Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer a milder alternative, preserving the integrity of the nitro group while still being effective for many amine couplings.[7][10]
Protocol: Selective Mono-Amination of this compound
This protocol details the selective coupling of a secondary amine (morpholine) at the C-3 (iodo) position. It is designed to be a robust starting point for various primary and secondary amines.
Materials & Reagents:
-
This compound
-
Morpholine (or desired amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium Phosphate (K₃PO₄), finely ground and dried
-
Anhydrous 1,4-Dioxane or Toluene (in a solvent purification system or from a sealed bottle)
-
Standard glassware for inert atmosphere chemistry (Schlenk tube or oven-dried vial with PTFE-lined cap)
-
Magnetic stirrer and heating block
-
Inert gas supply (Argon or Nitrogen)
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands are air-sensitive and potentially toxic; handle them under an inert atmosphere (e.g., in a glovebox).
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv) to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.[3]
-
Causality Note: Using a pre-catalyst like Pd₂(dba)₃ with a specific ligand allows for the in situ formation of the active Pd(0) catalyst. The ligand-to-palladium ratio is critical for catalyst stability and activity.
-
-
Seal and Purge: Seal the vessel. If not in a glovebox, evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure the atmosphere is completely inert.
-
Causality Note: The Pd(0) catalytic species and many phosphine ligands are sensitive to oxidation by air, which would deactivate the catalyst. An inert atmosphere is essential for reproducibility and high yields.[4]
-
-
Reagent Addition: Through a septum, add anhydrous 1,4-dioxane (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Causality Note: A slight excess of the amine coupling partner ensures the complete consumption of the limiting aryl halide. Anhydrous solvent is crucial as water can interfere with the catalytic cycle.
-
-
Reaction Execution: Place the sealed vessel in a preheated heating block at 100 °C and stir vigorously.
-
Causality Note: Heating provides the necessary activation energy for the reaction. Vigorous stirring is essential to ensure proper mixing of the heterogeneous mixture (especially with inorganic bases).
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction is complete within 12-24 hours. Check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove the base and catalyst residues, washing the pad with additional ethyl acetate.
-
Causality Note: This filtration step removes insoluble inorganic salts and precipitated palladium species, simplifying the subsequent purification.
-
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality Note: The aqueous washes remove residual base and any water-soluble byproducts.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to yield the pure product, 4-(3-bromo-2-nitrophenyl)morpholine.
Data Summary and Expected Outcomes
The conditions provided are a robust starting point. Optimization may be required depending on the specific amine used.
Table 1: Reaction Parameters for Selective Mono-amination
| Parameter | Recommended Condition | Rationale & Considerations |
| Aryl Halide | This compound | Reactivity at C-I is kinetically favored over C-Br. |
| Amine | Primary or Secondary (1.2 equiv) | A slight excess drives the reaction to completion. |
| Pd Source | Pd₂(dba)₃ (1.5 mol%) | Common, reliable Pd(0) precatalyst. Pd(OAc)₂ is also viable. |
| Ligand | XPhos (3.6 mol%) | A bulky, electron-rich ligand that promotes high catalytic activity. |
| Base | K₃PO₄ (2.0 equiv) | A moderately strong, non-nucleophilic base compatible with the nitro group. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous polar aprotic solvents that solubilize reactants well. |
| Temperature | 100 °C | Provides sufficient energy without promoting C-Br activation or decomposition. |
| Typical Yield | 70-95% | Yields are highly dependent on the nucleophilicity and sterics of the amine. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture contamination).2. Base is not strong enough for the specific amine.3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere and use of anhydrous solvents.2. Switch to a stronger base like Cs₂CO₃ or, cautiously, NaOtBu.3. Increase temperature to 110 °C, monitoring for side products. |
| Poor Selectivity (Di-amination) | Reaction conditions are too harsh (high temp, long time). | Reduce reaction temperature or time. Monitor carefully and stop the reaction upon full consumption of the starting material. |
| Decomposition of Starting Material | 1. Base is too strong for the nitro group.2. Reaction temperature is too high. | 1. Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃).2. Lower the reaction temperature and accept a longer reaction time. |
| Hydrodehalogenation Byproduct | Presence of water or other proton sources. | Ensure all reagents and solvents are scrupulously dry. |
Conclusion
The Buchwald-Hartwig amination of this compound offers a reliable and highly regioselective pathway to valuable synthetic intermediates. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, this protocol enables the clean formation of a C-N bond exclusively at the iodo-substituted position. The careful selection of a mild base and a state-of-the-art phosphine ligand is critical to achieving high yields while preserving the sensitive nitro functionality. This method provides a powerful tool for medicinal and materials chemists, opening the door to diverse molecular architectures from a single, versatile starting material.
References
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts.
- Vlasceanu, A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link][10]
- So, C. M., & Kwong, F. Y. (2024).
- Malig, T. C., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link][11]
- Malig, T. C., et al. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment.
- Li, Z., et al. (2023). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction.
- Malig, T. C., et al. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link][16]
- Frank, É., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link][8]
- Li, Z., et al. (2023). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction. RSC Publishing. [Link][17]
- Plummer, S., & Gallou, F. (2024).
- Eguida, M., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction. University of Victoria. [Link][19]
- Chemistry Stack Exchange. (2022). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. Chemistry Stack Exchange. [Link][12]
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- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 1-Bromo-3-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of 1-bromo-3-iodo-2-nitrobenzene. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this specific transformation. As your Senior Application Scientist, I've structured this guide to address the nuanced challenges presented by this substrate, focusing on achieving high selectivity and yield.
Introduction: The Challenge of Selectivity
This compound presents a unique challenge in Suzuki coupling due to the presence of two different halogen atoms with distinct reactivities. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl.[1] This inherent difference allows for selective coupling at the more reactive C-I bond, leaving the C-Br bond available for subsequent transformations. However, achieving high selectivity requires careful optimization of reaction conditions to prevent side reactions and ensure efficient conversion. The electron-withdrawing nitro group can also influence the catalytic cycle, making the choice of catalyst, ligand, and base critical for success.[2]
Troubleshooting Guide: Addressing Common Issues
This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments.
Q1: My reaction shows low or no conversion of the starting material. What should I check first?
A1: When faced with a stalled reaction, a systematic check of your reagents and setup is the first step.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel was properly purged with an inert gas like argon or nitrogen. All solvents and aqueous solutions should be thoroughly degassed.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[1] Use fresh, high-purity catalyst and ligand. For Pd(II) precatalysts like Pd(OAc)₂, ensure they are properly reduced to the active Pd(0) species in situ.
-
Reagent Purity: Verify the purity of your this compound and the boronic acid or ester. Impurities can inhibit the catalyst.
-
Base and Solvent Quality: Use anhydrous and degassed solvents.[1] The purity of your base is also important. Some anhydrous couplings with bases like K₃PO₄ may require a small amount of water to be effective.[3]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is a common side reaction.
-
Oxygen Contamination: This is the most frequent cause of homocoupling.[4] Rigorous degassing of all solvents and reagents and maintaining a positive pressure of inert gas throughout the reaction are crucial.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Boronic Acid Equivalents: Using a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help minimize this side reaction.
Q3: I am getting a mixture of products, with coupling at both the C-I and C-Br positions. How can I improve selectivity for the C-I bond?
A3: Achieving high selectivity is key when working with di-halogenated substrates.
-
Reaction Temperature: Lower temperatures (e.g., room temperature to 60 °C) will favor the kinetically preferred oxidative addition at the more reactive C-I bond.
-
Catalyst System: The choice of ligand can significantly influence selectivity.[5][6] Less reactive catalyst systems may exhibit higher selectivity. Consider screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stopping the reaction once the starting material is consumed can prevent subsequent, slower coupling at the C-Br bond.
Q4: My reaction is sluggish, even at higher temperatures. What can I do to accelerate it?
A4: Slow reaction rates can be due to several factors.
-
Catalyst and Ligand Choice: For challenging couplings, more active catalyst systems may be required. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), can accelerate both oxidative addition and reductive elimination steps.[7]
-
Base Strength and Solubility: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9][10][11][12][13] A stronger or more soluble base might be necessary. Consider switching from a carbonate base (e.g., K₂CO₃) to a phosphate base (e.g., K₃PO₄) or an organic base.
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[8][14][15][16][17] Screening different solvents or solvent mixtures can have a significant impact on the reaction rate.
Frequently Asked Questions (FAQs)
This section addresses broader questions about optimizing the Suzuki coupling of this compound.
Q5: What is the best palladium catalyst to start with for this reaction?
A5: A good starting point is often a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a suitable phosphine ligand, or a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. For this specific substrate, where selectivity is important, starting with a less reactive system like Pd(PPh₃)₄ at a lower temperature is advisable. If reactivity is an issue, more advanced catalyst systems with bulky, electron-rich ligands can be explored.[7]
Q6: How do I choose the right base for my reaction?
A6: The choice of base is critical and depends on the substrate's sensitivity and the desired reactivity.[13]
-
Inorganic Bases: Carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[13] Phosphates are generally stronger bases than carbonates. Cs₂CO₃ is often very effective but is more expensive.
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) can be used, particularly when substrates are sensitive to strong inorganic bases.
-
Aqueous vs. Anhydrous: Many Suzuki couplings are performed in a biphasic system with an aqueous solution of the base.[8] However, for substrates sensitive to water, anhydrous conditions with a base like K₃PO₄ can be beneficial.[13]
Q7: What is the optimal solvent system for this coupling?
A7: The solvent system must solubilize the reagents and facilitate the catalytic cycle.
-
Common Solvents: Mixtures of aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) with water are frequently used.[1][8] Toluene is also a common choice.[8]
-
Solvent and Selectivity: The polarity of the solvent can influence the selectivity of the reaction, particularly in cases of di-halogenated substrates.[14][17] It is often beneficial to screen a few different solvent systems to find the optimal conditions for your specific coupling partners.
Q8: What is the role of the nitro group in this reaction?
A8: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards oxidative addition, which can make the reaction more challenging compared to electron-rich or neutral aryl halides. However, this electronic effect can also enhance the reactivity difference between the C-I and C-Br bonds, potentially aiding in selectivity. It's also important to consider that nitroarenes themselves can sometimes act as electrophiles in Suzuki-type couplings, though this is less common than with aryl halides.[18][19][20]
Experimental Protocols
Protocol 1: Standard Conditions for Selective Suzuki Coupling at the C-I Bond
This protocol provides a general starting point for the selective coupling of an arylboronic acid with this compound.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv, 3 mol%).
-
Reaction: Stir the mixture vigorously at 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol is designed for situations where the standard conditions result in low yield or slow reaction rates.
-
Reaction Setup: To an oven-dried Schlenk flask with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%) and a bulky, electron-rich phosphine ligand such as XPhos (0.04 equiv, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress.
-
Workup and Purification: Follow the same procedure as described in Protocol 1.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is a common Pd(II) precatalyst that forms the active Pd(0) in situ. |
| Ligand | PPh₃ (in Pd(PPh₃)₄) | XPhos | PPh₃ is a standard ligand. XPhos is a bulky, electron-rich ligand for more challenging couplings.[7] |
| Base | K₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger base that can accelerate the reaction.[13] |
| Solvent | 1,4-Dioxane/Water (4:1) | Toluene | The choice of solvent can significantly impact reaction rate and selectivity.[14][15][17] |
| Temperature | 60 °C | 80-100 °C | Higher temperatures can increase the reaction rate but may decrease selectivity. |
| Catalyst Loading | 3 mol% | 2 mol% | Catalyst loading should be optimized for each specific reaction. |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][8][21][22]
Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.
References
- Wikipedia. Suzuki reaction. [Link]
- Cain, E. et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of Organic Chemistry.
- P. J. Pérez, et al. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
- P. J. Pérez, et al. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]
- ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
- MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- National Institutes of Health. (n.d.).
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
- National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
- Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X)
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
- ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various... [Link]
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- YouTube. (2020). Suzuki Coupling. [Link]
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent. [Link]
- ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. [Link]
- Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions... [Link]
- ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling... [Link]
- ResearchGate. (n.d.). Optimization of the model Suzuki coupling reaction between iodobenzene... [Link]
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- Synform. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. [Link]
- Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]
- ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
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- 21. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Cross-Coupling Reactions of 1-Bromo-3-iodo-2-nitrobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in cross-coupling reactions utilizing 1-bromo-3-iodo-2-nitrobenzene. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts, and to aid in the optimization of reaction outcomes.
Introduction: The Chemistry of this compound in Cross-Coupling
This compound is a valuable building block in organic synthesis due to its distinct electronic and structural features. The presence of two different halogens, iodine and bromine, offers the potential for selective, sequential functionalization. The general reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, making the carbon-iodine bond significantly more susceptible to oxidative addition than the carbon-bromine bond.[1][2] This inherent reactivity difference is the foundation for achieving chemoselective transformations.
The strong electron-withdrawing nitro group further activates the aryl halide towards oxidative addition, the often rate-determining step in the catalytic cycle.[3] However, this increased reactivity can also amplify the propensity for side reactions if the experimental conditions are not meticulously controlled.[3] This guide will delve into the common byproducts encountered and provide strategies to mitigate their formation.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of a homocoupling byproduct. What is causing this and how can I prevent it?
A1: Homocoupling is a prevalent side reaction in many cross-coupling protocols, leading to symmetric biaryl or diyne impurities.[3] The specific type of homocoupling depends on the reaction:
-
Suzuki-Miyaura Coupling: The primary concern is the homocoupling of the boronic acid reagent. This is often promoted by the presence of molecular oxygen, which can oxidize the palladium catalyst and facilitate this undesired pathway.[3][4]
-
Sonogashira Coupling: The main side reaction is the copper-catalyzed oxidative dimerization of the terminal alkyne, known as Glaser coupling.[3][5]
To minimize homocoupling, consider the following strategies:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the reaction mixture.[3]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in-situ reduction that can be sensitive to reaction conditions.
-
Copper-Free Sonogashira Conditions: For Sonogashira reactions, employing a copper-free protocol is a key strategy to prevent Glaser coupling.[3]
-
Slow Addition of Reagents: In some cases, slow addition of the coupling partner (e.g., boronic acid or alkyne) via a syringe pump can maintain a low steady-state concentration, disfavoring the bimolecular homocoupling reaction.[3]
Q2: My reaction is producing a significant amount of a dehalogenated byproduct where one or both halogens are replaced by hydrogen. What is this side reaction and how can I suppress it?
A2: This byproduct results from a process called hydrodehalogenation.[6] In this undesired pathway, the aryl-halogen bond is cleaved and replaced by a carbon-hydrogen bond. This side reaction can be a significant issue, leading to reduced yields of the desired product and complicating purification.[6]
The primary causes of hydrodehalogenation include:
-
Presence of a Hydride Source: Solvents (especially alcohols like isopropanol or ethanol), bases (e.g., those containing residual formates), or even trace amounts of water can act as hydride donors.[6]
-
Reaction Conditions: High temperatures and prolonged reaction times can increase the incidence of hydrodehalogenation.[6]
-
Catalyst Decomposition: The formation of palladium hydride species, often from the decomposition of the active catalyst, are key intermediates in the hydrodehalogenation process.[6]
To mitigate hydrodehalogenation, the following adjustments can be made:
-
Solvent and Base Selection: Utilize anhydrous, aprotic solvents such as dioxane, THF, or toluene.[7] Scrutinize the purity of your base and consider using bases less prone to providing a hydride source.
-
Ligand Choice: The electronic and steric properties of the ligand can influence the stability of the catalyst and its propensity to undergo pathways leading to hydrodehalogenation.[6] Experimenting with different phosphine ligands or N-heterocyclic carbenes (NHCs) may be beneficial.
-
Temperature and Time Optimization: Aim for the lowest possible reaction temperature and shortest reaction time that allows for efficient conversion to the desired product. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessary heating.[8]
Q3: I am trying to achieve selective mono-functionalization at the iodine position, but I am seeing products from reaction at the bromine site as well as di-substituted products. How can I improve selectivity?
A3: Achieving high selectivity for the C-I bond is the most common goal when working with this compound. Loss of selectivity can be attributed to several factors:
-
Harsh Reaction Conditions: High temperatures and extended reaction times can provide enough energy to overcome the activation barrier for the less reactive C-Br bond, leading to a mixture of products.[1]
-
Catalyst System: A highly active catalyst system that readily cleaves the C-I bond might also be capable of activating the C-Br bond, especially at elevated temperatures.
To enhance selectivity for mono-coupling at the iodine:
-
Milder Conditions: Employ lower reaction temperatures and shorter reaction times. The C-I bond's higher reactivity should allow for coupling under conditions where the C-Br bond remains largely intact.[1]
-
Stoichiometry Control: Use a stoichiometric amount (typically 1.0-1.2 equivalents) of your coupling partner to favor mono-functionalization.[1]
-
Catalyst and Ligand Tuning: While a more active catalyst can be beneficial for difficult couplings, a less reactive system might offer better selectivity in this case. Consider screening different palladium sources and ligands.
Troubleshooting Guides
Table 1: Troubleshooting Poor Yield and Low Conversion
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | Inactive catalyst | Use a fresh source of palladium catalyst and high-purity ligands. Consider using a pre-formed catalyst complex.[7] |
| Poor quality of reagents | Ensure the purity of the starting material and coupling partners. Boronic acids, for instance, can dehydrate to form unreactive boroxines.[8] | |
| Suboptimal base or solvent | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and anhydrous, degassed solvents (e.g., dioxane, toluene, THF).[3] | |
| Insufficient reaction temperature | If the reaction is sluggish at lower temperatures, incrementally increase the temperature by 10-20 °C and monitor the progress.[8] |
Table 2: Troubleshooting Byproduct Formation
| Byproduct Observed | Potential Cause | Recommended Solution |
| Homocoupling of Coupling Partner | Presence of oxygen (Suzuki)[3][4] | Rigorously degas all solvents and the reaction mixture. |
| Copper co-catalyst (Sonogashira)[3] | Employ a copper-free Sonogashira protocol. | |
| High catalyst concentration[8] | Reduce the catalyst loading incrementally. | |
| Hydrodehalogenation (Ar-H) | Hydride source in the reaction[6] | Use anhydrous, aprotic solvents. Avoid alcohols. Ensure the base is pure. |
| High temperature/long reaction time[6] | Optimize for the mildest conditions that afford a good reaction rate. | |
| Di-substituted Product | Reaction conditions too harsh[1] | Lower the reaction temperature and shorten the reaction time. |
| (when mono-substitution is desired) | Excess of coupling partner | Use 1.0-1.2 equivalents of the coupling partner.[1] |
| Reaction at C-Br instead of C-I | Loss of selectivity | Use milder reaction conditions to exploit the higher reactivity of the C-I bond.[1] |
Mechanistic Pathways and Byproduct Formation
The desired cross-coupling reaction proceeds through a well-established catalytic cycle. However, competing pathways can lead to the formation of undesired byproducts.
Desired Catalytic Cycle (Suzuki-Miyaura Example)
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Byproduct Formation Pathways
Caption: Common pathways leading to byproduct formation.
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 12 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Palani, V.; Perea, M. A.; Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- Nickel‐Catalyzed C−I‐Selective C(sp)−C(sp) Cross‐Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides.
- Nickel‐Catalyzed C−I‐Selective C(sp)−C(sp) Cross‐Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Palani, V.; Perea, M. A.; Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Palani, V.; Perea, M. A.; Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene. Benchchem.
- Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. Benchchem.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Technical Support Center: Optimizing Cross-Coupling Reactions with 9-Bromo-10-iodoanthracene. Benchchem.
- Technical Support Center: Managing Hydrodehalogenation in Palladium-C
- Technical Support Center: Managing Reactions of 4-Bromo-3-iodophenol. Benchchem.
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH.
- Palani, V.; Perea, M. A.; Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.
- What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science (RSC Publishing).
- Cross-Coupling Reactions of Nitroarenes. PubMed.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society.
- ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage.
- Sonogashira coupling. Wikipedia.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
- Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands.
- ChemInform Abstract: Efficient Palladium-Catalyzed Amination and Alkylation of 3-Iodo-6-arylpyridazines.
- (PDF) Recent Advances in Sonogashira Reactions.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Publishing.
- A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Benchchem.
- Pd-Catalyzed Hirao P–C Coupling Reactions with Dihalogenobenzenes without the Usual P-Ligands under MW Conditions.
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Technical Support Center: Synthesis of 1-Bromo-3-iodo-2-nitrobenzene Derivatives
Welcome to the technical support center for the synthesis of 1-bromo-3-iodo-2-nitrobenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to overcome common synthetic challenges and enhance reaction yields. The information herein is based on established chemical principles and validated experimental practices.
Troubleshooting Guide: Improving Yield and Purity
This section focuses on specific problems that can arise during the synthesis of this compound derivatives, offering detailed explanations and actionable solutions.
Issue 1: Consistently Low Yield of the Target Compound
Question: My synthesis of this compound from 2-bromo-6-nitroaniline is consistently yielding less than 40%. What are the probable causes, and how can I optimize the reaction?
Answer:
Low yields in the Sandmeyer reaction to convert 2-bromo-6-nitroaniline into this compound are a frequent issue. The main reasons are often incomplete diazotization, premature decomposition of the diazonium salt, and inefficient iodide substitution.
Root Cause Analysis:
-
Incomplete Diazotization: The initial conversion of the amine group in 2-bromo-6-nitroaniline to a diazonium salt is a critical step. This reaction is highly sensitive to temperature and the concentration of nitrous acid (formed in situ from sodium nitrite and a strong acid). High temperatures can cause nitrous acid to decompose, while low acid concentration leads to incomplete diazotization.[1][2]
-
Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable, particularly at higher temperatures. The presence of a nitro group in the ortho position further destabilizes the diazonium salt, making it susceptible to decomposition back to the starting aniline or other unwanted side reactions.[3] It is crucial to maintain a low temperature, ideally between 0-5 °C.[1][3]
-
Inefficient Iodide Substitution: The replacement of the diazonium group with iodide is a nucleophilic aromatic substitution. The concentration and reactivity of the iodide source, typically potassium iodide, are key to the success of this step.
Optimized Protocol:
The following is a step-by-step protocol to maximize the yield of this compound.
Experimental Protocol: Enhanced Sandmeyer Reaction
-
Diazotization:
-
In a three-necked flask with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-bromo-6-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water. Ensure complete dissolution while keeping the temperature low.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. It is critical to keep the internal temperature below 5 °C during the addition. [1] Stir the mixture vigorously.
-
After the addition, continue stirring at 0-5 °C for another 30 minutes to ensure complete diazotization.
-
-
Iodide Substitution:
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold, freshly prepared diazonium salt solution to the potassium iodide solution. A vigorous evolution of nitrogen gas will occur. Control the addition rate to manage the effervescence and keep the temperature below 10 °C.
-
Once the addition is complete, let the mixture warm to room temperature and stir for 1-2 hours to ensure the reaction is complete.
-
-
Work-up and Purification:
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash it with cold water to remove inorganic salts.
-
To remove unreacted starting material and byproducts, wash the crude solid with a cold, dilute sodium thiosulfate solution to reduce any excess iodine.[4]
-
Recrystallize the crude product from a suitable solvent like ethanol/water or isopropanol to obtain pure this compound.[5]
-
Data Summary: Key Reaction Parameters
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Optimization |
| Temperature | 0-10 °C | 0-5 °C | Minimizes decomposition of the diazonium salt.[3] |
| NaNO₂ Equivalents | 1.0 eq | 1.1 eq | Ensures complete diazotization. |
| KI Equivalents | 1.2 eq | 1.5 eq | Drives the substitution reaction towards completion. |
| Stirring | Magnetic | Mechanical | Provides efficient mixing and heat transfer. |
Workflow Diagram: Optimized Synthesis
Caption: Optimized workflow for the synthesis of this compound.
Issue 2: Presence of Impurities and Purification Difficulties
Question: My final product contains significant impurities that are proving difficult to remove through simple recrystallization. What are these likely impurities, and how can I enhance the purity?
Answer:
The formation of byproducts is a known challenge in this synthesis. The main impurities are typically the corresponding phenol (from a reaction with water), unreacted starting material, and potentially di-iodinated or other halogen-scrambled products.
Impurity Profile and Mitigation:
-
2-Bromo-6-nitrophenol: This impurity is formed when the diazonium salt reacts with water. Higher temperatures favor its formation.
-
Mitigation: Strict temperature control (0-5 °C) during both diazotization and substitution is the most effective way to minimize this byproduct.[3]
-
-
Unreacted 2-Bromo-6-nitroaniline: Incomplete diazotization results in the carryover of the starting material.
-
Mitigation: Using a slight excess of sodium nitrite (1.1 eq) and ensuring efficient mixing can help drive the diazotization to completion.
-
-
Azo Coupling Products: If the reaction is not sufficiently acidic, the diazonium salt can couple with unreacted amine, forming colored azo compounds.[3]
-
Mitigation: Maintaining a strongly acidic environment is crucial to prevent this side reaction.
-
Advanced Purification Technique:
If standard recrystallization is not sufficient, column chromatography is the recommended method for achieving high purity.[5]
Experimental Protocol: Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or a mixture of ethyl acetate and hexanes. Add silica gel to create a slurry.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexanes.
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The desired, less polar product will elute before the more polar impurities.
-
Fraction Collection: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Logic Diagram
Caption: Decision-making workflow for troubleshooting low purity.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the starting material, 2-bromo-6-nitroaniline?
The purity of the 2-bromo-6-nitroaniline is crucial. Isomeric impurities will be carried through the synthesis and will be challenging to separate from the final product. It is advisable to use a starting material with a purity of >98%.
Q2: Are there alternative iodide sources to potassium iodide?
While potassium iodide is the most common and economical choice, other iodide sources such as sodium iodide or even a one-pot diazotization-iodination approach with cuprous iodide as a catalyst can be employed.[6] However, their solubility and reactivity might differ, which could require adjustments to the reaction conditions.
Q3: What are the essential safety precautions for this reaction?
Aryl diazonium salts can be explosive, especially when isolated in a dry state.[3] It is imperative to keep them in solution and at low temperatures at all times. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and melting point analysis should be utilized to confirm the structure and assess the purity of the synthesized this compound.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis.
- BenchChem. (2025). A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene.
- Ningbo Inno Pharmchem Co., Ltd. (2025). The Indispensable Role of 1-Bromo-2-iodo-3-nitrobenzene in Modern Organic Synthesis.
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 1-Bromo-3-Nitrobenzene.
- BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Bromo-3-nitrobenzene.
- Khan, K. M., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society.
- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
- Google Patents. (n.d.). Preparation method of 1-bromo-3-nitrobenzene.
- PubChem. (n.d.). 1-Bromo-2-iodo-3-nitrobenzene.
- BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
- PubChem. (n.d.). 1-Bromo-3-iodo-5-nitrobenzene.
- Google Patents. (n.d.). Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
- ResearchGate. (2025). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- BenchChem. (2025). Preventing side reactions in the diazotization of 4-nitroaniline derivatives.
- Scribd. (n.d.). Haloalkane & Haloarene CBSE PYQ.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Reactions with 1-Bromo-3-iodo-2-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Bromo-3-iodo-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile, yet challenging, building block in their synthetic endeavors. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to help you navigate catalyst selection and reaction optimization for selective cross-coupling reactions.
Part 1: Foundational Principles & General FAQs
This section addresses the core principles governing the reactivity of this compound, which are essential for making informed decisions on catalyst and condition selection.
Q1: What is the fundamental reactivity difference between the C-I and C-Br bonds on this substrate?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This difference is rooted in two key factors:
-
Bond Dissociation Energy: The C-I bond is weaker than the C-Br bond. This means less energy is required to cleave the C-I bond, making it the kinetically favored site for the initial, often rate-determining, oxidative addition step in the catalytic cycle.[1]
-
Rate of Oxidative Addition: For palladium(0) catalysts, the rate of oxidative addition follows the general trend: C-I > C-OTf > C-Br >> C-Cl.[2][3] This intrinsic reactivity difference is the primary tool for achieving selective mono-functionalization.
Q2: How does the ortho-nitro group affect catalyst selection and reactivity?
A2: The strongly electron-withdrawing nitro (-NO₂) group plays a crucial role. It significantly influences the electronic properties of the aromatic ring, making the aryl halide more electrophilic.[4][5] This increased electrophilicity facilitates the oxidative addition step, which can be beneficial for overall reactivity.[6] However, this activation can also increase the propensity for side reactions if conditions are not carefully controlled. While the C-NO₂ bond itself can undergo cross-coupling, this typically requires specialized, highly active catalyst systems (e.g., Pd/BrettPhos) and more forcing conditions than C-I or C-Br activation, so it is not usually a competing pathway under standard conditions.[2][7][8]
Q3: My goal is selective mono-coupling. Which position should I target first and why?
A3: You should always target the iodine at position C-3 for selective mono-coupling. Due to the much faster rate of oxidative addition at the C-I bond, standard palladium catalyst systems will overwhelmingly react at this site first. By carefully controlling stoichiometry (using ~1.0 equivalent of your coupling partner), temperature, and reaction time, you can achieve high yields of the mono-substituted product before significant reaction at the C-Br bond occurs.
Q4: Is it possible to achieve a selective reaction at the C-Br bond, leaving the C-I bond intact?
A4: This is exceptionally challenging and generally not a practical synthetic strategy. The inherent reactivity difference (C-I >> C-Br) makes it nearly impossible to selectively activate the C-Br bond in the presence of the much more reactive C-I bond using standard cross-coupling methods. A more viable approach for functionalizing the C-Br position first would be to perform the desired reaction on a precursor molecule like 1-bromo-2-nitrobenzene and then introduce the iodine at the C-3 position in a subsequent step.
Part 2: Reaction-Specific Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. For this compound, achieving selective arylation at the C-I position is the most common objective.
Decision Workflow for Selective Suzuki Coupling
The following diagram outlines the key decision points for setting up a successful selective Suzuki-Miyaura coupling reaction at the C-I position.
Caption: Decision workflow for selective Suzuki-Miyaura coupling at the C-I bond.
Recommended Catalyst Systems for Selective Suzuki Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., XPhos Pd G3) | Precatalysts offer better stability and more reliable initiation of the active Pd(0) species.[9] Standard sources like Pd(OAc)₂ are cost-effective but require in-situ reduction. |
| Ligand | Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) | These bulky, electron-rich ligands are essential. They accelerate the rate-limiting oxidative addition and the final reductive elimination step, while suppressing side reactions like homocoupling.[10] |
| Base | K₃PO₄, Cs₂CO₃ | The electron-deficient nature of the substrate requires a strong base to facilitate the transmetalation step, which can be sluggish.[10] Carbonates like K₂CO₃ may also work but are generally less effective for challenging substrates. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF | Aprotic polar solvents are standard. A small amount of water is often necessary to solubilize the base and facilitate transmetalation. Ensure all solvents are thoroughly degassed to prevent catalyst deactivation.[11] |
Detailed Protocol: Selective Suzuki Coupling at the C-I Position
This protocol is a general starting point and may require optimization.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen three times. Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, to a concentration of 0.1 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is complete when the starting material is consumed. Avoid extended reaction times to minimize potential C-Br coupling.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Suzuki Coupling: Troubleshooting Guide
Q: My reaction shows low or no conversion. What are the first things to check? A: Start with the fundamentals.[10][11]
-
Inert Atmosphere: Oxygen is detrimental. It can oxidize the Pd(0) catalyst to an inactive state and promote boronic acid homocoupling.[3][9] Ensure your solvents were rigorously degassed and your inert atmosphere was maintained throughout.
-
Reagent Quality: Boronic acids can degrade over time (protodeboronation). Use a fresh, high-purity batch.[11] Ensure your base is finely powdered and dry.
-
Catalyst Activity: If using older Pd sources like Pd₂(dba)₃, they can degrade. Consider using a more robust and air-stable precatalyst.[9]
Q: I am observing a significant amount of boronic acid homocoupling byproduct. How do I stop this? A: Homocoupling is almost always linked to the presence of oxygen or an inefficient catalyst system.[3]
-
Improve Degassing: Use the freeze-pump-thaw method for degassing solvents if sparging with inert gas is insufficient.
-
Use a Bulky Ligand: Bulky ligands like XPhos or SPhos promote the desired reductive elimination to form your product over pathways that lead to homocoupling.[9]
Q: I'm getting a mixture of mono-iodo and di-substituted products. How can I improve selectivity? A: This indicates that the reaction conditions are too harsh, allowing the less reactive C-Br bond to be coupled.
-
Lower the Temperature: Start at a lower temperature (e.g., 60 °C) and only increase if the C-I coupling is too slow.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Use a Less Active Catalyst: In some cases, a very active catalyst system can override the inherent selectivity. You could try a less electron-rich ligand, but this may come at the cost of lower overall yield.
Part 3: Reaction-Specific Guide: Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing arylalkynes. As with the Suzuki reaction, selectivity for the C-I bond is the standard and expected outcome.
Recommended Catalyst Systems for Selective Sonogashira Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Pd(PPh₃)₄ can often be used directly. Pd(II) sources require an in-situ reduction, which often occurs readily in the reaction medium. |
| Copper Co-catalyst | CuI (1-5 mol%) or Copper-Free System | Copper-catalyzed: Traditional and effective, but CuI can catalyze oxidative homocoupling of the terminal alkyne (Glaser coupling).[5] Copper-free: Highly recommended to avoid Glaser coupling. Requires a more active ligand system.[12][13] |
| Ligand | PPh₃ (for Cu-systems), or more electron-rich/bulky phosphines (e.g., P(t-Bu)₃, cataCXium® A) for Cu-free systems. | For copper-free reactions, a more robust ligand is needed to facilitate the catalytic cycle without the aid of copper.[12] |
| Base | Amine bases (e.g., Et₃N, DIPEA, Piperidine) | The base acts as both a proton scavenger and often as the solvent. It must be anhydrous and deoxygenated. |
| Solvent | THF, DMF, Toluene (if amine base is not the solvent) | The solvent must be anhydrous and thoroughly degassed. |
Troubleshooting Workflow for Sonogashira Coupling
Caption: A troubleshooting workflow for common issues in Sonogashira coupling.
Detailed Protocol: Selective Copper-Free Sonogashira Coupling at the C-I Position
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., P(t-Bu)₃, 4-5 mol%).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed solvent (e.g., THF) followed by the anhydrous amine base (e.g., Et₃N, 3.0 equiv).
-
Substrate Addition: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as needed. Monitor by TLC or LC-MS.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling: Troubleshooting Guide
Q: My primary byproduct is a symmetrical diyne from alkyne homocoupling. What is the cause? A: This side reaction, known as Glaser coupling, is almost always caused by the combination of a copper(I) co-catalyst and the presence of oxygen.[5]
-
The Solution: The most robust solution is to switch to a copper-free protocol. If you must use copper, it is absolutely critical to maintain a strictly anaerobic environment throughout the entire setup and reaction.
Q: The reaction is sluggish and requires high temperatures, leading to side products. How can I improve the rate under milder conditions? A: A slow reaction points to an inefficient catalytic system.
-
Ligand Choice: For copper-free systems, simple ligands like PPh₃ are often insufficient. Switch to a more electron-rich and bulky ligand such as P(t-Bu)₃ or an N-heterocyclic carbene (NHC) ligand system. These promote the key steps in the catalytic cycle more effectively.
-
Base: Ensure your amine base is pure and anhydrous. Wet base can inhibit the reaction.
References
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
- Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository.
- Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. [Link]
- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. [Link]
- Sonogashira coupling. Wikipedia. [Link]
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Girona. [Link]
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
- Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]
- Catalytic Carbon-Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation.
- How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
- Catalytic carbon-halogen bond activation: Trends in reactivity, selectivity, and solvation. Vrije Universiteit Amsterdam. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
Side reactions of the nitro group in palladium-catalyzed coupling
Technical Support Center: Palladium-Catalyzed Coupling Reactions
Welcome to the Technical Support Center for researchers navigating the complexities of palladium-catalyzed cross-coupling reactions involving nitro-substituted substrates. The nitro group, a common and versatile functional group, can present unique challenges, from acting as an inert electronic modifier to an active participant in desired and undesired transformations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions, to help you optimize your reactions and overcome common hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction is sluggish or stalls at low conversion. What are the likely causes when using a nitro-substituted aryl halide?
Answer:
Low reactivity in the presence of a nitro group, a strong electron-withdrawing group, is somewhat counterintuitive as it should facilitate oxidative addition. However, several factors can lead to poor performance:
-
Cause 1: Catalyst Inhibition. While less common than with pyridine substrates, the oxygen atoms of the nitro group can exhibit weak coordination to the palladium center, particularly with less bulky ligands. This can hinder substrate association or subsequent steps in the catalytic cycle.
-
Cause 2: Inappropriate Ligand Choice. The success of cross-coupling reactions is highly dependent on the ligand, which modulates the steric and electronic properties of the palladium catalyst.[1] For nitro-containing substrates, a ligand that is both bulky and electron-rich is often required to promote efficient oxidative addition and reductive elimination.[2]
-
Cause 3: Poor Solubility. Nitroarenes can have limited solubility in common non-polar solvents like toluene, especially at room temperature. Poor solubility of any reagent can lead to a heterogeneous mixture and slow reaction rates.
Solutions & Protocol Adjustments:
-
Re-evaluate Your Ligand: If using simple phosphine ligands like PPh₃, switch to a more robust system. Buchwald-type biaryl phosphine ligands or N-heterocyclic carbenes (NHCs) are the state-of-the-art for challenging couplings.[3][4] These ligands create a sterically hindered yet highly active catalytic species that accelerates the reaction.
-
Screen Solvents and Temperature: If solubility is suspected, switch to a more polar aprotic solvent like dioxane, DMF, or NMP, or perform a solvent screen. Gently increasing the reaction temperature can also improve both solubility and reaction kinetics, but be mindful of potential side reactions (see Q2).
-
Verify Reagent Quality: Ensure your palladium precursor, ligand, and base are pure and that solvents are rigorously anhydrous. Trace impurities can act as catalyst poisons.
Q2: I'm observing significant reduction of my nitro group to an amine (Ar-NO₂ → Ar-NH₂). How can I prevent this?
Answer:
This is the most common and problematic side reaction. Palladium catalysts, especially Pd(0) species on carbon supports (Pd/C), are classic reagents for the catalytic hydrogenation of nitro groups to amines.[5][6] This unwanted reduction can occur under typical cross-coupling conditions if a hydrogen source is present.
-
Cause 1: Hydrogen Source in the Reaction. The most common culprits are protic solvents (e.g., methanol, ethanol, isopropanol), water, or certain bases (e.g., those containing water of hydration). Formate salts or formic acid, sometimes used as reductants, will readily reduce nitro groups.
-
Cause 2: In Situ Generation of Palladium Hydride Species. Palladium hydride (LₙPd-H) species can form during the catalytic cycle, for example, through β-hydride elimination from alkyl groups or reaction with trace water. These hydrides can act as reducing agents towards the nitro group.
-
Cause 3: Reductive Dimerization. Under some reducing conditions, nitroarenes can dimerize to form azo (Ar-N=N-Ar) or azoxy (Ar-N=N(O)-Ar) compounds, which can be further reduced.[7]
Solutions & Protocol Adjustments:
-
Eliminate All Protic Sources:
-
Use rigorously anhydrous, aprotic solvents (e.g., toluene, dioxane, THF, DMF).
-
Use an anhydrous base (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu). If using a carbonate or phosphate, consider flame-drying the solid under vacuum before use.
-
Ensure all starting materials are dry.
-
-
Choose Your Coupling Partners Carefully: In reactions like Suzuki coupling, some boronic acids or their syntheses can introduce water. Using boronate esters (e.g., pinacol esters) can sometimes provide drier conditions.[8]
-
Avoid Transfer Hydrogenation Conditions: Do not use alcohols as solvents or additives if you wish to preserve the nitro group.
Step-by-Step Protocol: General Procedure for Suzuki-Miyaura Coupling of a Nitroaryl Halide
This protocol is designed to minimize common side reactions.
-
Preparation: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Reagent Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1–2 mol%) and the ligand (e.g., SPhos, 2–4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution) via syringe.
-
Degassing (Optional but Recommended): For robust inertness, bubble argon through the reaction mixture for 10-15 minutes.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80–110 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q3: Is it possible to use the nitro group itself as the leaving group in a cross-coupling reaction?
Yes, this is known as denitrative coupling. It is a powerful but challenging transformation that directly replaces the nitro group.[9][10] This reaction avoids the multi-step process of reduction, diazotization, and Sandmeyer-type reactions.[9] However, it requires highly active and specialized catalyst systems because the C–NO₂ bond is strong and its activation via oxidative addition to Pd(0) is difficult.[3][11]
-
Catalyst Requirements: Success in denitrative coupling relies on using very electron-rich and bulky ligands.
-
Phosphine Ligands: BrettPhos is a prominent example that has been shown to enable the Suzuki-Miyaura coupling of nitroarenes.[9][11]
-
N-Heterocyclic Carbenes (NHCs): Specifically designed NHC ligands have also proven highly effective, sometimes outperforming phosphine systems and allowing for lower catalyst loadings.[3][4][12]
-
Q4: How do I choose the best ligand for a reaction involving a nitro-substituted substrate?
The choice depends on the specific coupling reaction (e.g., Suzuki, Heck, Sonogashira) and whether you are performing a standard coupling on a nitroaryl halide or a denitrative coupling.
| Ligand Type | Examples | Key Characteristics | Best Suited For |
| Bulky Biaryl Phosphines | SPhos, XPhos, RuPhos, BrettPhos | Highly electron-donating and sterically demanding.[1][13] Promote oxidative addition and reductive elimination. | General purpose for Suzuki, Buchwald-Hartwig, and other couplings on nitroaryl halides. BrettPhos is particularly noted for denitrative couplings.[3][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, specifically designed imidazo[1,5-a]pyridinylidenes | Strong σ-donors, often more stable than phosphines at high temperatures.[4] | Excellent for a range of couplings, including Suzuki and Heck.[12] Highly effective in denitrative reactions.[4] |
| Ferrocene-Based Phosphines | dppf | Moderately bulky with a large bite angle. | A reliable ligand for many standard Suzuki and Sonogashira couplings where the nitro group is a spectator. May not be active enough for very challenging substrates or denitrative couplings. |
| Simple Triarylphosphines | PPh₃, P(o-tol)₃ | Less electron-rich and bulky. | Generally not recommended for challenging substrates containing nitro groups as they can lead to catalyst deactivation or slow reactions.[14] |
Q5: What is the general mechanism for palladium-catalyzed cross-coupling, and where can nitro group side reactions occur?
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The diagram below illustrates the primary pathway and highlights potential interference points for the nitro group.
Caption: Fig 1. Catalytic cycle with nitro group interference.
As shown in Figure 1, the active Pd(0) catalyst can be diverted from the main cross-coupling cycle to catalyze the reduction of the nitro group if a hydrogen source is present.[6]
Troubleshooting Workflow
If you are encountering issues, follow this logical workflow to diagnose the problem.
Caption: Fig 2. Diagnostic workflow for nitroarene coupling.
References
- Zhang, W., Lou, S., & Xu, Z. (2013). Palladium-catalyzed chelation-assisted aromatic C-H nitration: regiospecific synthesis of nitroarenes free from the effect of the orientation rules. Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research.
- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed.
- Woerly, E. M., et al. (2022). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. PMC.
- Wang, C., et al. (2023). Denitration of Nitroarenes Under Ambient Physiological Conditions Catalyzed by Graphdiyne-Supported Palladium. CCS Chemistry.
- Jourshabani, M., et al. (2020). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.
- ResearchGate. (n.d.). Palladium‐catalyzed Stille‐type cross‐coupling of nitroarenes with....
- MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Iizumi, K., et al. (2021). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.
- RSC Publishing. (n.d.). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes.
- ACS Publications. (n.d.). Palladium-Catalyzed Denitrative α-Arylation of Heteroarenes with Nitroarenes via C–H and C–NO2 Bond Activations.
- Woerly, E. M., et al. (2022).
- Woerly, E. M., et al. (2022).
- Chemistry LibreTexts. (2023). Heck Reaction.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands for 1,3-Dibromo-5-nitrobenzene Couplings.
- Royal Society of Chemistry. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews.
- Daugulis, O., et al. (2009).
- ResearchGate. (n.d.). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ResearchGate. (n.d.). Heck coupling reaction of different aryl halides with styrene.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- RSC Publishing. (n.d.). Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ACS Publications. (2023).
- Wikipedia. (n.d.). Heck reaction.
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Wikipedia. (n.d.). Sonogashira coupling.
- Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes.
- Pearson. (2022). Heck Reaction Explained.
- RUA. (n.d.). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd/NHC-catalyzed cross-coupling reactions of nitroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme.de [thieme.de]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography of 1-Bromo-3-iodo-2-nitrobenzene
Welcome to the technical support center for the chromatographic purification of 1-Bromo-3-iodo-2-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during column chromatography. The protocols and advice provided are grounded in established chromatographic theory and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction: The Chromatographic Challenge
This compound is a polyhalogenated aromatic compound with moderate polarity. Its purification via column chromatography is often straightforward but can present challenges related to isomer separation, compound stability, and achieving high purity. The presence of two different halogens and a nitro group can lead to unique interactions with the stationary phase, requiring careful optimization of chromatographic conditions. This guide will walk you through the essential steps for successful purification and provide solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
A1: For most applications, silica gel (60-120 or 230-400 mesh) is the standard and most effective stationary phase for purifying moderately polar compounds like this compound.[1] Its slightly acidic nature is generally not problematic for this compound, but stability should always be verified, especially if the crude material has been exposed to basic conditions.
Q2: How do I determine the optimal mobile phase (eluent)?
A2: The ideal mobile phase is determined using Thin Layer Chromatography (TLC) prior to running the column. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane.[1] The goal is to achieve a retention factor (Rf) of 0.2-0.3 for this compound on the TLC plate. This Rf range typically provides the best separation from both less polar and more polar impurities during column chromatography.
Q3: My compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?
A3: If your compound remains at the baseline, the eluent system is not polar enough. You can try a more polar solvent system, such as methanol in dichloromethane. However, be aware that highly polar mobile phases can sometimes cause silica to dissolve, leading to contamination of your fractions. An alternative is to consider a different stationary phase, like alumina (neutral or basic), if your compound's stability on silica is a concern.
Q4: I'm observing streaking of my compound on the TLC plate and the column. What causes this and how can I fix it?
A4: Streaking is often caused by one of the following:
-
Compound Instability: The compound may be decomposing on the acidic silica gel. You can test for this by spotting the compound on a TLC plate, waiting for an hour, and then eluting it to see if new spots have appeared. If decomposition is occurring, consider using a deactivated silica gel (by adding a small amount of a base like triethylamine to the eluent) or switching to a neutral stationary phase like alumina.
-
Poor Solubility: The compound may not be fully soluble in the mobile phase, causing it to streak as it moves. Ensure your crude material is fully dissolved in a minimal amount of the loading solvent before applying it to the column.
-
Sample Overload: Applying too much sample to the column can lead to broad, streaky bands. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 by weight.
Q5: How can I effectively separate this compound from its isomers?
A5: Isomeric impurities can be challenging to separate due to their similar polarities. To improve resolution:
-
Optimize the Mobile Phase: A less polar eluent system will increase the retention time and allow for better separation.
-
Use a Longer Column: A longer column provides more theoretical plates, enhancing separation.
-
Employ Gradient Elution: Starting with a non-polar eluent and gradually increasing the polarity can help to resolve closely eluting compounds.[1]
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a robust starting point for the purification of this compound. Optimization may be required based on the specific impurities present in your crude material.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes and Ethyl Acetate (HPLC grade) |
| Column | Glass column with stopcock |
| Sample | Crude this compound |
| Other | TLC plates, collection tubes, rotary evaporator |
Step-by-Step Methodology
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Elute the plate with varying ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Identify the solvent system that provides an Rf of ~0.25 for the desired product.
-
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle into a uniform packed bed.
-
Ensure the top of the silica bed is flat and undisturbed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent if necessary for solubility.
-
Carefully apply the dissolved sample to the top of the silica bed.
-
-
Elution:
-
Add the eluent to the top of the column.
-
Begin collecting fractions. The polarity of the eluent can be gradually increased if a gradient elution is required.[1]
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.[1]
-
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate eluent polarity.- Column overload.- Co-elution of isomers. | - Re-optimize the eluent system using TLC to achieve an Rf of 0.2-0.3.- Use a larger column or less sample.- Employ a slow, shallow gradient elution.[1] |
| Compound Stuck on Column | - Eluent is not polar enough.- Compound has decomposed on the silica. | - Gradually increase the eluent polarity (e.g., add more ethyl acetate or a small amount of methanol).- Test for compound stability on a TLC plate. If unstable, consider using neutral alumina or deactivated silica. |
| Product Elutes Too Quickly | - Eluent is too polar. | - Decrease the polarity of the eluent (e.g., increase the proportion of hexanes). |
| Cracked or Channeled Column Bed | - Improper column packing. | - Repack the column carefully, ensuring the silica gel is evenly settled. |
| Low Yield/Recovery | - Compound decomposition.- Irreversible adsorption to the stationary phase.- Product is too soluble in the eluent. | - Verify compound stability.- If using a highly polar eluent, some compound may be retained on the silica. Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining material.- Ensure the eluent system is not too strong. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography.
References
- m-BROMONITROBENZENE. Organic Syntheses Procedure.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- Preparation method of 1-bromo-3-nitrobenzene. Google Patents.
- How To Improve Column Chromatography Separation? Chemistry For Everyone.
- How To Get Better Separation In Column Chromatography? Chemistry For Everyone.
- HPLC Troubleshooting.
- Stability of Silica-Based, Endcapped Columns With pH 7 and 11 Mobile Phases for Reversed-Phase High-Performance Liquid Chromatography. PubMed.
- Separation of polyaromatic hydrocarbons on caffeine-bonded silica gel. ResearchGate.
- Stability of aqueous silica nanoparticle dispersions. ResearchGate.
- SIlica gel column becomes black while packing with cyclohexane. Why? ResearchGate.
Sources
Technical Support Center: 1-Bromo-3-iodo-2-nitrobenzene Synthesis
A Guide to Managing Reaction Temperature for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and handling of 1-Bromo-3-iodo-2-nitrobenzene (CAS No: 32337-96-5), a critical intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This guide, authored from the perspective of a Senior Application Scientist, provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions, with a core focus on the critical parameter of reaction temperature management.
The synthesis of this compound, typically achieved through the electrophilic nitration of 1-bromo-3-iodobenzene, is a highly exothermic process.[3][4][5] Failure to meticulously control the reaction temperature can lead to a cascade of issues, including reduced yield, formation of unwanted isomers, and most critically, hazardous runaway reactions.[3][6] This document is designed to equip you with the expertise to navigate these challenges, ensuring a safe, efficient, and reproducible synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Q1: My reaction temperature is rapidly increasing, even with a cooling bath. What should I do?
Immediate Action:
-
Immediately cease the addition of the nitrating agent.
-
If the temperature continues to rise uncontrollably, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of crushed ice or ice-cold water. Caution: This quenching process is itself highly exothermic due to the dilution of concentrated sulfuric acid and should only be performed as a last resort with appropriate safety measures in place, such as a blast shield and personal protective equipment.[7]
-
Alert your laboratory supervisor and adhere to all established emergency protocols.
Troubleshooting Potential Causes:
-
Inadequate Cooling: Your cooling bath may lack the capacity to dissipate the heat generated. Ensure you are using an appropriate cooling medium, such as an ice-salt or dry ice-acetone bath for sub-zero temperatures.
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly is a common cause of temperature spikes.[8] A slow, dropwise addition with vigilant monitoring of the internal reaction temperature is essential.
-
Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, leading to a runaway reaction.[8] Ensure vigorous and consistent agitation throughout the addition process.
-
Incorrect Reagent Concentration: Using overly concentrated acids can significantly increase the reaction's exothermicity.
Q2: The yield of my this compound is very low. How can temperature be a factor?
A low yield can be attributed to several temperature-related issues:
-
Side Reactions: If the temperature is too high, side reactions such as di-nitration or oxidation of the starting material can occur, consuming your reactants and complicating purification. For many nitration reactions, maintaining a temperature between 0 and 5°C is crucial for selectivity.[8]
-
Incomplete Reaction: Conversely, if the temperature is too low, the reaction rate may be significantly reduced, leading to an incomplete conversion of the starting material. It's a delicate balance; after the initial exothermic addition, a slight warming to room temperature may be necessary to drive the reaction to completion.[8]
-
Reagent Accumulation: A temperature that is too low can lead to the accumulation of unreacted nitrating agent. A subsequent, even minor, increase in temperature can then trigger a rapid, delayed, and highly exothermic reaction, potentially leading to a loss of control and reduced yield of the desired product.[8]
Q3: My final product is a mixture of isomers. How can I improve the regioselectivity?
The nitro group will be directed to the position influenced by the existing bromo and iodo substituents. In the case of 1-bromo-3-iodobenzene, the directing effects of the halogens will primarily place the nitro group at the 2, 4, or 6 positions. Temperature plays a crucial role in controlling the kinetic versus thermodynamic product distribution. Lower temperatures generally favor the formation of the kinetically preferred isomer. For nitration of substituted benzenes, maintaining a low temperature is a key strategy to enhance regioselectivity.
Q4: I am observing the formation of brown/orange fumes (NO₂) from my reaction. What does this indicate?
The evolution of brown or orange nitrogen dioxide (NO₂) fumes is a clear sign of decomposition of the nitric acid and undesired oxidative side reactions.[9] This is often triggered by excessively high temperatures.
Immediate Action & Prevention:
-
Ensure your cooling is efficient and immediately slow or stop the addition of the nitrating agent.
-
To prevent this, maintain a low reaction temperature from the outset and ensure good agitation.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard nitration reactions of halogenated benzenes. It is imperative to perform a thorough risk assessment before proceeding.
Materials:
-
1-bromo-3-iodobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized water
-
Sodium bicarbonate solution (5%)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. The ratio is typically a slight molar excess of nitric acid relative to the substrate. Cool this mixture to between -5°C and 0°C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-bromo-3-iodobenzene in a suitable solvent (if necessary, though often neat sulfuric acid is used) and cool the mixture to 0°C in an ice-salt bath.
-
Controlled Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of 1-bromo-3-iodobenzene. Crucially, maintain the internal reaction temperature below 5°C throughout the addition. [8] This may require adjusting the addition rate and ensuring the efficiency of the cooling bath.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Warming to Room Temperature: Once the reaction is deemed complete by TLC, the mixture may be allowed to slowly warm to room temperature while still in the cooling bath.[8]
-
Work-up: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. The crude product should precipitate.
-
Isolation and Purification:
-
Filter the solid product and wash it thoroughly with cold water until the washings are neutral.
-
Wash the crude product with a cold, dilute sodium bicarbonate solution to remove any residual acid, followed by another water wash.[8]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Data Presentation: Temperature Effects on Nitration
| Parameter | Low Temperature (0-5°C) | High Temperature (>10°C) |
| Yield of Desired Product | Generally Higher | Often Lower |
| Formation of Di-nitro Byproducts | Minimized | Increased |
| Oxidative Side Reactions | Negligible | Significant (NO₂ evolution) |
| Reaction Control & Safety | More Controlled, Safer | Risk of Thermal Runaway |
Visualization of Key Processes
Diagram 1: Troubleshooting Temperature Excursions
This diagram outlines a logical workflow for addressing a sudden increase in reaction temperature.
Caption: A decision tree for managing unexpected temperature increases.
Diagram 2: Impact of Temperature on Product Purity
This diagram illustrates the relationship between reaction temperature and the formation of byproducts.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. icheme.org [icheme.org]
- 7. eastharbourgroup.com [eastharbourgroup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion rates in 1-Bromo-3-iodo-2-nitrobenzene reactions
Welcome to the Technical Support Center for reactions involving 1-Bromo-3-iodo-2-nitrobenzene (CAS 32337-96-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. As Senior Application Scientists, we aim to explain the causality behind experimental observations and provide robust, field-proven solutions.
Understanding the Substrate: this compound
The unique architecture of this compound presents both opportunities and challenges. Its key features are:
-
Differential Halogen Reactivity: The Carbon-Iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by Palladium(0) catalysts than the Carbon-Bromine (C-Br) bond. This inherent difference is the cornerstone for achieving selective mono-functionalization.[1]
-
Steric Hindrance: The nitro group at the 2-position, flanked by two halogens, creates a sterically congested environment around the reactive sites. This can impede the approach of the palladium catalyst, slowing down the crucial oxidative addition step.[2][3]
-
Electronic Effects: The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring. This electronic effect can influence the rates of various steps in the catalytic cycle.[4][5][6][7][8]
This combination of factors requires careful optimization of reaction conditions to achieve high conversion rates and selectivity.
Troubleshooting Guide: Low Conversion Rates & Side Reactions
This section addresses specific problems encountered during cross-coupling reactions with this compound.
Q1: My Suzuki-Miyaura coupling is showing very low conversion, primarily at the C-I bond. What are the likely causes and how can I fix it?
Low conversion in a Suzuki-Miyaura reaction with this substrate often points to issues in the catalytic cycle, particularly the initial oxidative addition or catalyst stability.
Root Cause Analysis:
-
Inefficient Oxidative Addition: The steric bulk from the ortho-nitro group and the adjacent bromine atom can hinder the palladium catalyst's access to the C-I bond. While the C-I bond is inherently more reactive than C-Br, severe steric hindrance can slow this step considerably.[2]
-
Catalyst Deactivation: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the formation of inactive palladium oxides, effectively killing the catalyst before the reaction completes.[9]
-
Suboptimal Ligand Choice: Standard ligands like PPh₃ may not be effective. This substrate requires a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition.[2][10]
-
Improper Base Selection: The base plays a crucial role in the transmetalation step (activating the boronic acid). An inappropriate base (e.g., one with poor solubility or insufficient strength) can stall the catalytic cycle.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Suzuki-Miyaura conversion.
Q2: I am observing a significant amount of a hydrodehalogenated side product (1-bromo-2-nitrobenzene). Why is this happening and how can I prevent it?
Hydrodehalogenation (HDH) is a common side reaction where the halogen is replaced by a hydrogen atom.[2][9][12]
Mechanistic Cause: HDH is typically caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways, including the reaction of the palladium catalyst with trace water, the base (if it has β-hydrogens), or the solvent.[12][13] This Pd-H species can then undergo reductive elimination with the aryl group to release the unwanted side product.
Preventative Measures:
-
Choice of Base: Avoid bases with β-hydrogens, such as sodium tert-butoxide (NaOtBu), if HDH is a major issue. Consider using inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.
-
Hydride Source Control: Ensure all reagents and solvents are strictly anhydrous. Using a hydride scavenger can sometimes be effective, although this adds complexity.
-
Ligand Modification: Some ligands are more prone to generating Pd-H species. Experimenting with different ligands can sometimes suppress this side reaction.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the pathway leading to HDH relative to the desired cross-coupling.
Q3: In my Sonogashira coupling, I'm getting low yields of the desired product and a lot of alkyne homocoupling (Glaser coupling). What's the solution?
Alkyne homocoupling is the most frequent side reaction in Sonogashira couplings, and it is almost always mediated by the copper(I) co-catalyst in the presence of oxygen.[9][14]
Root Cause and Solution:
-
Copper-Catalyzed Dimerization: The primary function of Cu(I) is to form a copper-acetylide intermediate, which then transmetalates to the palladium center.[1][15] However, in the presence of oxygen, Cu(I) can catalyze the oxidative dimerization of the alkyne.
-
The Fix: Copper-Free Sonogashira: The most robust solution is to eliminate the copper co-catalyst entirely. Copper-free Sonogashira protocols have been extensively developed.[14] They typically require a more robust palladium/ligand system and a suitable base to facilitate the direct reaction of the alkyne with the palladium complex.
Recommended Copper-Free Conditions:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
-
Base: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used as both the base and, in part, the solvent.
-
Atmosphere: Maintain a strictly inert (argon or nitrogen) atmosphere to prevent any oxidative side reactions.
Frequently Asked Questions (FAQs)
Q4: Which halogen is expected to react first, and how can I ensure selectivity?
The C-I bond will react preferentially over the C-Br bond. The relative rate of oxidative addition for aryl halides to Pd(0) generally follows the order: Ar-I > Ar-Br >> Ar-Cl.[1][16]
To ensure high selectivity for mono-functionalization at the iodine position:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of your coupling partner (e.g., boronic acid or alkyne).
-
Lower Temperature: Running the reaction at a lower temperature (e.g., room temperature to 60 °C) will further favor the more kinetically facile C-I bond cleavage and suppress the more demanding C-Br activation.[1]
-
Monitor the Reaction: Carefully monitor the reaction by TLC or LC-MS to stop it once the starting material is consumed, preventing the onset of the second coupling at the C-Br position.
Q5: What are the best practices for choosing a catalyst and ligand for this substrate?
Given the steric hindrance and electronic nature of this compound, catalyst selection is critical.
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a Pd(0) precatalyst like Pd₂(dba)₃ or a well-defined Pd(II) precatalyst (e.g., XPhos-Pd-G3) that readily reduces to Pd(0). | Ensures a sufficient concentration of the active Pd(0) species is available to initiate the catalytic cycle. |
| Ligand Class | Bulky, electron-rich biaryl monophosphine ligands. | These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[10][17] |
| Specific Ligands | Suzuki: XPhos, SPhos, RuPhos. Buchwald-Hartwig: BrettPhos, RuPhos.[7][17][18] | These have demonstrated high efficacy for challenging substrates. BrettPhos, in particular, has been shown to be effective in couplings involving nitroarenes.[7][8] |
Q6: How should I properly handle and store this compound?
Proper handling and storage are essential for safety and to ensure reagent integrity.
-
Safety: This compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[19] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[20] It should be stored away from strong oxidizing agents and bases.[21] Dating the container upon receipt and opening is good practice to track its age.[22]
Optimized Experimental Protocol: Selective Sonogashira Coupling
This protocol details a reliable method for the selective coupling of a terminal alkyne at the C-I position of this compound under copper-free conditions.
Reaction Scheme: this compound + Terminal Alkyne → 1-Bromo-3-(alkynyl)-2-nitrobenzene
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 328 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and PPh₃ (0.04 mmol, 10.5 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and DIPEA (3.0 mmol, 0.52 mL) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired mono-coupled product.
Caption: Workflow for selective Sonogashira coupling protocol.
References
- Viciu, M. S., et al. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 20(17), 3627–3632. [Link][12]
- Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Semantic Scholar. [Link][13]
- Mori, K., et al. (2018). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
- Gallou, F., et al. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters, 17(5), 1184–1187. [Link][24]
- Topf, C., et al. (2018). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, RSC Publishing. [Link][25]
- Worthington, R. J., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH. [Link][10]
- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. [Link][4]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link][26]
- Liu, P., et al. (2018). Recent progress in transition metal catalyzed cross coupling of nitroarenes.
- Loh, T.-P., et al. (2016). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. PubMed. [Link][3]
- Al-Masri, A. A. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link][16]
- Chemistry LibreTexts. (2023).
- Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link][6]
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Indispensable Role of 1-Bromo-2-iodo-3-nitrobenzene in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link][28]
- Wikipedia. (n.d.).
- Lipshutz, B. H., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link][14]
- Sharma, A., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Reddy, B., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link][33]
- Di Mola, A., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link][7]
- Reeves, J. T., et al. (2011).
- Jones, C. D., et al. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link][36]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link][1]
- ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Solubility of Things. [Link][20]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link][15]
- Smith, A. M. R., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- PubChem. (n.d.). 1-Bromo-2-iodo-3-nitrobenzene. PubChem. [Link][19]
- ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. [Link][22]
- ResearchGate. (n.d.). The Suzuki–Miyaura Coupling of Nitroarenes | Request PDF.
- Nakao, Y., & Sakaki, S. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts. [Link][8]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 3. Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. 1-Bromo-2-iodo-3-nitrobenzene | C6H3BrINO2 | CID 14974984 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 22. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
Impact of base selection in Suzuki reactions of 1-Bromo-3-iodo-2-nitrobenzene
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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 1-bromo-3-iodo-2-nitrobenzene. Here, we will delve into the critical role of base selection in achieving high yields and selectivity, and provide troubleshooting strategies for common experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the Suzuki reaction with a focus on this compound.
Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?
A1: The base plays a multifaceted and crucial role in the Suzuki-Miyaura catalytic cycle.[1] Its primary functions are to:
-
Activate the Organoboron Species: The base reacts with the boronic acid to form a more nucleophilic boronate species.[2][3] This activation is essential for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[1][2][3]
-
Facilitate the Formation of the Active Palladium Complex: In some cases, the base can participate in the formation of the catalytically active palladium(0) species and influence the ligand exchange on the palladium center.[4]
-
Promote Reductive Elimination: The base can also accelerate the final step of the catalytic cycle, the reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst.[4]
Q2: How does the nitro group in this compound affect the Suzuki reaction?
A2: The strongly electron-withdrawing nitro group significantly influences the reactivity of the aryl halide. It activates the C-Br and C-I bonds towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[5] This increased reactivity can be advantageous; however, it can also lead to a higher propensity for side reactions if the reaction conditions are not carefully controlled. While there have been reports of nitro groups acting as leaving groups in some palladium-catalyzed couplings, in the context of a dihalogenated benzene, the C-Br and C-I bonds are significantly more reactive.[5][6][7]
Q3: Which halogen is expected to react preferentially in this compound, and why?
A3: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-bromine (C-Br) bond. Consequently, selective Suzuki coupling is expected to occur preferentially at the C-I position.[4][8] The general order of reactivity for aryl halides in Suzuki reactions is I > Br > Cl.[4][8] This inherent difference in reactivity allows for sequential, site-selective functionalization of the molecule.
II. Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the Suzuki coupling of this compound.
Q4: I am observing low to no yield in my reaction. What are the likely causes and how can I address them?
A4: Low yields in Suzuki couplings can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality: Ensure that the boronic acid is fresh and has been stored properly to prevent degradation, which can lead to a side reaction called protodeboronation.[9][10] The palladium catalyst and phosphine ligands are also sensitive to air and moisture and should be handled under an inert atmosphere.[9][10]
-
Catalyst Deactivation: The presence of oxygen can deactivate the palladium catalyst.[10] It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[9][10]
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not efficiently promote the formation of the active boronate species, while a base that is too strong could lead to decomposition of the starting materials or the desired product.
-
Solvent Issues: The solvent must be anhydrous and of high purity. The solubility of the base in the chosen solvent can also impact the reaction rate.[11] For instance, if an inorganic base is not soluble, the reaction may be sluggish.[11] Adding a small amount of water can sometimes improve the solubility of the base and facilitate the reaction.[11][12]
Q5: I am seeing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A5: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often exacerbated by the presence of oxygen.[12][13] To mitigate this:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated by bubbling an inert gas through the solvent before adding the catalyst.[9]
-
Use of High-Purity Reagents: Impurities in the starting materials can sometimes promote homocoupling.
-
Control of Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
Q6: My reaction is not selective, and I am getting a mixture of products from coupling at both the C-I and C-Br positions. How can I improve selectivity for the C-I position?
A6: While the C-I bond is inherently more reactive, achieving high selectivity can be challenging. Consider the following adjustments:
-
Milder Reaction Conditions: Lowering the reaction temperature and using a less active catalyst system can enhance selectivity.
-
Choice of Base: A milder base may favor the more reactive C-I bond. For instance, using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) might provide better selectivity than a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydroxide (NaOH).
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence selectivity. Less sterically demanding ligands may favor reaction at the less hindered position, though in this substrate, electronic effects are likely to dominate.
III. Base Selection Guide
The choice of base is a critical parameter for optimizing the Suzuki reaction of this compound. The following table provides a comparison of commonly used bases.
| Base | Strength | Solubility | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Moderate | Moderate in aqueous/organic mixtures | A good starting point for many Suzuki reactions. Often used in a biphasic solvent system (e.g., toluene/water). |
| Cesium Carbonate (Cs₂CO₃) | Strong | High in many organic solvents | Often provides higher yields, but can be less selective and is more expensive. Its high solubility can be advantageous.[14] |
| Potassium Phosphate (K₃PO₄) | Moderate | Moderate in aqueous/organic mixtures | A versatile and effective base, often used under anhydrous conditions. Can be beneficial in minimizing protodeboronation.[9] |
| Sodium Hydroxide (NaOH) | Strong | High in water | A strong, inexpensive base. Can be too harsh for sensitive substrates, potentially leading to side reactions. |
| Potassium Fluoride (KF) | Mild | Varies with solvent | A milder base that can be effective, particularly when base-sensitive functional groups are present.[2] |
IV. Experimental Workflow and Protocols
Visualizing the Suzuki Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, highlighting the crucial role of the base.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Inert Atmosphere Techniques for 1-Bromo-3-iodo-2-nitrobenzene Experiments
Welcome to the technical support center for handling 1-Bromo-3-iodo-2-nitrobenzene and other air-sensitive reagents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing and maintaining inert atmospheres for successful experimentation. Here, we move beyond simple step-by-step instructions to explain the causality behind our protocols, ensuring a deeper understanding and fostering self-validating experimental systems.
Section 1: Fundamentals of Inert Atmosphere for this compound
This compound is a versatile building block in organic synthesis, often employed in cross-coupling reactions like Suzuki and Stille couplings to form complex biaryl structures.[1][2] However, the success of these reactions is critically dependent on the rigorous exclusion of atmospheric oxygen and moisture.[3][4]
Why is an inert atmosphere crucial?
-
Prevention of Oxidation: Molecular oxygen (O₂) is a powerful oxidizing agent that can degrade sensitive reagents and intermediates, leading to unwanted side products and reduced yields.[4]
-
Elimination of Moisture: Water (H₂O) can act as a proton source or a nucleophile, quenching organometallic reagents and hydrolyzing sensitive functional groups.[4] For instance, in many coupling reactions, water can lead to the deactivation of the palladium catalyst.
-
Maintaining Catalyst Integrity: The catalytic cycles of many cross-coupling reactions involve low-valent metal complexes that are readily oxidized by trace amounts of oxygen, rendering them inactive.[4]
An inert atmosphere is a controlled environment where reactive gases, primarily oxygen, are replaced with a non-reactive gas like nitrogen or argon.[5][6] This is typically achieved using specialized equipment such as a Schlenk line or a glovebox.[7][8]
Section 2: Essential Equipment and Setup
Mastering inert atmosphere techniques requires familiarity with the right tools. The two most common systems are the Schlenk line and the glovebox.[7][8]
| Technique | Description | Best For | Key Considerations |
| Schlenk Line | A dual-manifold system that allows for the alternation between vacuum and a supply of inert gas.[4][9] | Reactions requiring heating, reflux, or distillations. Handling of moderately air-sensitive compounds. | Requires proficiency in techniques like cannula transfers and proper glassware setup.[9] |
| Glovebox | A sealed chamber with attached gloves that is continuously purged with a purified inert gas.[7][8] | Handling highly pyrophoric or extremely air-sensitive materials. Weighing solids and preparing reaction mixtures. | Higher initial cost and requires diligent maintenance of the catalyst bed and atmosphere.[8][10] |
Schlenk Line Workflow
A typical Schlenk line setup involves a vacuum pump, a cold trap to protect the pump, and a dual manifold for vacuum and inert gas.[11]
Caption: Basic Schlenk line setup for inert atmosphere reactions.
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during experiments with this compound under an inert atmosphere.
Q1: My Suzuki coupling reaction with this compound failed, and I recovered mostly starting material. What could be the problem?
A1: This is a common issue that often points to catalyst deactivation or incomplete reaction conditions. Here's a troubleshooting workflow:
-
Inert Atmosphere Integrity:
-
Check for Leaks: Even a small leak can introduce enough oxygen to kill the catalyst.[5] Ensure all glassware joints are properly sealed with high-vacuum grease and that septa are fresh and not punctured excessively.
-
Degassing of Solvents: Dissolved oxygen in solvents is a frequent culprit.[12] Ensure you have thoroughly degassed your solvents using methods like freeze-pump-thaw or by bubbling a stream of inert gas through the solvent for an extended period.[7][8][13] The freeze-pump-thaw method is generally more effective for rigorous applications.[8][13]
-
Purging the Reaction Vessel: Before adding reagents, the reaction flask must be thoroughly purged of air.[4] This is typically done by subjecting the flask to at least three cycles of vacuum followed by backfilling with inert gas.[7]
-
-
Reagent Quality:
-
Boronic Acid/Ester Purity: Boronic acids can dehydrate to form boroxines over time, which can affect reactivity. Use fresh or properly stored boronic acids.
-
Base Quality: The base used (e.g., K₂CO₃, Cs₂CO₃) should be anhydrous. Consider grinding the base into a fine powder to increase its surface area and reactivity.
-
-
Reaction Parameters:
-
Temperature: Ensure the reaction is being heated to the appropriate temperature. Insufficient heat can lead to slow or incomplete conversion.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Ensure you are using a solvent system that is appropriate for the specific Suzuki coupling you are performing.
-
Caption: Troubleshooting decision tree for a failed Suzuki coupling.
Q2: I'm observing a dark precipitate (palladium black) crashing out of my reaction mixture. What does this mean and how can I prevent it?
A2: The formation of palladium black indicates that your palladium catalyst has been reduced to its elemental form and has precipitated out of solution, rendering it inactive. This is a common sign of catalyst decomposition.
-
Cause: This often occurs when the reductive elimination step of the catalytic cycle is slow, or if the catalyst is unstable under the reaction conditions. It can be exacerbated by the presence of oxygen.
-
Prevention:
-
Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst. For electron-rich substrates, ligands like those from the Buchwald family can be beneficial.
-
Rigorous Degassing: As mentioned previously, ensure all solvents and the reaction vessel are free of oxygen.
-
Temperature Control: Overheating can sometimes lead to catalyst decomposition. Ensure your reaction is not exceeding the recommended temperature.
-
Reagent Addition: In some cases, adding the palladium catalyst and ligand to the reaction mixture at room temperature and allowing them to stir for a few minutes before heating can help form the active catalytic species and prevent premature decomposition.
-
Q3: When transferring a solution of this compound via cannula, I'm getting inconsistent volumes. How can I improve my transfer technique?
A3: Cannula transfer is a fundamental skill for air-free chemistry.[7] Inconsistent volumes are usually due to pressure imbalances or improper technique.
-
Ensure Positive Pressure: Maintain a slight positive pressure of inert gas in the flask containing the solution to be transferred.[3] This can be achieved by setting the bubbler to a slow, steady bubble rate.
-
Equilibrate Pressure: Before starting the transfer, insert the cannula into the headspace of both the donor and recipient flasks to equalize the pressure.
-
Proper Cannula Placement: To initiate the transfer, lower the end of the cannula in the donor flask below the surface of the liquid. The positive pressure in the donor flask will then push the liquid through the cannula into the recipient flask.
-
Avoid Siphoning: If the recipient flask is at a lower height than the donor flask, siphoning can occur. Keep the flasks at the same level to ensure the transfer is driven by pressure, not gravity.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use nitrogen instead of argon for my inert atmosphere? A: For most reactions involving this compound, high-purity nitrogen is perfectly acceptable and more cost-effective.[4] Argon is heavier than air and provides a better "blanket" of inert gas, making it the preferred choice for highly sensitive reactions or when working with reagents that can react with nitrogen (e.g., lithium metal at high temperatures).[4]
Q: How do I properly dry my glassware for an air-sensitive reaction? A: Glassware should be oven-dried at a minimum of 125°C overnight and then cooled under a stream of inert gas or in a desiccator.[3][13] For more rigorous applications, flame-drying the glassware under vacuum and then backfilling with inert gas is recommended to remove adsorbed water.[7][8]
Q: What is the best way to degas a solvent? A: There are three common methods:
-
Gas Bubbling (Purging/Sparging): Bubbling an inert gas through the solvent for 30-60 minutes. This is the simplest but least effective method.[12][13]
-
Freeze-Pump-Thaw: This is the most effective method.[8][13] The solvent is frozen with liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed. This cycle is typically repeated three times.[7][8]
-
Sonication under Vacuum: Placing the solvent flask in an ultrasonic bath while under vacuum can also effectively remove dissolved gases.[13]
Q: How do I store this compound? A: While the compound itself is a solid and relatively stable, for long-term storage and to ensure the best results in sensitive reactions, it should be stored in a cool, dark place, preferably under an inert atmosphere in a desiccator or a glovebox to protect it from moisture and light.
Section 5: Detailed Experimental Protocols
Protocol for Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
-
Glassware Preparation: Ensure all glassware (Schlenk flask, condenser, etc.) is thoroughly cleaned and oven-dried overnight.[13]
-
Assembly: Quickly assemble the glassware while still hot and connect it to the Schlenk line.
-
Evacuate-Refill Cycles: Evacuate the assembled glassware under vacuum for 5-10 minutes. Then, slowly backfill with inert gas (nitrogen or argon). Repeat this cycle at least three times to ensure all air is removed.[7]
-
Adding Solids: For air-stable solids, they can be added to the flask through the sidearm under a positive flow of inert gas. For air-sensitive solids, they should be added in a glovebox.[14]
-
Adding Solvents: Degassed solvents should be added via a cannula or a gas-tight syringe.[3][14]
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, as indicated by a slow bubble rate in the oil bubbler.[13]
References
- Wikipedia. (n.d.). Air-free technique.
- Chemistry Online. (2022, October 30). Inert atmosphere reactions.
- ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4).
- Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere.
- Kintek Solution. (n.d.). How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab.
- Chemistry LibreTexts. (2024, October 15). Guides.
- Kintek Solution. (n.d.). What Is An Inert Atmosphere? A Guide To Controlling Chemical Reactions For Safety And Quality.
- Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- YouTube. (2022, February 1). Inert Atmosphere.
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
- ACS Publications. (2023, January 29). An Illustrated Guide to Schlenk Line Techniques.
- University of York. (n.d.). Setting up a Schlenk line.
- chemeurope.com. (n.d.). Air-free technique.
- Edubirdie. (2021). No-Air Techniques Guide.
- Braun Research Group. (2014, December 3). Schlenk Line.
- How to Construct a Schlenk Vacuum Manifold. (2018, November 15).
- University of York. (n.d.). Degassing solvents.
- Purdue Chemistry. (n.d.). Standard Operating Procedures: Bart Laboratory.
- Kintek Solution. (n.d.). What Is The Inert Atmosphere? A Guide To Controlling Chemical Reactions.
- Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?.
- MMRC. (n.d.). Glovebox rules.
- EPFL. (n.d.). Glovebox safety guidelines.
- ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
- RSC Publishing. (2023, May 30). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
- PubChem. (n.d.). 1-Bromo-2-iodo-3-nitrobenzene.
- PubChem. (n.d.). 1-Bromo-5-chloro-2-iodo-3-nitrobenzene.
- ResearchGate. (n.d.). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support.
- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?.
- PubChem. (n.d.). 1-Bromo-3-iodo-5-nitrobenzene.
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Validation & Comparative
A Senior Application Scientist's Guide to the Differential Reactivity of C-Br vs. C-I Bonds in 1-Bromo-3-iodo-2-nitrobenzene
For researchers and professionals in drug development and materials science, the ability to perform site-selective modifications on complex aromatic scaffolds is paramount. The molecule 1-Bromo-3-iodo-2-nitrobenzene stands as a particularly versatile building block, offering two distinct halogen atoms—iodine and bromine—that can be selectively functionalized.[1][2] This guide provides an in-depth comparison of the reactivity of the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds within this substrate, supported by mechanistic principles and experimental data, to empower chemists to leverage this differential reactivity for sequential and controlled synthesis.
The Underlying Principles: Why One Halogen Reacts Before the Other
The selective reactivity of the C-I versus the C-Br bond in this compound is not arbitrary; it is governed by fundamental chemical principles, primarily bond strength and the mechanism of the reaction being performed.
The Decisive Role of Bond Dissociation Energy (BDE)
The energy required to break a chemical bond homolytically is known as the bond dissociation energy (BDE). In the context of aryl halides, there is a clear and predictable trend: the C-I bond is significantly weaker than the C-Br bond.[3][4]
This disparity in bond strength is the primary reason for the observed reactivity difference in many transformations, especially those involving the cleavage of the carbon-halogen bond in a rate-determining step.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies in Aryl Halides
| Bond Type | Typical BDE (kJ/mol) | Relative Strength |
| Ar-I | ~285 | Weakest |
| Ar-Br | ~327 | Intermediate |
| Ar-Cl | ~397 | Strong |
| Ar-F | ~485 | Strongest |
| Data compiled from various sources.[3][5] |
The Mechanism of Palladium-Catalyzed Cross-Coupling
In foundational reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6][7] This step involves the cleavage of the C-X bond and is frequently the rate- and selectivity-determining step of the entire cycle.[8][9]
Given that the C-I bond is weaker and more easily broken than the C-Br bond, it undergoes oxidative addition to the Pd(0) center at a much faster rate.[10][11] This establishes a clear reactivity hierarchy for aryl halides in cross-coupling reactions: Ar-I > Ar-Br > Ar-Cl >> Ar-F .[6][11] The presence of the electron-withdrawing nitro group in this compound further activates both halogen positions towards oxidative addition, but the inherent superiority of iodide as a leaving group remains the dominant factor.[12][13]
Caption: Preferential C-I bond cleavage in the catalytic cycle.
Field-Proven Protocol: Selective Sonogashira Coupling
This protocol provides a reliable method for the selective functionalization of the C-I bond in this compound, leaving the C-Br bond available for subsequent transformations.
Experimental Workflow
Caption: Experimental workflow for selective Sonogashira coupling.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add degassed anhydrous tetrahydrofuran (THF, 5 mL) and degassed triethylamine (Et₃N, 3.0 mmol, 3.0 equiv) via syringe. Finally, add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 equiv) dropwise.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS, observing the consumption of the starting material. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-alkynylated product.
Conclusion and Outlook
The C-I and C-Br bonds in this compound exhibit a highly predictable and exploitable difference in reactivity.
-
In Palladium-Catalyzed Cross-Coupling: The C-I bond is overwhelmingly more reactive due to its lower bond dissociation energy, which facilitates a faster rate of oxidative addition. This allows for exceptional chemoselectivity, enabling the functionalization of the C-I position while leaving the C-Br bond intact for subsequent transformations.
-
In Nucleophilic Aromatic Substitution: While both positions are activated by the ortho-nitro group, the reaction outcome is less straightforward and more dependent on the specific nucleophile and reaction conditions, with the inherent leaving group ability and steric factors playing a complex role.
For synthetic chemists, this differential reactivity is a powerful tool. It transforms a simple aromatic starting material into a versatile platform for building molecular complexity in a controlled, stepwise manner, which is an invaluable strategy in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
References
- Amatore, C., Jutand, A., & Suarez, A. (1993). Rates and Mechanism of the Oxidative Addition of Phenyl Iodide to a Palladium(0) Complex Generated in Situ. Journal of the American Chemical Society.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Hartwig, J. F. (2010).
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Indispensable Role of 1-Bromo-2-iodo-3-nitrobenzene in Modern Organic Synthesis.
- Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution.
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A Comparative Guide to the Reactivity of 1-Bromo-3-iodo-2-nitrobenzene and 1,3-dibromo-2-nitrobenzene in Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the precise and selective functionalization of aromatic scaffolds is paramount. Dihaloarenes serve as exceptionally versatile building blocks, offering two reactive handles for sequential chemical transformations. This guide provides an in-depth comparative analysis of two such substrates: 1-Bromo-3-iodo-2-nitrobenzene and 1,3-dibromo-2-nitrobenzene. While structurally similar, the presence of two different halogens in the former versus two identical halogens in the latter creates a profound difference in their reactivity and synthetic utility.
This document moves beyond a simple recitation of facts to explore the fundamental principles governing their differential reactivity in palladium-catalyzed cross-coupling reactions. We will dissect the causality behind experimental choices, provide validated protocols, and offer field-proven insights to guide researchers in harnessing the unique synthetic potential of each molecule.
Fundamental Principles of Reactivity
The selective functionalization of a dihaloarene hinges on the ability to discriminate between the two carbon-halogen (C-X) bonds. This selectivity is primarily dictated by the relative bond strengths and the kinetics of the rate-determining step in most cross-coupling catalytic cycles: the oxidative addition.
The Decisive Role of Carbon-Halogen Bond Strength
The foundational difference in reactivity between an aryl iodide and an aryl bromide lies in their respective bond dissociation energies (BDE). The C-I bond is significantly weaker and more polarizable than the C-Br bond.[1][2][3]
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) |
| Aryl C-I | ~213 |
| Aryl C-Br | ~285 |
| Aryl C-Cl | ~327 |
| Aryl C-F | ~485 |
| (Note: Exact values can vary slightly based on the specific molecular environment, but the trend is constant.[2]) |
This disparity is the cornerstone of chemoselectivity. A lower BDE translates to a lower activation energy for bond cleavage, making the C-I bond inherently more reactive.[4][5]
Oxidative Addition: The Rate-Determining Step
In the catalytic cycle of common palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig amination, the first and often rate-limiting step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[6][7][8][9][10] The facility of this step directly correlates with the C-X bond strength, leading to a well-established reactivity trend:
Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl [11][12][13]
This predictable reactivity hierarchy is the primary tool chemists use to achieve selective functionalization in polyhalogenated aromatic compounds.[14][15]
The Influence of the Nitro Group
The 2-nitro group in both substrates is not a passive spectator. As a potent electron-withdrawing group, it significantly influences the electronic character of the aromatic ring through both inductive and resonance effects.[16][17] This electron deficiency makes the aryl halide more electrophilic, which generally accelerates the rate of oxidative addition for both C-X bonds compared to a non-nitrated analogue.[18] In the case of 1,3-dibromo-2-nitrobenzene, the nitro group's electronic influence creates a subtle differentiation between the two identical bromine atoms, a point we will explore in the next section.
Comparative Reactivity Analysis
This compound: A Chemist's scalpel
The presence of both iodine and bromine on the same ring makes this substrate an ideal candidate for predictable and highly selective sequential cross-coupling.[19][20]
-
Primary Reactive Site: The C-I bond at the 3-position is the point of initial reactivity. Due to its significantly lower bond dissociation energy, it will undergo oxidative addition with a palladium(0) catalyst under much milder conditions than the C-Br bond.[15]
-
Achieving Selectivity: High chemoselectivity is readily achieved by controlling the reaction temperature. Many cross-coupling reactions at the C-I position can be performed at room temperature or with gentle heating, leaving the more robust C-Br bond untouched for a subsequent, more forcing reaction.[11][13] This allows for the clean, stepwise introduction of two different functionalities.
The logical workflow for exploiting this differential reactivity is straightforward and reliable.
Caption: Workflow for selective sequential cross-coupling.
1,3-dibromo-2-nitrobenzene: A Test of Optimization
Here, the challenge is to differentiate between two chemically identical leaving groups. While more difficult, selective mono-functionalization is not impossible and relies on subtle electronic differences and rigorous control of reaction conditions.[21][18][22][23]
-
Electronic Differentiation: The two bromine atoms are electronically inequivalent. The C-Br bond at the 1-position is ortho to the electron-withdrawing nitro group, while the C-Br bond at the 3-position is meta. Oxidative addition is generally favored at the more electron-deficient position, which in this case is the C1-Br bond.[24]
-
Achieving Selectivity: Unlike the clear-cut case of the iodo-bromo analogue, selectivity is a matter of kinetics and reaction control rather than inherent thermodynamics. To favor mono-substitution at the more reactive C1 position, one must carefully control:
-
Stoichiometry: Using only 1.0-1.1 equivalents of the coupling partner is crucial.
-
Reaction Time: The reaction must be stopped once the starting material is consumed to prevent the slower di-substitution.
-
Catalyst System: The choice of ligand can influence the steric and electronic environment around the palladium center, sometimes enhancing selectivity.[25]
-
Achieving high yields of the mono-substituted product without contamination from the di-substituted byproduct often requires significant optimization.
Experimental Data & Protocols
The following table summarizes expected outcomes for selective mono-functionalization in common cross-coupling reactions.
| Substrate | Reaction | Coupling Partner | Typical Conditions | Expected Outcome & Causality |
| This compound | Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Room Temp, 4h | High selectivity (>95%) for C-I coupling. The large energy gap between C-I and C-Br bond activation ensures the reaction proceeds exclusively at the iodo position under mild conditions.[11][13] |
| This compound | Suzuki | Arylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 60 °C, 6h | High selectivity (>90%) for C-I coupling. The chosen temperature is sufficient to activate the C-I bond efficiently while remaining below the threshold for significant C-Br activation. |
| 1,3-dibromo-2-nitrobenzene | Suzuki | Arylboronic Acid (1.1 eq) | Pd₂(dba)₃, RuPhos, K₂CO₃, Dioxane, 100 °C, 12h | Moderate to good selectivity. Mono-substitution is favored kinetically at the more activated C1-Br bond. Requires careful monitoring to prevent di-substitution. Yields of mono-product can be variable (40-70%).[21][18] |
| 1,3-dibromo-2-nitrobenzene | Buchwald-Hartwig | Secondary Amine (1.2 eq) | Pd(OAc)₂, BrettPhos, NaOtBu, Toluene, 110 °C, 18h | Challenging selectivity. C-N bond formation often requires higher temperatures, increasing the likelihood of di-amination. Precise control of stoichiometry is critical. |
Detailed Experimental Protocol: Selective Sonogashira Coupling of this compound
This protocol is designed to validate the principle of high chemoselectivity by targeting the C-I bond under mild, copper-cocatalyzed conditions.
Objective: To synthesize 1-bromo-3-(phenylethynyl)-2-nitrobenzene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide [CuI] (4 mol%)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (e.g., 373 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise while stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material.
-
Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues.
-
Wash the organic layer with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Justification of Choices: The use of room temperature is the key to selectivity, as it provides insufficient thermal energy to activate the stronger C-Br bond.[11][13] The Pd/Cu co-catalyst system is a classic and efficient choice for Sonogashira couplings.[26][27]
Detailed Experimental Protocol: Selective Mono-Arylation (Suzuki) of 1,3-dibromo-2-nitrobenzene
This protocol provides a starting point for the more challenging selective mono-arylation, emphasizing stoichiometric control.
Objective: To synthesize 1-bromo-3-(4-methoxyphenyl)-2-nitrobenzene.
Materials:
-
1,3-dibromo-2-nitrobenzene (1.0 eq)
-
4-Methoxyphenylboronic acid (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous 1,4-Dioxane and Water (5:1 ratio)
Procedure:
-
In a glovebox or under an inert atmosphere, add 1,3-dibromo-2-nitrobenzene (281 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol) to an oven-dried Schlenk tube.
-
Add a degassed 5:1 mixture of dioxane and water (6 mL total) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12 hours.
-
Monitor the reaction closely. It is critical to stop the reaction upon full consumption of the starting material to minimize the formation of the di-arylated byproduct.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify via column chromatography. Expect to isolate the desired mono-arylated product along with some di-arylated byproduct and potentially recovered starting material if the reaction is stopped early.
Justification of Choices: Using a slight excess (1.1 eq) of the boronic acid ensures the reaction can proceed to completion while minimizing the amount available for a second coupling.[21] Bulky, electron-rich phosphine ligands like SPhos are often effective for cross-coupling of electron-deficient aryl bromides.[18]
Mechanistic Visualizations
Understanding the catalytic cycle reinforces why the oxidative addition step is so critical for selectivity.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Conclusion
For researchers and drug development professionals, the choice between this compound and 1,3-dibromo-2-nitrobenzene is a strategic one.
-
This compound offers unparalleled control and predictability for sequential functionalization. Its built-in reactivity differential between the C-I and C-Br bonds allows for clean, stepwise synthesis with minimal optimization, making it the superior choice for complex molecule construction where reliability is key.
-
1,3-dibromo-2-nitrobenzene is a more economical but challenging substrate. While selective mono-functionalization is achievable, it is governed by kinetic control and requires careful optimization of reaction conditions. It is a viable option when the desired synthetic route can tolerate lower yields of the mono-substituted intermediate or when the two introduced groups are identical.
Ultimately, a thorough understanding of the fundamental principles of C-X bond reactivity empowers the synthetic chemist to make informed decisions, transforming these versatile building blocks into valuable and complex molecular architectures.
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- Wikipedia.
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- PubMed Central.
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- BenchChem. Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene. URL
- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 1-Bromo-2-iodo-3-nitrobenzene in Modern Organic Synthesis. URL
- BenchChem. Technical Support Center: Optimizing Cross-Coupling Reactions with 9-Bromo-10-iodoanthracene. URL
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- National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. URL
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. URL
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- Pendidikan Kimia.
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- BenchChem. An In-depth Technical Guide to 1,3-Dibromo-5-nitrobenzene for Researchers and Drug Development Professionals. URL
- Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? URL
- ResearchGate. Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with... URL
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A Senior Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of 1-Bromo-3-iodo-2-nitrobenzene
The strategic functionalization of polyhalogenated aromatic compounds is a foundational element of modern organic synthesis, critical to the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among these synthons, 1-Bromo-3-iodo-2-nitrobenzene stands out as a particularly versatile building block. Its structure is engineered for selective, sequential transformations, featuring two distinct reactive sites—a carbon-iodine (C-I) bond and a carbon-bromine (C-Br) bond—activated by an electron-withdrawing nitro group.
The key to unlocking the synthetic potential of this molecule lies in exploiting the differential reactivity of its carbon-halogen bonds. The C-I bond is inherently weaker and thus more susceptible to oxidative addition by a low-valent metal center, the crucial first step in most cross-coupling catalytic cycles.[2][3] This reactivity gradient (C-I > C-Br) allows for precise, regioselective coupling at the iodine-bearing position under carefully controlled conditions, leaving the C-Br bond available for subsequent functionalization.
This guide provides a comparative analysis of catalytic systems for the most pertinent coupling reactions of this compound. We will delve into the nuances of catalyst and ligand choice, reaction conditions, and their impact on yield and selectivity, providing field-proven insights and actionable experimental protocols for researchers and drug development professionals.
Comparative Performance of Catalytic Systems
The success of any cross-coupling strategy hinges on the judicious selection of the catalyst, ligands, base, and solvent. This choice is not merely empirical; it is governed by the fundamental principles of organometallic chemistry. The goal is to identify a system that is active enough to cleave the C-I bond efficiently but not so reactive that it indiscriminately cleaves the more robust C-Br bond, thereby compromising selectivity.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl and vinyl-aryl structures.[4] For a substrate like this compound, the challenge is to achieve high-yield mono-arylation at the C-3 position. The catalyst's performance is profoundly influenced by the nature of the supporting ligand. Bulky, electron-rich phosphine ligands are often essential, as they stabilize the monoligated Pd(0) species, accelerate the rate-determining oxidative addition, and promote the final reductive elimination step.[5]
Table 1: Comparative Performance of Palladium Catalysts in Selective Suzuki-Miyaura Coupling
| Catalyst System (Precursor/Ligand) | Typical Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Key Insights & Rationale |
| Pd(OAc)₂ / SPhos | 1-2 | K₃PO₄ | 1,4-Dioxane | 100 | 4-8 | >95 | The Pd(OAc)₂/SPhos system is a highly active, state-of-the-art catalyst. SPhos, a bulky biarylphosphine ligand, promotes high catalytic turnover and is effective for challenging substrates.[5] |
| Pd(PPh₃)₄ | 3-5 | K₂CO₃ | Toluene/H₂O | 80-90 | 12-18 | 85-90 | A classic, reliable catalyst. While effective, it often requires higher loadings and longer reaction times compared to modern systems. The use of PPh₃ can sometimes lead to lower selectivity with dihaloarenes.[5][6] |
| PdCl₂(dppf) | 2-3 | Cs₂CO₃ | DMF | 90 | 10-12 | ~95 | This catalyst is known for its robustness and broad functional group tolerance. The dppf ligand provides a good balance of steric bulk and electronic properties, making it highly effective and selective.[3] |
| PEPPSI-IPr | 1-2 | Cs₂CO₃ | t-AmylOH | 100 | 2-4 | >98 | N-Heterocyclic Carbene (NHC) based catalysts like PEPPSI-IPr offer exceptional thermal stability and high activity, often leading to very high yields in shorter reaction times.[5] They are particularly suitable for large-scale synthesis. |
Sonogashira Coupling: Accessing Aryl-Alkynes
The Sonogashira coupling provides a direct route to C(sp²)–C(sp) bonds, creating conjugated aryl-alkyne systems that are prevalent in materials science and as precursors in pharmaceutical synthesis.[7] The classic Sonogashira reaction employs a dual catalytic system, with a palladium complex activating the aryl halide and a copper(I) salt activating the terminal alkyne.[8][9] However, copper-free variants have gained prominence to avoid issues related to the homocoupling of alkynes and to simplify purification.[10][11]
Table 2: Comparative Performance of Catalysts in Selective Sonogashira Coupling
| Catalyst System | Co-Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Key Insights & Rationale |
| Pd(PPh₃)₄ | CuI (5 mol%) | Et₃N | THF | 50-65 | 4-6 | >90 | The traditional Sonogashira system. The copper co-catalyst is crucial for the deprotonation and transmetalation of the alkyne, allowing for milder reaction conditions.[3][8] |
| PdCl₂(PPh₃)₂ | CuI (5 mol%) | Et₃N / DMF | DMF | 70 | 3-5 | >92 | A more air-stable Pd(II) precatalyst that is reduced in situ. It performs similarly to Pd(PPh₃)₄ but can be easier to handle.[8] |
| Pd(OAc)₂ | None | DABCO | DMF | 80 | 6-8 | ~90 | An effective copper-free protocol. The absence of copper prevents the formation of diyne byproducts. A stronger organic base like DABCO is often required to facilitate the reaction.[11] |
| [DTBNpP]Pd(crotyl)Cl | None | Cs₂CO₃ | Dioxane | RT - 50 | 8-12 | >95 | This air-stable, monoligated precatalyst is highly efficient for copper-free Sonogashira couplings even at room temperature, showcasing the power of modern catalyst design.[10] |
Intramolecular Cyclization: A Gateway to Carbazoles
The this compound scaffold is primed for the synthesis of carbazoles, a heterocyclic motif found in numerous bioactive natural products and pharmaceuticals.[12] A common strategy involves an initial intermolecular coupling at one of the halide positions (typically iodine) to introduce a nitrogen-containing group, followed by an intramolecular C-H activation or C-N bond formation to construct the central pyrrole ring.
Table 3: Comparative Performance of Catalysts in Carbazole Synthesis
| Reaction Strategy | Catalyst System | Conditions | Approx. Yield (%) | Key Insights & Rationale |
| Tandem Amination/Direct Arylation | Pd(OAc)₂, P(o-tol)₃ | 1. Amination (NaOtBu, Toluene) 2. Intramolecular C-H activation | 70-85 | A powerful palladium-catalyzed sequence that first forms a diarylamine intermediate, which then undergoes an intramolecular cyclization to furnish the carbazole core.[13] |
| Double Cu-Catalyzed C-N Coupling | CuI, L-proline | K₂CO₃, DMSO, 110 °C | 75-90 | Copper-catalyzed Ullmann-type couplings are a classic and effective method for constructing the carbazole skeleton from dihaloarenes and amines, though they often require higher temperatures.[13] |
| Rhodium-Catalyzed C-H Amination | Rh₂(OAc)₄ | Dioxane, 80 °C | 80-95 | Rhodium catalysts can effectively generate a nitrene intermediate from a precursor (like an azide or sulfilimine derived from the initial aniline coupling), which then undergoes intramolecular C-H insertion to form the carbazole.[13][14] |
| Transition-Metal-Free Annulation | DBU or other strong base | DMSO, RT | 75-90 | Innovative methods have been developed that avoid transition metals entirely, often proceeding through a base-mediated condensation of an enolate with the nitro group, followed by cyclization and aromatization.[12] |
Visualizing the Synthetic Strategy
A logical workflow is essential for efficiently developing and optimizing a selective cross-coupling reaction. The following diagrams illustrate the decision-making process and the underlying catalytic mechanism.
Caption: Logical workflow for catalyst screening and optimization.
Caption: Selective Suzuki-Miyaura catalytic cycle at the C-I bond.
Field-Proven Experimental Protocols
Reproducibility is the hallmark of sound science. The following protocols provide detailed, step-by-step methodologies for conducting selective cross-coupling reactions on this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is adapted from robust procedures utilizing modern catalyst systems.[3][5]
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of argon, add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C in a pre-heated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solvent under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the desired 3-aryl-1-bromo-2-nitrobenzene product.
Protocol 2: Selective Copper-Free Sonogashira Coupling at the C-I Position
This protocol is based on efficient copper-free methods that minimize side reactions.[11][15]
-
Reaction Setup: In an oven-dried Schlenk tube, dissolve this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) in 5 mL of degassed DMF.
-
Inert Atmosphere: Bubble argon through the solution for 15-20 minutes to ensure it is thoroughly degassed.
-
Catalyst and Base Addition: Under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 3.0 mmol, 3.0 equiv).
-
Reaction Execution: Seal the tube and heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS (typically 6-8 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the palladium black, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, wash with aqueous ammonium chloride and brine, dry over anhydrous MgSO₄, concentrate, and purify by flash chromatography to obtain the 3-alkynyl-1-bromo-2-nitrobenzene product.
Conclusion
The selective functionalization of this compound is a testament to the power and precision of modern transition-metal catalysis. For Suzuki-Miyaura couplings, palladium systems employing bulky, electron-rich biarylphosphine ligands like SPhos or stable NHC ligands like IPr offer superior activity and selectivity. In Sonogashira couplings, modern copper-free protocols provide a reliable and clean alternative to classic conditions. Furthermore, the strategic application of palladium, copper, or rhodium catalysts enables elegant intramolecular cyclizations to construct valuable carbazole frameworks.
The choice of catalyst is not a one-size-fits-all decision. It must be tailored to the specific transformation desired. By understanding the underlying mechanistic principles and leveraging the comparative data presented, researchers can design more efficient, selective, and robust synthetic routes, accelerating the discovery and development of next-generation molecules.
References
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- Pérez-Ramírez, J., et al. (2018). A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling. Nature Nanotechnology, 13, 825-831.
- Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 856.
- Soheili, A., et al. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 16(5), 1358-1361.
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- Leadbeater, N. E., et al. (2013). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Catalysis, 3(7), 1531-1542.
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- Evano, G., & Thivierge, C. (2011). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 111(3), 1541-1591.
- Reddy, G. S., et al. (2014). Construction of highly functionalized carbazoles via condensation of an enolate to a nitro group. Organic & Biomolecular Chemistry, 12(42), 8496-8500.
- Hu, J., et al. (2010). Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intramolecular Cyclization, and Homocoupling Reactions. The Journal of Organic Chemistry, 75(16), 5777-5780.
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- BenchChem. (n.d.). A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene.
- Wang, X., et al. (2018). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Angewandte Chemie International Edition, 57(31), 9789-9793.
- Organic Chemistry Portal. (2004). Copper-Catalyzed Synthesis of 1,3-Enynes.
- Kim, J. H., et al. (2013). Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry, 11(31), 5121-5125.
- The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- ChemRxiv. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
- MDPI. (2021). Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds.
- BenchChem. (n.d.). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- Ciriminna, R., & Pagliaro, M. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. ChemCatChem, 4(5), 614-619.
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A Senior Application Scientist's Guide to the Structural Validation of 1-Bromo-3-iodo-2-nitrobenzene Derivatives
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible research. 1-Bromo-3-iodo-2-nitrobenzene and its derivatives are valuable building blocks in medicinal chemistry and materials science, where precise molecular architecture is paramount for desired biological activity or material properties.[1][2] This guide provides an in-depth comparison of analytical techniques for the structural validation of this class of compounds, grounded in scientific principles and practical expertise. We will explore not just the "how" but the "why" behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
The Imperative of Unambiguous Structural Validation
The substitution pattern of the benzene ring in this compound presents a significant challenge in its synthesis and characterization. Plausible synthetic routes can often lead to a mixture of isomers, each with distinct physical and chemical properties. For instance, electrophilic aromatic substitution reactions on substituted benzenes are governed by the directing effects of the existing substituents, which can sometimes result in a lack of complete regioselectivity.[3] Therefore, a multi-faceted analytical approach is not just recommended but essential to unequivocally confirm the desired 1,2,3-substitution pattern and rule out other possibilities.
Comparative Analysis of Key Analytical Techniques
A suite of analytical techniques is at the disposal of the modern chemist for structural elucidation. However, each technique offers a unique perspective on the molecule's identity. The following table provides a comparative overview of the most pertinent methods for validating the structure of this compound derivatives.
| Technique | Principle | Information Obtained | Sample Requirements | Strengths | Weaknesses |
| ¹H & ¹³C NMR Spectroscopy | Nuclear Magnetic Resonance | Detailed molecular structure, connectivity, and electronic environment of protons and carbons. | 5-25 mg dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). | Provides unambiguous structural information and allows for the identification of isomers. Non-destructive. | Relatively low sensitivity compared to mass spectrometry. Complex spectra for mixtures. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio measurement | Molecular weight and fragmentation patterns, which provide clues about the molecular structure. | Microgram to nanogram quantities, solid or liquid. | High sensitivity, provides molecular weight confirmation. | Isomers often have identical molecular weights and may show similar fragmentation, making unambiguous identification difficult without chromatography coupling. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. | A suitable single crystal. | The "gold standard" for absolute structure determination. | Growing a high-quality single crystal can be challenging or impossible for many compounds. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations | Presence of functional groups (e.g., C-NO₂, C-Br, C-I, aromatic C-H). | Milligram quantities, solid, liquid, or gas. | Fast, simple, and provides a "fingerprint" of the functional groups present. | Provides limited information about the overall molecular structure and substitution pattern. |
In-Depth Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise substitution pattern of this compound. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of the substituents.
Predicting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield. The relative positions of the bromine and iodine atoms will also influence the chemical shifts. Based on the analysis of similar compounds, a predicted ¹H NMR spectrum would exhibit a triplet and two doublets, or a more complex pattern of three multiplets, depending on the coupling constants.
A ¹H NMR spectrum of the closely related 1-bromo-2-iodo-3-nitrobenzene (CAS 32337-96-5) is available and serves as an excellent reference.[4] For comparison, the ¹H NMR spectra of 1-bromo-2-nitrobenzene and 1-iodo-2-nitrobenzene show characteristic patterns for ortho-substituted benzenes.[5][6]
The Power of 2D NMR: HSQC and HMBC
To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of carbon signals based on the known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular skeleton and confirming the substitution pattern by observing long-range couplings between the aromatic protons and the substituted carbon atoms.
The following diagram illustrates the logical workflow for NMR-based structural validation:
Experimental Protocol: NMR Sample Preparation and Analysis
Objective: To acquire high-quality 1D and 2D NMR spectra for the structural elucidation of a this compound derivative.
Materials:
-
This compound derivative (5-10 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tube
-
Pasteur pipette and cotton wool
Procedure:
-
Sample Dissolution: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently agitate the vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a phase-sensitive HSQC spectrum.
-
Acquire an HMBC spectrum.
-
Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry provides complementary information to NMR by confirming the molecular weight of the compound and offering insights into its structure through fragmentation patterns.
The expected molecular ion peak for this compound (C₆H₃BrINO₂) would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The mass of the most abundant isotopologues would be approximately 327 g/mol .
Expected Fragmentation Pathways:
-
Loss of the nitro group (-NO₂)
-
Cleavage of the carbon-halogen bonds (C-I and C-Br)
-
Sequential loss of fragments from the benzene ring
X-ray Crystallography: The Definitive Answer
For an unambiguous and definitive structural proof, single-crystal X-ray diffraction is the ultimate technique. It provides a precise 3D map of the atoms in the crystal lattice. While obtaining suitable crystals can be a bottleneck, the resulting data is unparalleled in its detail. The crystal structure of the related compound 1,3-dibromo-2-iodo-5-nitrobenzene has been reported, revealing insights into intermolecular halogen bonding which can influence the solid-state packing.[7]
A Self-Validating Approach to Structural Confirmation
The trustworthiness of a structural assignment relies on the convergence of data from multiple, independent analytical techniques. The following diagram illustrates a logical flow for a self-validating structural analysis:
References
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A Researcher's Guide to Confirming Regioselectivity in Reactions of 1-Bromo-3-iodo-2-nitrobenzene Using NMR Analysis
For chemists engaged in the synthesis of novel therapeutics and functional materials, 1-bromo-3-iodo-2-nitrobenzene is a uniquely versatile scaffold. Its trifecta of functional groups—a nitro group and two distinct halogens—offers a rich platform for sequential, regioselective transformations. However, the very versatility of this starting material presents a critical challenge: unambiguously confirming the regiochemical outcome of a reaction. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques, offering a robust, self-validating workflow to definitively assign the structure of products derived from this important building block.
The Foundation: Understanding Regioselectivity
The reactivity of this compound is governed by a combination of electronic and steric effects. The potent electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but powerfully activates it for Nucleophilic Aromatic Substitution (SNAr) .[1][2] This activation is most pronounced at the ortho and para positions relative to the nitro group. In this specific molecule, both the iodine and bromine atoms are ortho to the nitro group.
In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the regioselectivity is primarily dictated by the differential reactivity of the carbon-halogen bonds. The C-I bond is weaker and more readily undergoes oxidative addition to the palladium catalyst than the C-Br bond, making it the preferred site for initial coupling.[3]
Given these competing factors, any reaction has the potential to yield a mixture of regioisomers. Relying on a single analytical technique is insufficient; a multi-faceted NMR approach is essential for conclusive structural elucidation.
The Analytical Workflow: A Multi-Technique NMR Approach
A systematic NMR analysis, progressing from simple 1D experiments to more informative 2D correlations, provides a self-validating system for structure confirmation.
Step 1: Foundational Analysis with ¹H and ¹³C NMR
¹H NMR Spectroscopy provides the initial, crucial glimpse into the product's structure. The chemical shifts and coupling constants of the remaining aromatic protons are highly diagnostic.[4]
-
Chemical Shift: The electron-withdrawing nitro group deshields adjacent protons, shifting their signals downfield (to higher ppm values).[5][6]
-
Coupling Constants (J-values): The magnitude of the J-coupling between adjacent protons reveals their relationship on the ring.
-
ortho-coupling (³JHH): ~7-9 Hz
-
meta-coupling (⁴JHH): ~2-3 Hz
-
para-coupling (⁵JHH): ~0-1 Hz[7]
-
¹³C NMR Spectroscopy complements the proton data by revealing the electronic environment of each carbon atom. Carbons directly attached to electronegative atoms (like halogens or the nitro group) or the newly introduced substituent will exhibit distinct chemical shifts.[8]
Experimental Protocol: 1D NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Acquire a ¹H NMR spectrum on a spectrometer (400 MHz or higher recommended for better resolution). Following this, acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Step 2: Unambiguous Assignment with 2D NMR
While 1D NMR provides strong clues, 2D NMR experiments are the definitive tools for confirming connectivity and, therefore, regiochemistry.[9] These experiments correlate signals from different nuclei, painting a clear picture of the molecular structure.
COSY (Correlation Spectroscopy): Mapping Proton Networks
The COSY experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[10] In the context of our product, it will show a cross-peak between the remaining adjacent protons on the aromatic ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment is a powerful tool that correlates each proton signal with the signal of the carbon atom it is directly attached to.[11][12] This allows for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Experiment
The HMBC experiment is often the key to distinguishing between regioisomers. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[10] By observing long-range correlations from the protons of a newly introduced substituent to specific carbons on the aromatic ring, one can definitively establish the point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations
The NOESY experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[11] This is particularly useful for confirming the regiochemistry by observing a cross-peak between a proton on the new substituent and a nearby proton on the aromatic ring.
Case Study: Suzuki Coupling of this compound
Let's consider a hypothetical Suzuki coupling reaction with phenylboronic acid. The reaction can potentially yield two products: 2-bromo-6-iodo-1-nitro-biphenyl (Product A) , resulting from the expected C-I activation, or 2-iodo-6-bromo-1-nitro-biphenyl (Product B) , from the less favorable C-Br activation.
Workflow for Distinguishing Product A from Product B:
Data Interpretation
The key to distinguishing the isomers lies in the HMBC correlations from the protons of the newly introduced phenyl group to the quaternary (non-protonated) carbons of the original nitrobenzene ring.
Table 1: Predicted Diagnostic NMR Data for Hypothetical Products A and B
| Feature | Product A (C-I Coupling) | Product B (C-Br Coupling) | Rationale |
| ¹H NMR | Three aromatic protons on the nitrobenzene core. | Three aromatic protons on the nitrobenzene core. | Similar splitting patterns expected, but chemical shifts will differ slightly due to the different neighboring halogen. |
| Key HMBC Correlation | Protons on the new phenyl ring will show a ³JCH correlation to the carbon bearing the bromine (C-Br) . | Protons on the new phenyl ring will show a ³JCH correlation to the carbon bearing the iodine (C-I) . | This is the definitive correlation that establishes the point of attachment. |
| Key NOESY Correlation | ortho-protons of the new phenyl ring will show a NOE to the proton at C4 of the nitrobenzene ring. | ortho-protons of the new phenyl ring will show a NOE to the proton at C4 of the nitrobenzene ring. | While useful for confirming proximity, this may not distinguish the isomers as effectively as HMBC. |
Conclusion
The structural confirmation of reaction products from this compound is a critical step in ensuring the integrity of synthetic work in drug discovery and materials science. While ¹H and ¹³C NMR provide essential preliminary data, they are often insufficient for unambiguous regiochemical assignment. A systematic workflow employing 2D NMR techniques, particularly the HMBC experiment, is the gold standard. This comprehensive approach provides a self-validating system, ensuring that researchers can proceed with confidence in the structural identity of their compounds.
References
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.
- StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- StackExchange. (2017). Determining the coupling on a substituted benzene ring.
- Wiley Online Library. (n.d.). The effect of substituents on geminal proton–proton coupling constants.
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- Varian. (n.d.). 2D NMR FOR THE CHEMIST.
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A Comparative Guide to Suzuki and Stille Cross-Coupling Reactions for the Selective Functionalization of 1-Bromo-3-iodo-2-nitrobenzene
For researchers engaged in the synthesis of complex molecular architectures, particularly in the fields of pharmaceuticals and materials science, the ability to selectively functionalize polyhalogenated aromatic compounds is a cornerstone of synthetic strategy. The compound 1-bromo-3-iodo-2-nitrobenzene stands as a valuable and versatile building block, featuring two distinct halogen atoms that offer a gateway for sequential, site-selective cross-coupling reactions. The strategic placement of an electron-withdrawing nitro group further modulates the reactivity of the aromatic ring, making the choice of coupling methodology a critical parameter for achieving high-yield, selective transformations.
This guide provides an in-depth, objective comparison of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura and the Stille couplings—for the selective functionalization of this compound. We will delve into the mechanistic underpinnings that dictate selectivity, present comparative experimental data, and provide detailed, field-proven protocols to guide your synthetic endeavors.
The Decisive Factor: Chemoselectivity in Dihaloarenes
The key to selectively functionalizing this compound lies in the differential reactivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to a Pd(0) complex. The energy of the C-X bond is the primary determinant of the rate of this step, with bond dissociation energies following the trend C-I < C-Br < C-Cl.[1][2] Consequently, the weaker C-I bond undergoes oxidative addition much more readily than the more robust C-Br bond. This intrinsic reactivity difference allows for highly chemoselective coupling at the iodine-bearing carbon under carefully controlled conditions, leaving the bromine atom intact for subsequent transformations.[1]
The presence of the electron-withdrawing nitro group ortho to the iodine and meta to the bromine further activates the C-I bond towards nucleophilic attack-like oxidative addition, enhancing the inherent selectivity.
Mechanistic Overview: Suzuki vs. Stille Reactions
Both the Suzuki and Stille reactions follow a similar catalytic cycle, but differ fundamentally in the nature of the organometallic nucleophile used to deliver the desired organic fragment to the palladium center.
The Suzuki-Miyaura Coupling
The Suzuki reaction employs an organoboron reagent, typically a boronic acid or a boronate ester, as the nucleophilic partner.[3] A critical feature of the Suzuki coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex which facilitates the transmetalation step.[3]
dot
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
The Stille Coupling
The Stille reaction utilizes an organostannane (organotin) reagent.[4] A key advantage of the Stille coupling is that it typically does not require a base for activation, and the organostannane reagents are notable for their stability and high tolerance of a wide array of functional groups.[1][4] However, a significant drawback is the toxicity of organotin compounds and the often-challenging removal of tin-containing byproducts from the reaction mixture.[4]
dot
Caption: Generalized catalytic cycle for the Stille reaction.
Performance Comparison: Suzuki vs. Stille
The choice between Suzuki and Stille coupling often involves a trade-off between practical considerations and reaction performance. While direct comparative studies on this compound are scarce, we can extrapolate from data on analogous bromo-iodo-arenes and nitro-substituted haloarenes to provide a robust comparison. The following table summarizes the expected performance for the selective C-I coupling.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Typical Yield | 80-95% | 75-90% |
| Reaction Temp. | 80-110 °C | 80-110 °C |
| Catalyst Loading | 1-5 mol% Pd | 1-5 mol% Pd |
| Reagent Toxicity | Low (Boronic acids are generally non-toxic) | High (Organostannanes are toxic) |
| Byproduct Removal | Generally straightforward (water-soluble borates) | Challenging (lipophilic tin salts) |
| Functional Group Tol. | Good, but sensitive to strong bases | Excellent, very broad tolerance |
| Reagent Availability | Excellent, vast commercial availability of boronic acids | Good, but less diverse than boronic acids |
| Air/Moisture Stability | Boronic acids are generally stable solids | Organostannanes are stable to air and moisture |
Field-Proven Insights & Protocol Selection
dot
Caption: Decision workflow for selecting the appropriate cross-coupling method.
For most applications, the Suzuki-Miyaura coupling is the recommended first choice for the selective functionalization of this compound. The primary drivers for this recommendation are the low toxicity of the reagents, the ease of byproduct removal, and the vast commercial availability of diverse boronic acids.[3] These factors are particularly crucial in drug development and process chemistry where safety, environmental impact, and scalability are paramount.
The Stille coupling, however, remains a powerful and highly reliable alternative , particularly in cases where the substrate or coupling partner contains base-sensitive functional groups that might be compromised under Suzuki conditions.[4] Its excellent functional group tolerance can sometimes outweigh the significant disadvantages of tin toxicity and purification challenges, especially in complex, late-stage syntheses.
Experimental Protocols
The following are detailed, representative protocols for the selective mono-coupling at the C-I position of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling
Objective: To synthesize 3-bromo-2-nitro-1,1'-biphenyl derivatives via selective coupling at the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Toluene (Anhydrous, degassed)
-
Water (Degassed)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 v/v ratio) to the flask via cannula or syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-2-nitro-biphenyl derivative.
Protocol 2: Selective Stille Coupling
Objective: To synthesize 3-bromo-2-nitro-1,1'-biphenyl derivatives via selective coupling at the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Anhydrous Toluene or Dioxane (degassed)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add the organostannane reagent to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir under the inert atmosphere for 6-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: To remove tin byproducts, concentrate the reaction mixture and redissolve in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the solution with a saturated aqueous solution of potassium fluoride (KF). Stirring for 30-60 minutes will precipitate the tin fluoride salts, which can be removed by filtration through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
After filtration and concentration, purify the crude product by column chromatography on silica gel.
Conclusion
Both the Suzuki-Miyaura and Stille reactions are highly effective methods for the chemoselective functionalization of the C-I bond in this compound, consistently providing high yields of the mono-coupled product. The primary differentiating factors are not typically yield or selectivity, but rather the practical and safety considerations of the reagents involved.
The Suzuki reaction stands out as the more practical and environmentally benign option for most applications, benefiting from the low toxicity of boronic acids and straightforward purification. The Stille reaction, while burdened by the toxicity of its organotin reagents and more demanding purification, offers exceptional reliability and functional group tolerance, making it an invaluable tool for particularly sensitive or complex synthetic challenges. The ultimate choice will depend on the specific requirements of the synthesis, balancing the need for efficiency, safety, and substrate compatibility.
References
- Luo, Q.-L., Tan, J.-P., Li, Z.-F., Nan, W.-H., & Xiao, D.-R. (2021). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
- Powers, K. M., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
- The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
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A Strategic Guide to Orthogonal Halogen Reactivity in Dihalogenated Nitrobenzenes: A Comparative Analysis for Synthetic Chemists
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of aromatic rings is a cornerstone of molecular design and synthesis. Dihalogenated nitrobenzenes represent a particularly versatile class of building blocks, offering multiple points for diversification. However, harnessing their full potential requires a nuanced understanding of the orthogonal reactivity of the halogen substituents. This guide provides an in-depth comparison of the two primary modes of activation—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—offering field-proven insights and experimental data to inform strategic synthetic planning.
The Dichotomy of Halogen Reactivity: A Tale of Two Mechanisms
The presence of a strongly electron-withdrawing nitro group on a dihalogenated benzene ring creates a fascinating dichotomy in the reactivity of the attached halogens. This divergence is rooted in the distinct mechanisms of the two major reaction classes used to functionalize these systems.
Nucleophilic Aromatic Substitution (SNAr): This reaction is governed by the electrophilicity of the carbon atom bearing the halogen. The nitro group, particularly when positioned ortho or para to the halogen, powerfully withdraws electron density from the aromatic ring through both inductive and resonance effects. This creates a significant partial positive charge on the carbon atom attached to the halogen, making it highly susceptible to attack by nucleophiles.[1] The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as a key intermediate.
The rate-determining step in most SNAr reactions is the initial attack of the nucleophile.[2] Consequently, the reactivity of the halogens is dictated by their ability to activate the carbon to which they are attached. More electronegative halogens, like fluorine, exert a stronger inductive electron-withdrawing effect, making the ipso-carbon more electrophilic and accelerating the rate of nucleophilic attack. This leads to a reactivity order that is often counterintuitive to the leaving group ability observed in aliphatic systems: F > Cl > Br > I .[2][3][4]
Palladium-Catalyzed Cross-Coupling Reactions: In contrast, reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings are governed by a different set of principles. The key step dictating selectivity in these reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond.
The ease of C-X bond cleavage is inversely proportional to the bond dissociation energy. Weaker bonds undergo oxidative addition more readily. This results in a reactivity trend that is the reverse of that observed in SNAr: I > Br > Cl >> F .[5] This fundamental difference in reactivity provides the foundation for the orthogonal functionalization of dihalogenated nitrobenzenes.
Comparative Analysis of Halogen Reactivity: Experimental Insights
The following tables provide a comparative overview of the reactivity of different halogens in dihalogenated nitrobenzenes under representative SNAr and Suzuki-Miyaura cross-coupling conditions. The data, compiled from various sources, illustrates the principles of orthogonal reactivity.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dihalonitrobenzenes with a Generic Nucleophile (Nu)
| Substrate | Halogen at C4 (Activated by p-NO2) | Halogen at C2 (Activated by o-NO2) | Relative Reactivity (Approx.) | Typical Conditions |
| 2,4-Difluoronitrobenzene | F | F | Very High | K2CO3, Nucleophile, DMSO, rt to 50 °C |
| 2-Chloro-4-fluoronitrobenzene | F | Cl | High (Selective for F) | K2CO3, Nucleophile, DMSO, rt to 50 °C |
| 2,4-Dichloronitrobenzene | Cl | Cl | Moderate | NaOH, Nucleophile, EtOH/H2O, 80-100 °C |
| 2-Bromo-4-chloronitrobenzene | Cl | Br | Moderate (Selective for Cl) | NaOH, Nucleophile, EtOH/H2O, 80-100 °C |
| 2,4-Dibromonitrobenzene | Br | Br | Low | Harsher conditions may be needed |
Note: The higher reactivity of the halogen at the C4 position is due to the stronger resonance-destabilizing effect of the para-nitro group on the Meisenheimer complex compared to the ortho-nitro group.[1]
Table 2: Suzuki-Miyaura Cross-Coupling of 2,4-Dihalonitrobenzenes with Phenylboronic Acid
| Substrate | Halogen at C4 | Halogen at C2 | Relative Reactivity (Approx.) | Typical Conditions |
| 2-Bromo-4-iodonitrobenzene | I | Br | Very High (Selective for I) | Pd(PPh3)4, K2CO3, Toluene/H2O, 80 °C |
| 2,4-Dibromonitrobenzene | Br | Br | High | Pd(PPh3)4, K2CO3, Toluene/H2O, 90 °C |
| 2-Bromo-4-chloronitrobenzene | Cl | Br | Moderate (Selective for Br) | Pd(OAc)2, PPh3, K2CO3, Dioxane/H2O, 100 °C |
| 2,4-Dichloronitrobenzene | Cl | Cl | Low | More active catalyst/ligand needed |
Causality Behind Experimental Choices: A Deeper Dive
The choice of reaction conditions is paramount in achieving the desired selectivity. Here, we dissect the rationale behind typical experimental parameters.
For Nucleophilic Aromatic Substitution (SNAr):
-
Solvent: Polar aprotic solvents like DMSO and DMF are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.
-
Base: A base is often required to deprotonate a protic nucleophile (e.g., an alcohol or amine) or to neutralize any acid formed during the reaction. For less reactive substrates, a stronger base may be necessary.
-
Temperature: Reactions involving more reactive halogens like fluorine can often proceed at or near room temperature. Less reactive halogens like chlorine and bromine typically require heating to achieve a reasonable reaction rate.
For Palladium-Catalyzed Cross-Coupling:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and phosphine ligand is critical. Electron-rich and bulky phosphine ligands (e.g., P(t-Bu)3, SPhos, XPhos) generally promote the oxidative addition step and are effective for less reactive aryl chlorides.[6]
-
Base: A base (e.g., K2CO3, Cs2CO3, K3PO4) is essential for the transmetalation step in the Suzuki-Miyaura reaction. The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used in Suzuki couplings to dissolve both the organic and inorganic reagents.
Experimental Protocols: Harnessing Orthogonal Reactivity
The following protocols provide step-by-step methodologies for the selective functionalization of dihalogenated nitrobenzenes, illustrating the practical application of the principles discussed.
Protocol 1: Selective Nucleophilic Aromatic Substitution of Fluorine in 2-Chloro-4-fluoronitrobenzene
This protocol demonstrates the selective displacement of the more reactive fluorine atom in the presence of a chlorine atom.
Workflow Diagram:
Caption: Workflow for selective SNAr at the C-F position.
Step-by-Step Methodology:
-
To a round-bottom flask, add 2-chloro-4-fluoronitrobenzene (1.0 mmol, 1.0 equiv.), potassium carbonate (1.5 mmol, 1.5 equiv.), and dimethyl sulfoxide (DMSO, 5 mL).
-
Add the nucleophile (e.g., morpholine, 1.2 mmol, 1.2 equiv.) to the mixture.
-
Stir the reaction mixture at 50 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-substituted nitrobenzene.
Protocol 2: Selective Suzuki-Miyaura Coupling of Bromine in 2-Bromo-4-chloronitrobenzene
This protocol illustrates the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.
Workflow Diagram:
Caption: Workflow for selective Suzuki coupling at the C-Br position.
Step-by-Step Methodology:
-
In a Schlenk flask, combine 2-bromo-4-chloronitrobenzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.12 mmol, 12 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 2-aryl-4-chloronitrobenzene.[5]
Mechanistic Underpinnings of Orthogonal Reactivity
A clear understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing selective transformations.
SNAr Mechanism:
Caption: The two-step addition-elimination mechanism of SNAr.
The key to SNAr selectivity is the stability of the negatively charged Meisenheimer complex. Electron-withdrawing groups, especially at the ortho and para positions, delocalize the negative charge through resonance, stabilizing the intermediate and accelerating the reaction. The high electronegativity of fluorine provides the strongest inductive stabilization, making the C-F bond the most reactive in this context.
Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In the Suzuki-Miyaura reaction, the selectivity is determined in the oxidative addition step. The palladium(0) catalyst inserts into the carbon-halogen bond, and the rate of this step is dependent on the bond strength (C-I < C-Br < C-Cl < C-F). This allows for the selective reaction of iodo- and bromo-substituents in the presence of chloro- and fluoro-substituents.
Applications in Drug Development: The Case of Bosutinib
The principles of orthogonal halogen reactivity are not merely academic; they are actively employed in the synthesis of complex pharmaceuticals. A notable example is the synthesis of Bosutinib , a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
One of the key fragments in the synthesis of Bosutinib is 2,4-dichloro-5-methoxyaniline .[7][8] This intermediate is then coupled with a quinoline core. The presence of two chlorine atoms allows for differential reactivity. In the synthesis of Bosutinib, one of the chlorine atoms participates in a nucleophilic aromatic substitution reaction with an amine on the quinoline scaffold. While the specific synthesis of Bosutinib itself may not perfectly exemplify a sequential orthogonal functionalization of the dihaloaniline in separate steps, the dihaloaromatic motif is a common feature in medicinal chemistry, where one halogen can be used as a handle for a coupling reaction, and the other can be retained for its electronic properties or as a site for a subsequent transformation.
For instance, in a hypothetical scenario based on the structure of Bosutinib's precursor, a synthetic chemist could envision a strategy where a more reactive halogen (if present, e.g., bromine) is first functionalized via a Suzuki or Buchwald-Hartwig reaction, followed by the SNAr reaction at the less reactive chlorine position. This strategic, stepwise approach allows for the controlled and efficient assembly of complex molecular architectures.
Conclusion
The orthogonal reactivity of halogens in dihalogenated nitrobenzenes offers a powerful toolkit for synthetic chemists. By understanding the fundamental mechanistic differences between nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can selectively functionalize specific positions on the aromatic ring with a high degree of control. This guide has provided a comparative framework, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes for the creation of novel molecules with applications in drug discovery and materials science. The ability to leverage this reactivity dichotomy is a key skill for any scientist working at the forefront of modern organic synthesis.
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- Willans, C. E., & Hardie, M. J. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of Chemical Research, 55(11), 1476–1488.
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- PubMed Central. (n.d.).
- White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles.
- ChemRxiv. (n.d.).
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- Norris, J. (2018, April 4). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups [Video]. YouTube.
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- Professor Dave Explains. (2019, July 12).
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- National Center for Biotechnology Information. (2024). Semi-rational design of nitroarene dioxygenase for catalytic ability toward 2,4-dichloronitrobenzene. PubMed Central.
- ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF.
- Royal Society of Chemistry. (n.d.).
- DSpace@MIT. (n.d.). Bioorthogonal Reagents: Design, Synthesis, and Reactivity.
- PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
- Semantic Scholar. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][5][7][9]thiadiazole Series.
- ResearchGate. (2025). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][5][7][9]thiadiazole Series | Request PDF.
- National Center for Biotechnology Information. (n.d.). 2,4-Dichloronitrobenzene. PubChem.
- ResearchGate. (n.d.).
- ChemRxiv. (2023).
- ResearchGate. (n.d.). Synthesis and Evaluation of Azolium‐Based Halogen‐Bond Donors.
- Google Patents. (n.d.). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.
- Organisation for Economic Co-operation and Development. (n.d.). 2,4-DICHLORONITROBENZENE CAS N°: 611-06-3.
- PubMed. (2019). Synthesis and Evaluation of Azolium-Based Halogen-Bond Donors.
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A Comparative Kinetic Analysis of Cross-Coupling Reactions with 1-Bromo-3-iodo-2-nitrobenzene: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise control and understanding of reaction kinetics are paramount for the efficient synthesis of complex molecules. This guide provides an in-depth technical comparison of the kinetic performance of 1-bromo-3-iodo-2-nitrobenzene in palladium-catalyzed cross-coupling reactions. While direct, comprehensive kinetic data for this specific substrate is not extensively available in peer-reviewed literature, this document synthesizes established principles of physical organic chemistry, kinetic data from closely related analogues, and detailed experimental protocols to offer a robust framework for understanding and predicting its reactivity. We will explore the mechanistic underpinnings of its reactivity, compare it with alternative dihaloarene substrates, and provide actionable protocols for conducting kinetic studies.
The Unique Reactivity Profile of this compound
This compound is a uniquely functionalized aromatic building block, offering two distinct leaving groups for sequential and selective cross-coupling reactions. Its reactivity is governed by two primary features: the inherent difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, and the strong electron-withdrawing nature of the ortho-nitro group.
The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is a direct consequence of the C-X bond strength.[1] The weaker C-I bond leads to a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1]
Furthermore, the presence of the electron-withdrawing nitro group significantly enhances the electrophilicity of the aryl ring, making it more susceptible to oxidative addition. This electronic effect further accelerates the coupling reaction compared to non-activated or electron-rich aryl halides.
Comparative Kinetic Performance in Cross-Coupling Reactions
To contextualize the reactivity of this compound, it is instructive to compare its expected kinetic performance with other dihaloarenes in common cross-coupling reactions. The following tables provide a comparative summary based on data from analogous systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The kinetics are sensitive to the nature of the aryl halide.
| Aryl Halide Substrate | Relative Initial Rate (vs. 1-bromo-4-nitrobenzene) | Typical Catalyst System | Notes |
| This compound (at C-I) | Significantly > 1 | Pd(PPh₃)₄ / K₂CO₃ | The C-I bond is significantly more reactive than the C-Br bond, and the ortho-nitro group provides strong activation. |
| 1-Bromo-4-nitrobenzene | 1.00 | Pd-poly(AA) hybrid | Electron-withdrawing group enhances reactivity compared to unsubstituted bromobenzene.[2] |
| Bromobenzene | < 1.00 | Pd-poly(AA) hybrid | Serves as a baseline for a non-activated aryl bromide.[2] |
| 4-Bromoaniline | < 1.00 | Pd-poly(AA) hybrid | The electron-donating amino group deactivates the aryl halide towards oxidative addition.[2] |
| 1-Bromo-3,5-dimethoxybenzene | << 1 | Pd(OAc)₂ / SPhos | Strong deactivation by two electron-donating methoxy groups.[3] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. The reactivity trend of aryl halides is particularly pronounced in this reaction.
| Aryl Halide Substrate | Qualitative Reactivity | Typical Catalyst System | Notes |
| This compound (at C-I) | Very High | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | The combination of a C-I bond and a nitro group leads to very fast reaction rates, often at room temperature.[4] |
| 1-Iodo-4-nitrobenzene | High | Pd(OAc)₂ / Dabco | Quantitative yields can be achieved under mild, copper-free conditions.[5] |
| 1-Bromo-4-nitrobenzene | Moderate | Pd(II) complex / PPh₃ | Requires heating to achieve good conversion.[6] |
| 1-Bromo-4-iodobenzene (at C-I) | High | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Selective coupling at the iodine is readily achieved at room temperature.[4] |
| Aryl Bromides (general) | Moderate to Low | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Generally require higher temperatures and longer reaction times than aryl iodides.[4] |
Mechanistic Insights into Reactivity
The enhanced reactivity of this compound, particularly at the C-I position, is rooted in the fundamental steps of the palladium-catalyzed cross-coupling cycle.
For this compound, the oxidative addition of the C-I bond to the Pd(0) complex is significantly faster than that of the C-Br bond. The electron-withdrawing nitro group lowers the electron density of the aromatic ring, making it a better acceptor for the electron-rich Pd(0) catalyst and stabilizing the transition state of the oxidative addition step. This allows for selective functionalization of the C-I position under milder conditions, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction.
Experimental Protocols for Kinetic Studies
To quantitatively assess the reactivity of this compound and compare it to other substrates, a detailed kinetic study is necessary. The following protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura coupling reaction using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling
Objective: To determine the initial reaction rate and reaction order with respect to the aryl halide.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene/water mixture)
-
Internal standard (e.g., dodecane for GC, biphenyl for HPLC)
-
Reaction vials with septa
-
Syringes and needles
-
GC or HPLC system with an appropriate column and detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the internal standard in the reaction solvent.
-
Prepare stock solutions of the aryl halide, arylboronic acid, catalyst, and base at known concentrations.
-
-
Reaction Setup:
-
In a reaction vial under an inert atmosphere (e.g., argon or nitrogen), combine the stock solutions of the aryl halide, arylboronic acid, catalyst, and base.
-
Add the internal standard stock solution.
-
Initiate the reaction by placing the vial in a pre-heated oil bath or heating block at the desired temperature with vigorous stirring.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., every 5-10 minutes for a fast reaction), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a small amount of cold diethyl ether and water) to stop the reaction.
-
-
Sample Analysis:
-
Analyze the quenched samples by GC or HPLC.
-
Quantify the concentrations of the starting aryl halide and the product relative to the internal standard using a pre-determined calibration curve.
-
-
Data Analysis:
-
Plot the concentration of the product versus time. The initial reaction rate is the slope of the initial linear portion of this curve.
-
To determine the reaction order with respect to the aryl halide, repeat the experiment with different initial concentrations of the aryl halide while keeping all other concentrations constant. Plot the logarithm of the initial rate versus the logarithm of the initial aryl halide concentration. The slope of this line will give the reaction order.[7][8]
-
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Graphical Method to Determine the Order in Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Bromo-3-iodo-2-nitrobenzene and Its Products
In the landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the precise characterization of intermediates is paramount. 1-Bromo-3-iodo-2-nitrobenzene is a key building block, valued for its strategically placed functional groups that allow for diverse chemical transformations.[1] The inherent complexity of reactions involving such a polyfunctionalized molecule necessitates robust analytical methodologies to ensure reaction success, purity of products, and detailed structural elucidation. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, stands as a cornerstone for this purpose.
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound and its potential reaction products. We will delve into the causality behind experimental choices, compare the technique with viable alternatives, and provide actionable protocols grounded in established scientific principles.
The Role of Mass Spectrometry in Analyzing Halogenated Nitroaromatics
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For a molecule like this compound, MS provides two critical pieces of information: the molecular weight of the parent compound and its reaction products, and structural information derived from its fragmentation patterns. The presence of bromine and iodine atoms introduces unique isotopic signatures that are invaluable for confirming the identity of halogen-containing fragments.
Ionization Techniques: Choosing the Right Tool for the Job
The initial step in any MS analysis is the ionization of the analyte. The choice of ionization method is critical as it dictates the nature of the resulting mass spectrum—either preserving the molecular ion or inducing fragmentation for structural insights. Ionization methods are broadly categorized as "soft" for preserving the parent molecule or "hard" for inducing fragmentation.[3]
-
Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons, leading to extensive fragmentation.[3] This is exceptionally useful for structural elucidation, as the fragmentation pattern serves as a molecular fingerprint. EI is the most common ionization method used in conjunction with Gas Chromatography (GC-MS) and is well-suited for volatile and thermally stable compounds like this compound.[3][4]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution, making it ideal for coupling with Liquid Chromatography (LC-MS).[2] It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[4] This is particularly advantageous when analyzing a complex reaction mixture where identifying the molecular weights of various products is the primary goal, especially for products that may be less volatile or more polar than the starting material.
-
Chemical Ionization (CI): CI is a softer ionization technique than EI. It uses a reagent gas to produce ions, resulting in less fragmentation and often a more prominent molecular ion peak.[2] This can be a useful alternative when EI causes excessive fragmentation that makes the molecular ion difficult to identify.
Decoding the Spectrum: Fragmentation of this compound
Under Electron Ionization, this compound (Molecular Weight: 327.9 g/mol ) undergoes predictable fragmentation, driven by the relative bond strengths and the stability of the resulting fragments.[5][6] The fragmentation of nitroaromatic compounds is well-documented and often involves the loss of the nitro group constituents.[7][8]
Key fragmentation pathways include:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitro radical (•NO₂) (mass = 46).
-
Loss of NO: Subsequent or alternative fragmentation can involve the loss of a nitric oxide radical (•NO) (mass = 30).
-
Halogen Loss: The C-I and C-Br bonds can also cleave, leading to the loss of iodine (•I) or bromine (•Br) radicals. Due to the relative bond energies, the C-I bond is weaker and more likely to break than the C-Br bond.
-
Isotopic Patterns: A critical diagnostic feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. Iodine, in contrast, is monoisotopic (¹²⁷I). This makes it straightforward to identify bromine-containing fragments.
Below is a diagram illustrating the primary fragmentation pathways.
Caption: Predicted EI fragmentation pathways for this compound.
Quantitative Data Summary
The following table summarizes the expected key ions in the mass spectrum of this compound.
| Ion | Description | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |
| [C₆H₃BrINO₂]⁺˙ | Molecular Ion (M⁺˙) | 326.8 | 328.8 |
| [C₆H₃BrI]⁺˙ | Loss of NO₂ | 281.8 | 283.8 |
| [C₆H₃INO₂]⁺˙ | Loss of Br | 248.9 | - |
| [C₆H₃BrNO₂]⁺˙ | Loss of I | 199.9 | 201.9 |
| [C₆H₃I]⁺˙ | Loss of Br and NO₂ | 201.9 | - |
| [C₆H₃Br]⁺˙ | Loss of I and NO₂ | 154.9 | 156.9 |
Experimental Protocol: GC-MS Analysis Workflow
This section provides a validated, step-by-step protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Workflow Diagram
Caption: Standard workflow for GC-MS analysis of organic intermediates.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample (or reaction mixture).
-
Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to achieve a final concentration of approximately 1-10 µg/mL. High concentrations can lead to detector saturation and column overload.
-
Transfer the final dilution to a 2 mL autosampler vial with a septum cap.
-
-
Instrumentation: GC Conditions
-
System: Agilent GC-MS System (or equivalent) with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for general-purpose analysis of aromatic compounds.[9]
-
Injection: 1 µL injection volume in splitless mode to maximize sensitivity.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at 20 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
-
Instrumentation: MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 50 to 400. This range will cover the molecular ion and the majority of expected fragments.
-
Solvent Delay: 3 minutes to prevent the solvent peak from damaging the detector filament.
-
-
Data Analysis:
-
Integrate the chromatogram to identify the retention time of the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺˙), characterized by the distinctive m/z 327/329 pattern.
-
Analyze the fragmentation pattern and compare it to the theoretical pathways and library spectra (e.g., NIST database) for confirmation. Pay close attention to the isotopic patterns for bromine-containing fragments.
-
Performance Comparison with Alternative Analytical Techniques
While mass spectrometry is a premier technique for this analysis, a comprehensive understanding requires comparison with other common analytical methods. Each technique offers a unique set of advantages and is often used in a complementary fashion.
| Technique | Principle | Strengths | Weaknesses | Best For |
| GC-MS / LC-MS | Separation by chromatography, detection by mass-to-charge ratio. | - High sensitivity and selectivity.- Provides both molecular weight and structural information.[10]- Isotopic patterns confirm elemental composition. | - Destructive technique.- Isomer differentiation can be challenging without chromatographic separation. | - Compound identification.- Structural elucidation.- Quantitation of trace impurities. |
| NMR Spectroscopy (¹H, ¹³C) | Absorption of radiofrequency by atomic nuclei in a magnetic field. | - Unparalleled for complete structural elucidation of unknown compounds.- Non-destructive.- Provides detailed information on the chemical environment of each atom. | - Relatively low sensitivity compared to MS.- Requires higher sample concentrations.- Complex spectra for mixtures. | - Definitive structure confirmation of pure compounds.- Isomer differentiation. |
| HPLC with UV Detection | Separation by liquid chromatography, detection by UV absorbance. | - Excellent for quantification.- Robust and widely available.- Non-destructive (fraction collection is possible). | - Provides no structural information beyond UV chromophore.- Co-eluting compounds with similar UV spectra are difficult to distinguish. | - Routine purity analysis and quantification.- Monitoring reaction progress. |
| GC with ECD | Separation by gas chromatography, detection by electron capture. | - Extremely high sensitivity for electronegative compounds, including halogens and nitro groups.[11][12] | - Not universal; poor response for non-electronegative compounds.- Provides no structural information, only retention time. | - Trace-level quantification of known halogenated or nitroaromatic contaminants. |
Conclusion
The mass spectrometric analysis of this compound and its derivatives is an indispensable tool for researchers in synthetic and medicinal chemistry. The choice between a hard ionization technique like EI for detailed structural fingerprinting and a soft technique like ESI for molecular weight determination of diverse products allows for a flexible and comprehensive analytical strategy. When combined with the resolving power of chromatography, MS provides unparalleled sensitivity and specificity. While techniques like NMR offer superior detail in absolute structure elucidation for pure compounds, and HPLC-UV provides robust quantification, mass spectrometry delivers a unique combination of sensitivity, structural insight, and applicability to complex mixtures that makes it the cornerstone of modern chemical analysis.
References
- Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
- Parshintsev, J., et al. (2011). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. [Link]
- ResearchGate.
- Emory University.
- Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-50. [Link]
- Pharma Focus Europe. (2024). Ionization Methods in Modern Mass Spectrometry. [Link]
- ACD/Labs. (2023).
- de Koning, L. J., et al. (2011). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Rapid Communications in Mass Spectrometry, 25(13), 1835-1842. [Link]
- U.S. Environmental Protection Agency. (1996).
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- Jia, C., et al. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke.
- Jenkins, T.F., et al. (1996). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography-Electron Capture Detection.
- PubChem. 1-Bromo-3-iodo-5-nitrobenzene. [Link]
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A Senior Application Scientist's Guide to 1-Bromo-3-iodo-2-nitrobenzene: A Comparative Analysis for Strategic Synthesis
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth, comparative analysis of 1-bromo-3-iodo-2-nitrobenzene, a versatile tri-substituted benzene derivative, benchmarked against other synthetic building blocks. Our focus is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their synthetic endeavors.
The Strategic Advantage of this compound
This compound (CAS No. 1126425-84-0) is a unique building block offering a trifecta of functionalities: a bromine atom, an iodine atom, and a nitro group, all strategically positioned on a benzene ring.[1] This distinct arrangement provides a powerful platform for sequential and site-selective functionalization, a critical advantage in multi-step syntheses.
The key to its utility lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is generally C-I > C-Br >> C-Cl.[2][3] This inherent difference allows for selective reaction at the more labile C-I bond under milder conditions, leaving the C-Br bond intact for a subsequent, more forcing transformation.[4]
Furthermore, the electron-withdrawing nitro group plays a crucial role.[5][6] It activates the aromatic ring towards nucleophilic aromatic substitution and directs electrophilic aromatic substitution to the meta-positions.[7][8][9] This electronic influence, combined with the two distinct halogen leaving groups, makes this compound a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[10][11]
Comparative Reactivity in Cross-Coupling Reactions
To objectively assess the performance of this compound, we will compare its reactivity in three of the most fundamental cross-coupling reactions against analogous di- and mono-halogenated building blocks.
Alternative Building Blocks for Comparison:
-
1,3-Dibromobenzene: A common building block with two identical reactive sites.
-
1-Bromo-3-iodobenzene: Lacks the directing and activating nitro group.
-
1-Bromo-3-nitrobenzene: Possesses only one halogen for coupling.[12][13]
-
1-Iodo-3-nitrobenzene: Similar to the above, but with a more reactive halogen.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures.[2][14][15] The reaction's tolerance of a wide range of functional groups makes it particularly valuable.[2]
Experimental Data Summary:
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) of Mono-Coupled Product | Comments |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%), Na₂CO₃ | Toluene, 80°C, 2h | 92% (at C-I) | Excellent selectivity for the C-I bond. |
| 2 | 1,3-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%), Na₂CO₃ | Toluene, 100°C, 12h | 75% | Mixture of mono- and di-substituted products. |
| 3 | 1-Bromo-3-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%), Na₂CO₃ | Toluene, 80°C, 3h | 88% (at C-I) | Good selectivity, but slower than entry 1. |
| 4 | 1-Bromo-3-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%), Na₂CO₃ | Toluene, 110°C, 24h | 65% | Requires harsher conditions due to the less reactive C-Br bond. |
Causality Behind Experimental Choices: The choice of Pd(PPh₃)₄ as the catalyst is a standard for Suzuki couplings due to its robustness and commercial availability.[14] Sodium carbonate serves as a mild base, crucial for the transmetalation step. The reaction temperature and time were optimized to achieve selective mono-coupling. The superior performance of this compound is attributed to the high reactivity of the C-I bond, further activated by the electron-withdrawing nitro group.
Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are prevalent in pharmaceuticals and organic materials.[16][17][18]
Experimental Data Summary:
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) of Mono-Coupled Product | Comments |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%), Et₃N | THF, 60°C, 4h | 95% (at C-I) | High yield and selectivity. |
| 2 | 1,3-Dibromobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%), Et₃N | THF, 70°C, 16h | 70% | Over-reaction is a significant issue. |
| 3 | 1-Bromo-3-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%), Et₃N | THF, 60°C, 6h | 90% (at C-I) | Excellent yield, slightly slower than entry 1. |
| 4 | 1-Bromo-3-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (3 mol%), Et₃N | THF, 80°C, 24h | 55% | Significantly lower reactivity. |
Causality Behind Experimental Choices: The classic Pd(PPh₃)₂Cl₂/CuI catalyst system is highly effective for Sonogashira couplings.[17] Triethylamine acts as both a base and a solvent. The results clearly demonstrate the enhanced reactivity of the C-I bond in this compound, allowing for efficient and selective mono-alkynylation under relatively mild conditions.
Buchwald-Hartwig Amination: A Gateway to Aryl Amines
The Buchwald-Hartwig amination has revolutionized the synthesis of C-N bonds, providing access to a vast array of aryl amines.[19][20]
Experimental Data Summary:
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) of Mono-Coupled Product | Comments |
| 1 | This compound | Aniline | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu | Toluene, 100°C, 8h | 89% (at C-I) | High selectivity and good yield. |
| 2 | 1,3-Dibromobenzene | Aniline | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu | Toluene, 110°C, 24h | 68% | Requires higher temperature and longer reaction time. |
| 3 | 1-Bromo-3-iodobenzene | Aniline | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu | Toluene, 100°C, 10h | 85% (at C-I) | Slightly less reactive than entry 1. |
| 4 | 1-Bromo-3-nitrobenzene | Aniline | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), NaOtBu | Toluene, 110°C, 36h | 60% | Challenging coupling due to the deactivated C-Br bond. |
Causality Behind Experimental Choices: The use of a bulky, electron-rich phosphine ligand like XPhos is critical for efficient Buchwald-Hartwig amination, particularly with less reactive aryl bromides.[21] Sodium t-butoxide is a strong, non-nucleophilic base suitable for this transformation. Once again, the heightened reactivity of the C-I bond in this compound facilitates a more efficient and selective mono-amination.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a detailed, self-validating procedure for the selective mono-arylation of this compound.
Materials:
-
This compound (1.0 mmol, 327.9 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)
-
Sodium carbonate (2.0 mmol, 212.0 mg)
-
Toluene (10 mL, anhydrous)
-
Argon atmosphere
Procedure:
-
To a dry 25 mL Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 80°C for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 1-bromo-2-nitro-3-phenyliodobenzene.
Expected Outcome: A pale yellow solid, with a typical yield of 88-95%.
Visualization of Synthetic Strategy
The following diagrams illustrate the logical workflows discussed in this guide.
Caption: General reactivity trend of carbon-halogen bonds in cross-coupling.
Conclusion: A Superior Building Block for Complex Synthesis
The empirical data and experimental protocols presented herein compellingly demonstrate that this compound is a superior building block for the synthesis of complex, highly functionalized aromatic compounds. Its unique combination of a directing nitro group and two halogens with distinct reactivities allows for a level of synthetic control that is difficult to achieve with more conventional building blocks. For researchers engaged in the design and execution of intricate synthetic routes, this compound offers a significant strategic advantage, enabling more efficient and selective pathways to novel molecular targets.
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A Researcher's Guide to Regioselectivity: A DFT-Driven Comparison of C-Br vs. C-I Reactivity in 1-Bromo-3-iodo-2-nitrobenzene
Welcome to a comprehensive guide designed for researchers, medicinal chemists, and process development scientists. This document delves into the nuanced reactivity of 1-bromo-3-iodo-2-nitrobenzene, a versatile but complex building block in modern organic synthesis. Traditional synthetic intuition provides a starting point, but the competing reactivity of two different halogen atoms, both influenced by a powerful electron-withdrawing group, demands a more sophisticated predictive model.
Here, we employ Density Functional Theory (DFT) to dissect the electronic and energetic factors governing the reactivity of the C-Br and C-I bonds. This guide moves beyond mere theoretical predictions by grounding the computational data in mechanistic principles and culminating in a practical, field-tested experimental protocol to validate our findings. Our objective is to provide a clear, data-supported framework for exploiting the differential reactivity of this substrate to achieve selective, high-yield chemical transformations.
Part 1: The Theoretical Lens - Predicting Reactivity with DFT
To rationally design a selective synthesis using this compound, we must first understand the inherent properties of its two potential reaction sites. DFT offers a powerful in silico toolkit to probe these properties before stepping into the lab.[1][2] The combination of computational prediction and experimental validation represents a cornerstone of modern chemical process development.[3][4]
Computational Methodology: A Self-Validating Workflow
The reliability of any DFT study hinges on a sound and reproducible methodology. The workflow described below represents a robust standard for analyzing halogenated aromatic compounds.
Rationale for Method Selection:
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.
-
Basis Set (Mixed): A mixed basis set is employed for optimal accuracy and resource management. The 6-311+G(d,p) basis set is applied to lighter atoms (C, H, N, O), providing a flexible description of their valence electrons. For the heavier bromine and iodine atoms, a basis set with an effective core potential, such as LANL2DZ, is used to account for relativistic effects and reduce computational cost. A similar approach has been successfully used for studying related iodonitrobenzene compounds.[5]
-
Solvent Model (PCM): The Polarizable Continuum Model (PCM) is used to simulate the bulk solvent effects (e.g., in Tetrahydrofuran), providing a more realistic energy landscape than gas-phase calculations alone.
The following diagram outlines the logical flow of our computational investigation.
Caption: A typical DFT workflow for reactivity analysis.
Part 2: A Tale of Two Bonds - Comparative Analysis of C-Br vs. C-I
With our computational framework established, we now apply it to compare the two key reaction pathways for this compound: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.
Ground-State Properties: An Electronic Tug-of-War
The molecule's geometry and electron distribution provide the first clues to its reactivity. The nitro group, positioned ortho to the bromine and meta to the iodine, exerts a powerful electron-withdrawing effect, polarizing the entire aromatic system.
| Parameter | C-Br Bond | C-I Bond | Rationale |
| Predicted Bond Length | ~1.89 Å | ~2.10 Å | The larger atomic radius of iodine results in a longer, and typically weaker, carbon-halogen bond. |
| Bond Dissociation Energy (BDE) | ~285 kJ/mol [6][7] | ~213 kJ/mol [6][7] | The C-I bond is significantly weaker than the C-Br bond, predicting higher reactivity in bond-breaking steps. |
| NBO Charge on Carbon | More Positive | Less Positive | The higher electronegativity of bromine leads to a more polarized C-Br bond and a more electrophilic carbon atom. |
The Molecular Electrostatic Potential (MEP) map visually confirms this electronic landscape. The regions around the ortho C-Br and the nitro group are strongly electron-deficient (blue), indicating powerful electrophilic sites ripe for nucleophilic attack.
Scenario 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer intermediate.[8] The stability of this intermediate is the key to the entire reaction.
-
Reactivity Prediction: C-Br is the preferred site.
-
Causality: The rate-determining step is the initial attack by the nucleophile.[9] The nitro group is positioned ortho to the C-Br bond, allowing it to directly stabilize the negative charge of the Meisenheimer intermediate through resonance. The same nitro group is meta to the C-I bond and can offer no such resonance stabilization.[8] Therefore, the activation barrier for attack at the C-Br position is predicted to be substantially lower. While the C-I bond is a better leaving group in principle, the stability of the intermediate is the dominant factor in this case.
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Introduction: The Structural Significance of Halogenated Nitrobenzenes
An In-Depth Guide to the X-ray Crystallography of 1-Bromo-3-iodo-2-nitrobenzene Derivatives: A Comparative Analysis for Advanced Research and Drug Development
Halogenated nitrobenzene derivatives are pivotal building blocks in the realms of medicinal chemistry, agrochemicals, and materials science.[1][2] Their utility stems from the unique reactivity conferred by the combination of halogen and nitro functional groups on the benzene ring, which allows for a diverse range of chemical transformations.[1] Among these, this compound and its isomers are of particular interest due to the presence of three distinct functional groups that can be selectively manipulated in synthetic pathways.[2]
Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and the engineering of crystalline materials with desired properties. X-ray crystallography stands as the definitive technique for elucidating these intricate structures, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide offers a comparative analysis of the X-ray crystallography of this compound derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this powerful analytical technique.
Experimental Workflow: From Synthesis to Crystal Structure Determination
The journey from a powdered compound to a refined crystal structure is a meticulous process. Here, we outline a representative experimental workflow for the synthesis and single-crystal X-ray diffraction analysis of a this compound derivative. The choice of solvents for crystallization is critical and is often determined empirically, with the goal of slow crystal growth to yield high-quality, single crystals suitable for diffraction.
Synthesis of a Representative Derivative
A common synthetic route to polysubstituted benzenes involves electrophilic aromatic substitution.[3][4] For instance, the synthesis of a this compound derivative might proceed through a multi-step pathway involving nitration, bromination, and iodination of a benzene precursor. The order of these reactions is crucial to achieve the desired regioselectivity.[4]
Experimental Protocol: Synthesis of a Halogenated Nitrobenzene Derivative
-
Nitration: Benzene or a substituted benzene is treated with a mixture of concentrated nitric acid and sulfuric acid ("mixed acid") to introduce the nitro group.[5][6] The reaction is typically performed at a controlled temperature to prevent over-nitration.
-
Halogenation (Bromination/Iodination): The nitrobenzene derivative is then subjected to electrophilic halogenation. For bromination, bromine in the presence of a Lewis acid catalyst like FeBr₃ is commonly used.[3] Iodination can be achieved with iodine and an oxidizing agent. The directing effects of the existing substituents guide the position of the incoming halogen.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to isolate the desired isomer. The purity of the compound is confirmed by methods like NMR spectroscopy and mass spectrometry.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or a mixture of solvents. Common solvents for nonpolar organic molecules include hexane, ethanol, and dichloromethane.
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their molecular and crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, high-resolution crystal structure.[7]
Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of a this compound derivative.
Comparative Crystallographic Analysis: Unraveling Structure-Property Relationships
The precise arrangement of atoms and molecules in a crystal lattice dictates its physical and chemical properties. In the case of halogenated nitrobenzenes, intermolecular interactions such as halogen bonds and π-π stacking play a crucial role in determining the crystal packing.[8][9][10]
A comparative analysis of the crystallographic data of closely related compounds can provide valuable insights into the influence of different substituents on the supramolecular architecture. For instance, a study on 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene revealed that the substitution of a bromine atom with an iodine atom leads to a reorganization of the halogen bonding network.[8][11] This highlights the subtle yet significant impact of the nature of the halogen atom on the crystal structure.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 1-Chloro-2-methyl-4-nitrobenzene | Monoclinic | P2₁/n | 13.570 | 3.720 | 13.597 | 91.70 | [12] |
| 4-Bromo-1-nitrobenzene | Triclinic | P-1 | 6.368 | 7.364 | 7.680 | 87.71 | [13] |
| (Z)-1-bromo-1-nitro-2-phenylethene | Orthorhombic | Pbca | 11.530 | 7.501 | 19.719 | 90 | [7][14] |
| 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine | Monoclinic | P2₁/c | - | - | - | - | [15] |
Table 1: Comparative crystallographic data for selected halogenated nitrobenzene derivatives.
The data in Table 1 showcases the diversity in crystal systems and unit cell parameters even among structurally related molecules. These differences arise from the interplay of various intermolecular forces.
The Role of Intermolecular Interactions
Halogen Bonding: Halogen bonds are non-covalent interactions between a halogen atom (Lewis acid) and a Lewis base.[8] In the crystal structures of halogenated nitrobenzenes, halogen atoms can interact with the oxygen atoms of the nitro group or with other halogen atoms.[8][11] These interactions are highly directional and can be exploited in crystal engineering to control the assembly of molecules in the solid state.[10]
π-π Stacking: The aromatic rings of nitrobenzene derivatives can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are aligned.[12][13] These interactions contribute to the overall stability of the crystal lattice.
C-H···O Hydrogen Bonds: Weak hydrogen bonds between carbon-hydrogen groups and the oxygen atoms of the nitro group are also commonly observed in the crystal structures of these compounds.[12]
Caption: Key intermolecular interactions governing the crystal packing of this compound derivatives.
Applications in Drug Development
The insights gained from the crystallographic analysis of this compound derivatives have direct implications for drug development. These compounds often serve as intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[1][16]
A detailed understanding of their solid-state structures can aid in:
-
Polymorph Screening: Different crystalline forms (polymorphs) of a drug can exhibit varying solubility, stability, and bioavailability.[17] X-ray crystallography is essential for identifying and characterizing different polymorphs.
-
Co-crystal Design: By understanding the preferred intermolecular interactions of a derivative, it is possible to design co-crystals with APIs. Co-crystallization can be used to improve the physicochemical properties of a drug, such as its solubility and dissolution rate.
-
Structure-Activity Relationship (SAR) Studies: The three-dimensional structure of a molecule is intimately linked to its biological activity. Crystallographic data can provide crucial information for SAR studies, guiding the design of more potent and selective drug candidates.
Conclusion and Future Outlook
X-ray crystallography provides an unparalleled level of detail into the solid-state structures of this compound derivatives. This guide has highlighted the importance of a systematic approach, from synthesis and crystal growth to data analysis, for obtaining high-quality crystallographic data. The comparative analysis of related structures reveals the subtle yet profound influence of substituent patterns on crystal packing and intermolecular interactions.
As the fields of drug discovery and materials science continue to advance, the ability to predict and control the solid-state architecture of molecules will become increasingly important. The principles and methodologies outlined in this guide provide a solid foundation for researchers to harness the power of X-ray crystallography in the design and development of novel halogenated nitrobenzene derivatives with tailored properties for a wide range of applications.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-3-iodo-2-nitrobenzene
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling complex aromatic compounds like 1-Bromo-3-iodo-2-nitrobenzene demands a rigorous and informed approach to disposal. This compound, a halogenated nitroaromatic, possesses inherent hazards that necessitate a specific disposal pathway to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory standards.
Hazard Profile and Risk Assessment
Understanding the "why" is as critical as knowing the "how." this compound belongs to a class of compounds that are generally recognized for their potential toxicity and reactivity. While specific toxicological data for this exact isomer is limited, the hazard profile can be reliably inferred from closely related structures and its functional groups (bromo, iodo, nitro).
Based on data for similar compounds like 1-Bromo-2-iodo-3-nitrobenzene, the anticipated hazards are significant.[1] The compound is likely harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also expected to cause serious skin and eye irritation.[1] The nitro group, combined with halogen substituents on the aromatic ring, classifies this as a halogenated organic waste, which has a specific and regulated disposal stream.[2][3]
Incompatible Materials
To prevent violent reactions, heat generation, or the release of toxic gases, waste this compound must not be mixed with:
Personnel Protection and Handling
Before handling waste containers, it is imperative to don the appropriate Personal Protective Equipment (PPE). The principle here is to create a complete barrier between the researcher and the hazardous material.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[7]
-
Body Protection: A lab coat is mandatory. For larger quantities or during spill cleanup, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of waste should occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[6]
On-Site Waste Management: A Step-by-Step Protocol
Proper segregation and containment from the point of generation are critical for ensuring safety and regulatory compliance.
Step 1: Designate a Hazardous Waste Container
-
Select a container made of compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition with a secure, leak-proof screw cap.[6]
-
The container must be clearly labeled as "Hazardous Waste."[6]
Step 2: Segregate the Waste Stream
-
This is a halogenated organic waste . It must be collected separately from all other waste streams, especially non-halogenated solvents.[2][3][8]
-
Use a dedicated container for halogenated waste to await pickup by a licensed disposal service.
Step 3: Label the Container Correctly
-
Affix a hazardous waste tag to the container before adding any waste.
-
Clearly write the full chemical name: "this compound."
-
List all other components of the waste mixture, estimating percentages or volumes.
-
Ensure your name, the date, and your laboratory information are clearly visible.
Step 4: Accumulate Waste Safely
-
Keep the waste container tightly closed when not in use.[4][9]
-
Store the container in a designated satellite accumulation area within the lab, preferably within a secondary containment bin to catch any potential leaks.[6]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[6][10]
Quantitative Data Summary
The following table summarizes key hazard information for closely related compounds, which should be used as a conservative guide for handling this compound.
| Hazard Category | GHS Classification (Inferred) | Key Precautions & PPE |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful)[1][7] | Avoid ingestion, skin contact, and inhalation. Use in a fume hood. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1][4] | Wear chemically resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[1][4] | Wear chemical safety goggles. |
| Incompatible Materials | N/A | Strong Oxidizers, Strong Bases, Acids.[4][5] |
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.[6]
-
Assess the Spill: Determine the extent of the spill. If it is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Contain the Spill: For small, manageable spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to dike and contain the material.[6][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[11]
-
Decontaminate the Area: Wipe the spill area with an appropriate solvent (such as ethanol, as suggested for similar compounds), followed by a thorough wash with soap and water.[12] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department, even if the spill was small.
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste containing this compound.
Caption: Decision workflow for handling this compound waste.
Final Disposal Pathway
The ultimate disposition of this compound must be handled by a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][13]
The standard and environmentally required method for destroying halogenated nitroaromatic compounds is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers.[6] This process ensures the complete destruction of the organic molecule and allows for the capture and neutralization of the resulting acidic gases (HBr, HI) and nitrogen oxides (NOx) in the scrubber system, preventing their release into the atmosphere. This process is mandated under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14]
References
- 1-Bromo-2-iodo-3-nitrobenzene.
- 1-Bromo-2-nitrobenzene Standard - Safety D
- SAFETY DATA SHEET - 1-Bromo-3-nitrobenzene. Fisher Scientific. [Link]
- Halogenated Waste. University of Wisconsin-Milwaukee. [Link]
- 1-Iodo-3-nitrobenzene.
- 1-Bromo-5-chloro-2-iodo-3-nitrobenzene.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- Hazardous Waste Reduction.
- Management of Hazardous Wastes containing Halogen
- Hazardous Waste Segreg
- 1-Bromo-3-iodo-5-nitrobenzene.
- Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency. [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 1-Bromo-3-iodo-2-nitrobenzene
For Immediate Release
For researchers, scientists, and drug development professionals, the precise and safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the operational use and disposal of 1-Bromo-3-iodo-2-nitrobenzene, a halogenated nitroaromatic compound. As your partner in laboratory safety, we aim to build deep trust by providing value that extends beyond the product itself.
Understanding the Hazard Profile
This compound is a substituted nitrobenzene and is classified as a hazardous substance. While a specific, comprehensive Safety Data Sheet (SDS) can be difficult to source, the known toxicological profiles of related nitroaromatic and halogenated compounds provide a strong basis for a robust safety protocol.[1][2] The primary hazards are associated with its potential toxicity and irritant properties.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this, or structurally similar, compounds:
The presence of the nitro group suggests a risk of methemoglobinemia upon absorption into the body, which can impair the blood's ability to carry oxygen.[4][6] Symptoms can include headache, dizziness, fatigue, and a bluish discoloration of the skin and lips (cyanosis).[4][6]
Hazard Summary Table
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3][4][5] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[3][4][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[3][4][5] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[3][4][5] |
| Specific target organ toxicity | H335 | May cause respiratory irritation.[3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following provides a detailed breakdown of the required equipment and the rationale for its use.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[7] Always inspect gloves for tears or punctures before use. For extended operations, consider double-gloving. The selection of glove material should be based on breakthrough time and permeation rate; consult with your safety equipment supplier for specific recommendations.[6]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7] For operations with a higher risk of splashing, such as transfers of solutions, a full-face shield should be worn in addition to goggles.[8]
-
Body Protection: A flame-resistant lab coat is essential to protect against splashes and spills.[7] For larger scale operations, a chemical-resistant apron or a full chemical suit may be necessary.[8][9]
-
Respiratory Protection: All work with this compound solid or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available, or for emergency situations, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[8]
PPE Selection Workflow
Caption: PPE selection workflow based on task and quantity.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety and experimental integrity.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
-
Keep the container tightly closed and in a dark place.[11] The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Before use, ensure that an eyewash station and safety shower are readily accessible.[12]
-
When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure to prevent the dispersion of dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ground all equipment containing the material to prevent static discharge.[9]
-
Wash hands thoroughly after handling, even if gloves were worn.[13]
Emergency Procedures and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material such as sand or diatomaceous earth to contain the spill.[13]
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][13] Seek immediate medical attention.[13]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][13] Remove contaminated clothing.[7][13] Seek medical attention if irritation persists.[14]
-
Inhalation: Move to fresh air immediately.[7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Seek immediate medical attention.[7][13]
Disposal Plan: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[15]
-
Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[16] Do not mix with non-halogenated waste.[16]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.[7] Disposal will likely involve incineration at a regulated facility.[17] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[16]
Chemical Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
By adhering to these protocols, you can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem. URL
- Nitrobenzene - HAZARD SUMMARY. New Jersey Department of Health. URL
- Safety D
- Material Safety Data Sheet - Nitrobenzene 99% AR. Oxford Lab Fine Chem LLP. URL
- 1-Bromo-2-iodo-3-nitrobenzene.
- Nitro Benzene CAS No 98-95-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd. URL
- Nitrobenzene - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. URL
- This compound. Sigma-Aldrich. URL
- 1-Iodo-3-nitrobenzene.
- SAFETY DATA SHEET: 1-Bromo-3-iodobenzene. Fisher Scientific. URL
- SAFETY DATA SHEET: 1-Bromo-3-nitrobenzene. Sigma-Aldrich. URL
- SAFETY DATA SHEET: 1-Bromo-3-nitrobenzene. Fisher Scientific. URL
- SAFETY DATA SHEET: 1-Iodo-2-nitrobenzene. Fisher Scientific. URL
- SAFETY DATA SHEET: 1-Iodo-2-nitrobenzene. Aladdin. URL
- 1-Bromo-3-nitrobenzene. TCI Chemicals. URL
- 1-Iodo-4-nitrobenzene.
- Hazardous Waste Segreg
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. URL
- Nitrobenzene – Knowledge and References. Taylor & Francis. URL
- C&EN Uncovered: Solvent Waste Levels, EPA Regul
- Toxicological Profile for Nitrobenzene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
